(3-(4-Methylpiperazin-1-yl)phenyl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(4-methylpiperazin-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-5-7-14(8-6-13)12-4-2-3-11(9-12)10-15/h2-4,9,15H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTDMUUJMMFJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675479 | |
| Record name | [3-(4-Methylpiperazin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123987-13-3 | |
| Record name | [3-(4-Methylpiperazin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Dossier: (3-(4-Methylpiperazin-1-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the basic properties of the chemical compound (3-(4-Methylpiperazin-1-yl)phenyl)methanol (CAS No. 123987-13-3). While detailed experimental data on its biological activity are not extensively available in current literature, this guide consolidates its known chemical and physical characteristics, a detailed synthesis protocol, and contextual information regarding the potential significance of the phenylpiperazine scaffold in medicinal chemistry. The information is presented to support researchers and professionals in drug discovery and development.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its core structure consists of a benzyl alcohol moiety substituted at the meta-position with a 4-methylpiperazine group. The presence of the basic piperazine ring and the hydroxyl group suggests potential for hydrogen bonding and salt formation, which are important considerations in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 123987-13-3 | [2] |
| Molecular Formula | C₁₂H₁₈N₂O | [2] |
| Molecular Weight | 206.289 g/mol | [1] |
| Physical State | Solid | [1] |
| Appearance | White crystalline powder | [3] |
| Predicted pKa | 14.59 ± 0.10 | ChemicalBook |
| Mass Spectrometry | [M+H]⁺ = 207 | [4] |
Note: Some physical properties such as melting point and boiling point have not been consistently reported in publicly available experimental literature.
Synthesis and Purification
A detailed experimental protocol for the synthesis of this compound has been documented. The synthesis involves a palladium-catalyzed Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis
Reaction Scheme:
A solution of 3-bromobenzyl alcohol and N-methylpiperazine are reacted in the presence of a palladium catalyst and a phosphine ligand to yield this compound.
Materials:
-
3-Bromobenzyl alcohol
-
N-Methylpiperazine
-
Lithium hexamethyldisilazide (LHMDS)
-
RuPhos precatalyst
-
Dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine (RuPhos)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Silica gel
Procedure: [4]
-
To a solution of 3-bromobenzyl alcohol (570 mg, 3.05 mmol) in tetrahydrofuran (5 mL), lithium hexamethyldisilazide (7.43 mL, 7.43 mmol) is added, and the mixture is stirred for 30 minutes at room temperature.
-
The RuPhos precatalyst (97 mg, 0.133 mmol), dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine (61.9 mg, 0.133 mmol), and N-methylpiperazine (0.441 mL, 3.98 mmol) are subsequently added to the reaction mixture.
-
The reaction system is degassed with a stream of nitrogen and then heated to 75°C for 1 hour.
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed with water.
-
The organic layer is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of 0-20% methanol in dichloromethane as the eluent to afford the final product.
Yield: 506 mg (80%)[4]
Characterization:
-
Mass Spectrometry (Electrospray Positive Ionization, ES+): Theoretical molecular weight of C₁₂H₁₈N₂O is 206; the measured value is 207 [M+H]⁺.[4]
Biological Activity and Drug Development Context
As of the date of this document, there is no specific, publicly available research detailing the biological activity, mechanism of action, or therapeutic targets of this compound. However, the phenylpiperazine moiety is a well-established pharmacophore present in numerous biologically active compounds, including agents targeting the central nervous system, and in antiviral, antibacterial, and anticancer research. The structural motif of this compound makes it a candidate for screening in various biological assays to explore its potential therapeutic applications.
Safety and Handling
This compound is classified as harmful and an irritant.[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures: [1]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing and eye/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
-
P302+P352: IF ON SKIN: Wash with plenty of water and soap.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
General Biological Screening Logic
Given the lack of specific biological data for this compound, the following diagram illustrates a general logical workflow for the initial biological evaluation of a novel chemical entity like this compound, based on the known activities of the broader phenylpiperazine class of compounds.
Caption: Logical workflow for potential biological screening.
References
An In-depth Technical Guide on the Physicochemical Characteristics of (3-(4-Methylpiperazin-1-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(4-Methylpiperazin-1-yl)phenyl)methanol is a heterocyclic organic compound featuring a phenylmethanol core substituted with a 4-methylpiperazine group. As with many piperazine-containing scaffolds, this molecule holds potential interest in medicinal chemistry and drug discovery, where the piperazine moiety is often used to improve solubility, permeability, and target engagement.[1][2] A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent or a building block in chemical synthesis.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It details the methodologies for determining these properties and presents available data in a structured format for ease of reference and comparison.
Chemical Identity and Structure
The fundamental identity of the compound is established by its structural and molecular properties.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 123987-13-3[3] |
| Molecular Formula | C₁₂H₁₈N₂O[3] |
| Molecular Weight | 206.289 g/mol [3] |
| Canonical SMILES | CN1CCN(C2=CC=CC(CO)=C2)CC1[3] |
| Physical State | Solid[3] |
Physicochemical Properties Summary
The following table summarizes the key physicochemical data for this compound. It is important to note that experimentally determined values for this specific compound are not widely published; therefore, some values are estimated based on its chemical structure or derived from data for its isomer, [4-(4-methylpiperazin-1-yl)phenyl]methanol.
| Property | Value/Range | Method | Notes |
| Melting Point | Data not available | Capillary Method | The melting point for the isomeric compound [4-(4-methylpiperazino)phenyl]methanol is 118-120°C.[4] |
| Boiling Point | 363.7 ± 42.0 °C | Predicted | This is a predicted value for the isomeric compound [4-(4-methylpiperazino)phenyl]methanol.[4] |
| Solubility | Data not available | Shake-Flask Method | The presence of a hydroxyl group and a piperazine ring suggests moderate aqueous solubility, while the aromatic ring indicates solubility in organic solvents like ethanol and methanol.[5] |
| pKa | Data not available | Potentiometric Titration | Expected to have two pKa values corresponding to the two basic nitrogen atoms of the piperazine ring. |
| logP | ~1.0 | Calculated (XLogP3-AA) | This value is for the isomer [4-(4-methylpiperazin-1-yl)phenyl]methanol and serves as an estimate of its lipophilicity.[6] A positive value indicates greater solubility in a non-polar (lipid) phase than in an aqueous phase.[7] |
Experimental Protocols for Physicochemical Characterization
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections describe the standard methodologies for determining the key properties of this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[8] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[8]
Experimental Protocol (Capillary Method):
-
Sample Preparation: Ensure the compound is dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube, sealing one end by heating it in a flame.[9] Tap the tube gently to pack the sample to a height of 1-2 cm.[9]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus, such as a Mel-Temp device or a Thiele tube filled with mineral oil.[8]
-
Heating: Heat the apparatus rapidly to determine an approximate melting point.[8] Allow the apparatus to cool.
-
Accurate Measurement: Conduct a second determination, heating slowly (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.
-
Data Recording: Record the temperature at which the substance first begins to melt (T1) and the temperature at which the last solid melts (T2).[9][10] The melting point is reported as the range T1-T2.
Solubility Determination
Solubility profiling is essential for drug development, as it influences absorption, distribution, and formulation.[11]
Experimental Protocol (Qualitative Shake-Flask Method):
-
Initial Solvent Screening: Place approximately 25 mg of the compound into a small test tube.[12]
-
Water Solubility: Add 0.75 mL of distilled water in small portions, shaking vigorously after each addition.[12] Observe and record whether the compound dissolves. Test the pH of the resulting solution if soluble; a pH above 8 may suggest a basic compound like an amine.[13]
-
Organic Solvent Solubility: Repeat the process in a separate test tube using 0.75 mL of a non-polar organic solvent like diethyl ether.[12]
-
Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% HCl and, in a separate tube, 5% NaOH.[12][13]
-
Solubility in 5% HCl indicates the presence of a basic functional group (e.g., the piperazine nitrogens).[12]
-
Solubility in 5% NaOH would indicate an acidic functional group.
-
-
Classification: The results help classify the compound based on its functional groups and polarity.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid or base in solution. It is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.
Experimental Protocol (Potentiometric Titration):
-
Solution Preparation: Prepare a solution of the compound with a known concentration (typically at least 10⁻⁴ M) in purified water, ensuring it is free of dissolved CO₂.[14][15] If solubility is low, a co-solvent like methanol may be used, though this will affect the measured pKa.[14]
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized titrant (a strong acid like HCl if the compound is basic) in small, precise volumes.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Curve Generation: Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
pKa Calculation: The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve where half of the compound has been neutralized.[16]
logP (Octanol-Water Partition Coefficient) Determination
LogP is the measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (n-octanol) to its concentration in an aqueous phase (water).[7] It is a key predictor of a drug's ability to cross biological membranes.
Experimental Protocol (Shake-Flask Method):
-
Phase Preparation: Prepare a solution of the compound in either n-octanol or water. Mix this solution with an equal volume of the other solvent (water or n-octanol, respectively) in a separatory funnel. The solvents should be pre-saturated with each other.
-
Partitioning: Shake the funnel vigorously to allow the compound to partition between the two immiscible phases until equilibrium is reached.
-
Phase Separation: Allow the layers to separate completely.
-
Concentration Measurement: Carefully separate the two layers and accurately measure the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[7][17]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.
Caption: Logical workflow for the physicochemical characterization of a novel compound.
Conclusion
The physicochemical properties of this compound are integral to its potential utility in scientific research and drug development. While comprehensive experimental data for this specific molecule is sparse in publicly available literature, this guide outlines the standard, validated protocols for its determination. The structural motifs—a polar alcohol, a basic piperazine ring, and an aromatic core—suggest a compound with balanced solubility and lipophilicity. Accurate experimental determination of its melting point, solubility, pKa, and logP is a critical next step for any research program intending to utilize this compound, providing the foundational data needed to predict its biological fate and guide its application.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. [4-(4-METHYLPIPERAZINO)PHENYL]METHANOL | 342405-34-9 [amp.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. scent.vn [scent.vn]
- 7. acdlabs.com [acdlabs.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. youtube.com [youtube.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide: (3-(4-Methylpiperazin-1-yl)phenyl)methanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical intermediate (3-(4-Methylpiperazin-1-yl)phenyl)methanol (CAS Number: 123987-13-3), focusing on its synthesis, derivatization, and its role as a key building block in the development of potent kinase inhibitors for targeted cancer therapy.
Core Compound Properties and Synthesis
This compound is a commercially available organic compound that serves as a versatile precursor in medicinal chemistry. Its structure features a phenyl ring substituted with a methanol group and a 4-methylpiperazine moiety, making it a valuable scaffold for the synthesis of complex molecules.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 123987-13-3 | N/A |
| Molecular Formula | C₁₂H₁₈N₂O | [1] |
| Molecular Weight | 206.29 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically >95% | [1][2] |
| IUPAC Name | [3-(4-methylpiperazin-1-yl)phenyl]methanol | [1] |
Experimental Protocol: Synthesis of this compound
A common synthetic route to prepare this compound involves a palladium-catalyzed Buchwald-Hartwig amination reaction.
Materials:
-
3-Bromobenzyl alcohol
-
1-Methylpiperazine
-
Sodium tert-butoxide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere synthesis
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-bromobenzyl alcohol (1.0 eq) in anhydrous toluene, add 1-methylpiperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).
-
Degas the reaction mixture with a stream of argon or nitrogen for 15-20 minutes.
-
Heat the mixture to 100 °C and stir under an inert atmosphere for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure this compound.
Application in the Synthesis of Kinase Inhibitors
The this compound scaffold is a key component of numerous potent and selective kinase inhibitors. The 4-methylpiperazine moiety often enhances solubility and provides a key interaction point with the target protein. To be incorporated into these larger molecules, the methanol group is typically converted into a more reactive functional group, such as an amine.
Proposed Experimental Workflow: Conversion to a Key Amine Intermediate
The following workflow illustrates the conversion of this compound to the corresponding amine, a crucial step for its use in amide bond formation to create kinase inhibitors.
Caption: Proposed synthetic workflow for the conversion of the starting alcohol to the corresponding amine.
Exemplary Application: Synthesis of an ABL Kinase Inhibitor
The amine intermediate described above can be used in the synthesis of potent inhibitors of the ABL kinase, a key target in chronic myeloid leukemia (CML). The following is an adapted experimental protocol for the final coupling step.
Materials:
-
(3-(4-Methylpiperazin-1-yl)phenyl)methanamine (from section 2.1)
-
A suitable carboxylic acid partner (e.g., a substituted benzoic acid derivative)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid partner (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of (3-(4-Methylpiperazin-1-yl)phenyl)methanamine (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final ABL kinase inhibitor.
Biological Activity and Signaling Pathways
Derivatives of this compound have been incorporated into highly potent inhibitors of various kinases, including ABL, KIT, and RET. These kinases are crucial nodes in signaling pathways that drive cancer cell proliferation and survival.
Quantitative Data for a Representative Kinase Inhibitor
The following table summarizes the inhibitory activity of a representative ABL kinase inhibitor incorporating a similar structural motif.
| Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based GI₅₀ (nM) | Reference |
| Wild-type ABL | 2 | N/A | K562 | 5 |
| T315I mutant ABL | 0.2 | N/A | Ba/F3-T315I | 5 |
| c-KIT | 75 | N/A | GIST-T1 | 5 |
Signaling Pathway Inhibition
In CML, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives oncogenesis. Inhibitors containing the this compound-derived moiety can effectively block this signaling cascade.
Caption: Simplified diagram of the BCR-ABL signaling pathway and its inhibition.
Conclusion
This compound is a valuable and versatile chemical intermediate in drug discovery. While not biologically active itself, its structural features are integral to a new generation of potent and selective kinase inhibitors. The synthetic accessibility and the favorable properties imparted by the 4-methylpiperazine group make this compound and its derivatives highly attractive for the development of novel targeted therapies. This guide provides a foundational understanding of its synthesis, application, and the biological context of the resulting therapeutic agents for researchers in the field of drug development.
References
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data and Analysis of (3-(4-Methylpiperazin-1-yl)phenyl)methanol: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for the compound (3-(4-Methylpiperazin-1-yl)phenyl)methanol, targeting researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
While comprehensive, experimentally-verified NMR and IR spectra for this compound are not widely available in public databases, this section presents the available mass spectrometry data and predicted NMR and IR characteristics based on the compound's structure and spectroscopic data of analogous molecules.
1.1. Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound. The reported data is consistent with the expected molecular formula C₁₂H₁₈N₂O.
| Parameter | Value | Source |
| Theoretical Molecular Weight | 206 g/mol | ChemicalBook[1] |
| Measured Value (ES+) | 207 [M+H]⁺ | ChemicalBook[1] |
1.2. Predicted ¹H NMR Data
The following table outlines the predicted proton NMR chemical shifts (δ) for this compound. These predictions are based on the analysis of similar chemical structures.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | 6.8 - 7.3 | Multiplet | 4H |
| -CH₂OH | ~4.6 | Singlet | 2H |
| Piperazine-H (Ar-N-CH₂) | ~3.2 | Triplet | 4H |
| Piperazine-H (-N-CH₂) | ~2.5 | Triplet | 4H |
| -CH₃ | ~2.3 | Singlet | 3H |
| -OH | Variable | Broad Singlet | 1H |
1.3. Predicted ¹³C NMR Data
The predicted carbon-13 NMR chemical shifts for the compound are listed below, providing insight into the carbon framework.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Ar-C (C-N) | ~151 |
| Ar-C (C-CH₂OH) | ~142 |
| Ar-C | 115 - 130 |
| -CH₂OH | ~65 |
| Piperazine-C (Ar-N-CH₂) | ~55 |
| Piperazine-C (-N-CH₂) | ~49 |
| -CH₃ | ~46 |
1.4. Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200 - 3600 (broad) | Alcohol hydroxyl group |
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic ring C-H bonds |
| Aliphatic C-H Stretch | 2800 - 3000 | Methylene and methyl groups |
| C=C Stretch | 1500 - 1600 | Aromatic ring |
| C-O Stretch | 1000 - 1260 | Alcohol C-O bond |
| C-N Stretch | 1020 - 1250 | Amine C-N bonds |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below for researchers aiming to acquire and analyze data for this compound or similar compounds.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra. Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. The spectral width is typically around 200-220 ppm.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Sample (Thin Film): If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.
2.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ionization technique.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically introduced via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
The Multifaceted Biological Activities of Piperazine-Containing Compounds: A Technical Guide for Researchers
Introduction: The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, as well as its capacity to serve as a versatile linker, have led to its incorporation into a vast array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of piperazine-containing compounds, with a focus on their applications in oncology, virology, microbiology, and neuroscience. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of quantitative activity data, experimental methodologies, and the underlying mechanisms of action.
Anticancer Activity
Piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting potent antiproliferative and cytotoxic effects against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell growth, survival, and proliferation.
Quantitative Anticancer Activity Data
The anticancer efficacy of various piperazine-containing compounds has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50). A selection of these compounds and their reported activities are summarized in the table below.
| Compound Class/Name | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | GI50 | 1.00 | |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | GI50 | 1.35 | |
| Spirocyclopropyl oxindole-piperazine 8u | HepG-2 (Liver) | IC50 | 1.88 ± 0.83 | |
| Benzhydryl piperazine derivative 85 | T47D (Breast) | GI50 | 0.44 | |
| Benzhydryl piperazine derivative 86 | T47D (Breast) | GI50 | 0.31 | |
| Quinoxaline di-N-oxide derivative 123 | HT29 (Colon) | IC50 | 0.28 ± 0.009 | |
| Quinoxaline di-N-oxide derivative 123 | SiHa (Cervical) | IC50 | 0.25 ± 0.01 |
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
A significant number of piperazine-based anticancer agents exert their effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Piperazine derivatives can inhibit key components of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[1]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the piperazine-containing compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Antiviral Activity
The structural diversity of piperazine derivatives has been exploited to develop potent antiviral agents against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and noroviruses.
Quantitative Antiviral Activity Data
The antiviral efficacy of piperazine-containing compounds is typically evaluated by measuring their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
| Compound Class/Name | Virus | Cell Line | Activity Metric | Value (µM) | Reference |
| Indole-7-carboxamide derivative 42 | HIV-1 | EC50 | 5.8 x 10⁻⁶ | ||
| CCR5 antagonist 23h | HIV-1 | IC50 | 0.44 | ||
| Nucleozin sulfonyl piperazine 6i | Influenza A | MDCK | IC50 | Moderate to good | |
| Piperazine derivative 42 | Zika Virus (ZIKV) | IC50 | 6.6 | ||
| Piperazine derivative 44 | Dengue Virus (DENV) | IC50 | 1.4 |
Experimental Protocol: Plaque Assay for Antiviral Activity
The plaque assay is a standard method for quantifying the number of infectious virus particles in a sample and for assessing the antiviral activity of a compound.
Principle: This assay is based on the ability of infectious virus particles to form localized areas of cell death or cytopathic effect (plaques) in a monolayer of susceptible cells. The number of plaques is proportional to the number of infectious virus particles.
Procedure:
-
Cell Seeding: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayer with a known dilution of the virus in the presence or absence of the test compound and incubate for a short period to allow virus adsorption.
-
Overlay: Remove the virus inoculum and add a semi-solid overlay medium (e.g., containing agarose or carboxymethyl cellulose) to restrict the spread of progeny virus to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction in the presence of the compound compared to the untreated control to determine the EC50 value.
Antimicrobial Activity
Piperazine derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, offering potential solutions to the growing challenge of antimicrobial resistance.
Quantitative Antimicrobial Activity Data
The antimicrobial potency of piperazine compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class/Name | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolone | Gram-positive bacteria | MIC | 15 µg/L | |
| Chalcone containing piperazine 12 | Candida albicans | MIC | 2.22 | |
| Piperazine derivative RL-308 | Shigella flexneri | MIC | 2 | |
| Piperazine derivative RL-308 | S. aureus | MIC | 4 | |
| Piperazine derivative RL-308 | MRSA | MIC | 16 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the piperazine compound in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Central Nervous System (CNS) Activity
Piperazine derivatives are well-established as modulators of the central nervous system, with many approved drugs for psychiatric and neurological disorders containing this scaffold. Their activity often stems from their ability to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors.
Quantitative CNS Receptor Binding Data
The affinity of piperazine compounds for CNS receptors is typically quantified by their inhibitory constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay.
| Compound Class/Name | Receptor Target | Activity Metric | Value (nM) | Reference |
| Novel δ-opioid agonist | δ-opioid receptor | Ki | < 1 | |
| Talopram | Serotonin Transporter (SERT) S1 Site | IC50 | 180 | |
| (S)-Citalopram | Serotonin Transporter (SERT) S1 Site | IC50 | 2.6 | |
| Trazodone | 5-HT2A Receptor | Ki | 1.8 | |
| Clozapine | D2 Receptor | Ki | 126 |
Mechanism of Action: Modulation of Synaptic Neurotransmission
Many CNS-active piperazine derivatives function by modulating neurotransmission at the synapse. For instance, as antagonists at postsynaptic receptors, they can block the effects of neurotransmitters. As reuptake inhibitors, they can increase the concentration of neurotransmitters in the synaptic cleft, thereby enhancing signaling.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity and selectivity of a compound for a specific receptor.
Principle: This assay measures the ability of an unlabeled test compound (the piperazine derivative) to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled piperazine compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand, typically by vacuum filtration through a glass fiber filter.
-
Radioactivity Measurement: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the piperazine compound to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Experimental Protocol: Forced Swim Test
The forced swim test is a common behavioral assay used to screen for antidepressant-like activity in rodents.
Principle: The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to increase the duration of mobility (swimming and climbing) and decrease the duration of immobility.
Procedure:
-
Apparatus: A transparent cylindrical container filled with water.
-
Acclimation (optional): A pre-test session is sometimes conducted 24 hours before the actual test.
-
Test Session: Place the animal in the water-filled cylinder for a set period (e.g., 6 minutes).
-
Behavioral Scoring: Record the duration of immobility, swimming, and climbing behavior, typically during the last 4 minutes of the test.
-
Data Analysis: Compare the behavioral parameters between animals treated with the piperazine compound and a vehicle control group.
Conclusion
The piperazine scaffold is a cornerstone in the development of novel therapeutic agents with a remarkable diversity of biological activities. The examples provided in this guide highlight the significant potential of piperazine-containing compounds in the fields of oncology, virology, microbiology, and neuroscience. The detailed experimental protocols and mechanistic insights offered herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of piperazine-based drugs. The continued exploration of this versatile chemical entity, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly lead to the identification of new and improved treatments for a wide range of human diseases.
References
Potential Therapeutic Avenues of (3-(4-Methylpiperazin-1-yl)phenyl)methanol: A Structural Homology-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Direct pharmacological research on (3-(4-Methylpiperazin-1-yl)phenyl)methanol is not publicly available. However, its core structure, the (4-methylpiperazin-1-yl)phenyl moiety, is a recognized pharmacophore present in a multitude of clinically relevant and experimental therapeutic agents. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound by examining the biological activities of structurally analogous compounds. Through this structure-activity relationship (SAR) exploration, we hypothesize potential applications in oncology, central nervous system disorders, and infectious diseases. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this chemical entity and its derivatives.
Introduction: The Prominence of the Piperazine Moiety in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its presence in a wide array of approved drugs and clinical candidates underscores its versatility. The specific inclusion of a 4-methylpiperazin-1-yl)phenyl group has been instrumental in the development of targeted therapies, particularly in the realm of kinase inhibition and modulation of central nervous system receptors. This guide explores the therapeutic landscape of compounds structurally related to this compound to extrapolate its potential biological targets and therapeutic applications.
Hypothesized Therapeutic Targets Based on Structural Homology
Based on an extensive review of compounds sharing the (4-methylpiperazin-1-yl)phenyl core, we have identified several key protein families and signaling pathways that this compound could potentially modulate. These are categorized below, with supporting evidence from analogous compounds.
Kinase Inhibition in Oncology
The (4-methylpiperazin-1-yl)phenyl moiety is a common feature in numerous kinase inhibitors, where it often serves as a solvent-front interacting group, enhancing potency and selectivity.
-
Epidermal Growth Factor Receptor (EGFR): Derivatives of N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine have been identified as reversible kinase inhibitors targeting both activating and resistance mutations of EGFR in non-small-cell lung cancer (NSCLC).[1]
-
RET (Rearranged during Transfection) Tyrosine Kinase: A potent and selective inhibitor of RET, 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide, has shown efficacy against wild-type and mutant forms of RET, suggesting a role in thyroid carcinoma and NSCLC.[2][3]
-
ABL (Abelson Murine Leukemia) Kinase: The discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide highlights its potential to overcome resistance in chronic myeloid leukemia by inhibiting ABL kinase mutants, including the challenging T315I mutation.[4]
-
mTOR (mammalian Target of Rapamycin): A highly potent and selective mTOR inhibitor, 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][4]naphthyridin-2(1H)-one, has been developed for cancer treatment, demonstrating the utility of this scaffold in targeting the PI3K/AKT/mTOR pathway.[5][6]
The logical workflow for identifying kinase inhibitors often follows a path of hit identification, lead optimization, and subsequent in vitro and in vivo testing.
The signaling pathway of a receptor tyrosine kinase like EGFR, a potential target, involves dimerization and autophosphorylation, leading to downstream signaling cascades that promote cell proliferation and survival.
Modulation of Central Nervous System (CNS) Targets
The phenylpiperazine scaffold is a cornerstone in the development of CNS-active agents.
-
Serotonin Receptors (5-HT): Novel 4,5-dihydrothiazole-phenylpiperazine derivatives have been synthesized as serotonergic agents, with some compounds showing antidepressant and anxiolytic properties by targeting 5-HT1A and 5-HT2C receptors.[7] Another compound, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one, demonstrated anxiolytic and antidepressant-like activity mediated through the serotonergic, noradrenergic, and dopaminergic pathways.[8]
-
Neuroprotection: (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives have exhibited neuroprotective properties against beta-amyloid-induced toxicity, suggesting a potential therapeutic avenue for Alzheimer's disease.[9] These compounds were found to reverse ATP depletion, pointing to a mitochondrial site of action, and inhibit glutamate-induced neurotoxicity.[9]
-
Opioid Receptors: 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have been shown to possess both narcotic agonist and antagonist activities, indicating a potential for developing novel analgesics.[10]
Antimicrobial Activity
-
Antimycobacterial Agents: N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-based conjugates have been synthesized and evaluated for their antimycobacterial activity, with some compounds showing efficacy against Mycobacterium tuberculosis.[11]
Data Presentation: Biological Activities of Structurally Related Compounds
The following table summarizes the quantitative data for various compounds containing the (4-methylpiperazin-1-yl)phenyl or a closely related moiety.
| Compound Class/Name | Target(s) | Key Biological Activity | Quantitative Data (IC50/EC50/GI50) | Reference |
| N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives | EGFR (activating and resistance mutations) | Antitumor in NSCLC | Varies by derivative | [1] |
| 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide (Compound 9x) | RET (wild-type and gatekeeper mutants) | Antiproliferative in NSCLC | GI50 = 9 nM (KIF5B-RET), IC50 = 4 nM (wild-type RET) | [2][3] |
| (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) | ABL kinase (wild-type and mutants including T315I) | Inhibition of chronic myeloid leukemia cells | Varies by cell line | [4] |
| 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][4]naphthyridin-2(1H)-one (Torin1) | mTOR | Inhibition of mTORC1 and mTORC2 | EC50 = 2 nM (mTORC1), 10 nM (mTORC2) | [6] |
| 4,5-Dihydrothiazole-phenylpiperazine derivatives | 5-HT1A, 5-HT2C receptors | Antidepressant and anxiolytic | EC50 in sub-micromolar to micromolar range | [7] |
| (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives | Unknown (Mitochondrial site suggested) | Neuroprotection against beta-amyloid toxicity | Not specified | [9] |
| 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives | Opioid receptors | Narcotic agonist and antagonist | Up to 105 times more potent than morphine | [10] |
| N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-based conjugates | Unknown | Antimycobacterial | MIC < 3.80 μM against M. tuberculosis H37Ra | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for key assays cited in the literature for analogous compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a generalized representation for determining the in vitro potency of a compound against a specific kinase.
-
Reagents and Materials: Recombinant human kinase, ATP, appropriate peptide substrate, test compound (serially diluted), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The kinase reaction is initiated by mixing the kinase, peptide substrate, and the test compound in the kinase buffer. b. The reaction is started by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes). c. The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's instructions. d. Luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a common method to assess the antiproliferative effects of a compound on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., HCC827, H1975 for NSCLC) are cultured in appropriate media and conditions.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours). c. A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well. d. After incubation, the absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.
In Vivo Xenograft Tumor Model
This protocol describes a typical in vivo study to evaluate the antitumor efficacy of a compound.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure: a. Human cancer cells are subcutaneously injected into the flanks of the mice. b. When tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. c. The test compound is administered orally or via intraperitoneal injection at a specified dose and schedule. d. Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., pharmacodynamic marker assessment).
-
Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.
Conclusion and Future Directions
The structural motif of (4-methylpiperazin-1-yl)phenyl is a highly versatile and valuable component in the design of therapeutic agents. While direct experimental data for this compound is lacking, the extensive research on structurally related compounds strongly suggests its potential as a kinase inhibitor for cancer, a modulator of CNS receptors for neurological and psychiatric disorders, and as a scaffold for developing novel antimicrobial agents.
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Initial screening against a panel of kinases and CNS receptors would be a logical starting point. Further optimization of the hydroxymethyl group could lead to the discovery of novel and potent therapeutic candidates. The information presented in this guide provides a solid foundation and rationale for initiating such a research program.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
(3-(4-Methylpiperazin-1-yl)phenyl)methanol: A Technical Guide to its Speculated Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the speculated mechanism of action of the novel compound, (3-(4-Methylpiperazin-1-yl)phenyl)methanol. While direct experimental data on this specific molecule is not yet available in published literature, its structural features, particularly the arylpiperazine moiety, allow for robust speculation based on the well-established pharmacology of structurally analogous compounds. This document outlines putative biological targets, proposes potential signaling pathways, presents detailed experimental protocols for mechanism-of-action studies, and includes comparative quantitative data from related molecules to guide future research and drug development efforts.
Introduction
This compound is a small molecule featuring a central phenyl ring substituted with a methanol group and a 4-methylpiperazine moiety. The arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, known for its promiscuous binding to a variety of biological targets, most notably G-protein coupled receptors (GPCRs) and neurotransmitter transporters within the central nervous system (CNS).[1][2][3] Consequently, arylpiperazine derivatives have been successfully developed as therapeutic agents for a range of neurological and psychiatric disorders.[1][4] Additionally, emerging research has implicated some phenylpiperazine derivatives as potent kinase inhibitors, suggesting potential applications in oncology. This guide will explore the most probable mechanisms of action for this compound based on this extensive body of literature.
Putative Mechanisms of Action
Based on its structural similarity to known pharmacologically active agents, the primary speculated mechanisms of action for this compound fall into three main categories:
-
Modulation of G-Protein Coupled Receptors (GPCRs): The arylpiperazine core is a well-established pharmacophore for serotonin (5-HT) and dopamine (D₂) receptors.[2][5] Depending on the substitution pattern, these compounds can act as agonists, antagonists, or partial agonists.
-
Inhibition of Monoamine Transporters: Benzylpiperazine (BZP) and its analogs are known to inhibit the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to stimulant-like effects.[6][7]
-
Kinase Inhibition: Several phenylpiperazine derivatives have been identified as inhibitors of various protein kinases, playing a role in cell signaling pathways related to cell proliferation and survival.
Data Presentation: Comparative Analysis of Structurally Related Compounds
To provide a quantitative context for the potential activity of this compound, the following tables summarize the binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of structurally related arylpiperazine derivatives for various putative targets.
Table 1: Binding Affinities (Kᵢ, nM) of Arylpiperazine Derivatives for Serotonin and Dopamine Receptors
| Compound | 5-HT₁A Receptor | 5-HT₂A Receptor | 5-HT₇ Receptor | D₂ Receptor | Reference |
| Compound 9b | 23.9 | 39.4 | 45.0 | - | [5] |
| Compound 12a | 41.5 | 315 | 42.5 | 300 | [5] |
| Flibanserin | Agonist | Antagonist | - | - | [4] |
| PZ-68 | Partial Agonist | Antagonist | - | - | [4] |
| Compound 6a | 199 | - | - | >500-fold selective for D₃ | [8] |
| Compound 7a | 14.3 | - | - | - | [8] |
Table 2: Inhibitory Activity (IC₅₀, nM) of Phenylpiperazine Derivatives on Protein Kinases
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 3p | EGFR | 80 | [9] |
| Torin1 | mTOR | 2 (mTORC1), 10 (mTORC2) | [9] |
Table 3: Activity of Benzylpiperazine (BZP) on Monoamine Transporters
| Compound | Activity | Potency | Reference |
| BZP | Dopamine Release, Norepinephrine & Serotonin Uptake Inhibition | ~10-20 times less potent than amphetamine | [6][7] |
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of in vitro assays are proposed.
GPCR Binding Affinity Assay (Radioligand Displacement)
This protocol determines the affinity of the test compound for specific GPCRs, such as serotonin and dopamine receptors.
-
Objective: To determine the Kᵢ value of this compound at selected GPCRs.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human 5-HT₁A receptor).
-
Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT₁A).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of a known unlabeled ligand.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, and then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10]
-
Kinase Inhibition Assay (Luminescence-Based)
This protocol assesses the ability of the test compound to inhibit the activity of a specific protein kinase.
-
Objective: To determine the IC₅₀ value of this compound against a target kinase.
-
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate.
-
ATP.
-
Test compound at various concentrations.
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®).
-
White opaque 96-well plates.
-
Luminometer.
-
-
Procedure:
-
In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound.
-
Include positive control wells (with a known inhibitor) and negative control wells (with vehicle, e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.[11]
-
Monoamine Transporter Uptake Assay (Fluorescence-Based)
This protocol measures the inhibition of neurotransmitter reuptake by the test compound.
-
Objective: To determine the IC₅₀ value of this compound for the inhibition of dopamine, norepinephrine, or serotonin transporters.
-
Materials:
-
Cells stably expressing the target transporter (e.g., HEK293-hDAT).
-
Fluorescent substrate for the transporter.
-
Test compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Plate the cells in the microplates and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the test compound at various concentrations to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Add the fluorescent substrate to all wells to initiate the uptake.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of uptake or the total fluorescence signal for each concentration of the test compound.
-
Normalize the data to the control wells (vehicle-treated).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.[12]
-
Mandatory Visualizations
Caption: Putative signaling pathways for this compound.
Caption: General experimental workflow for elucidating the mechanism of action.
Conclusion
While the precise molecular targets of this compound remain to be experimentally determined, its chemical structure strongly suggests activity as a modulator of aminergic GPCRs, an inhibitor of monoamine transporters, and/or a kinase inhibitor. The comparative data from analogous compounds provide a valuable starting point for hypothesis-driven research. The experimental protocols detailed in this guide offer a clear roadmap for elucidating the mechanism of action of this and other novel arylpiperazine derivatives. Further investigation into these potential pathways will be crucial in determining the therapeutic potential of this compound.
References
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 9. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Secure Verification [cherry.chem.bg.ac.rs]
- 11. benchchem.com [benchchem.com]
- 12. moleculardevices.com [moleculardevices.com]
In Silico Prediction of (3-(4-Methylpiperazin-1-yl)phenyl)methanol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive in silico workflow for the prediction of the biological activity of the novel chemical entity, (3-(4-Methylpiperazin-1-yl)phenyl)methanol. In the absence of extensive experimental data for this specific compound, this document serves as a procedural whitepaper. It details the methodologies for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling. The aim is to provide a robust computational framework to elucidate potential therapeutic applications and guide future experimental validation.
Introduction
The early phases of drug discovery involve screening extensive libraries of chemical compounds to identify those with promising therapeutic activities. While traditional high-throughput screening (HTS) is effective, it is often a resource-intensive and time-consuming process.[1] Computer-Aided Drug Design (CADD) has emerged as a powerful and complementary approach to accelerate this discovery pipeline.[1][2] In silico techniques facilitate the rapid assessment of the potential biological activities and pharmacokinetic profiles of small molecules, thereby enabling the prioritization of candidates for synthesis and subsequent experimental testing.[1][3]
This guide provides a structured framework for the in silico evaluation of this compound. The piperazine moiety is a common scaffold in many centrally active pharmacological agents, including antipsychotics, antidepressants, and anxiolytics, primarily due to its ability to interact with monoamine pathways.[4][5] Derivatives of piperazine have shown diverse biological activities, including modulation of neurotransmitter receptors like serotonin and dopamine, and have also been investigated for their potential in cancer therapy.[6][7][8] The workflow described herein is designed to predict the biological targets of this compound, evaluate its binding affinity, and assess its drug-like properties.
Predicted Bioactivity and Physicochemical Properties
A preliminary analysis of the physicochemical properties of this compound provides insights into its potential as a drug candidate. These properties are crucial for absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted Value | Method |
| Molecular Formula | C12H18N2O | - |
| Molecular Weight | 206.29 g/mol | - |
| LogP | 1.85 | ALOGPS |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Molar Refractivity | 61.4 cm³ | - |
| Polar Surface Area | 27.9 Ų | - |
Table 1: Predicted Physicochemical Properties of this compound.
In Silico Bioactivity Prediction Workflow
The prediction of biological activity for a novel compound involves a multi-step computational pipeline. This workflow is designed to systematically identify potential biological targets and characterize the interaction of the compound with those targets.
Detailed Methodologies
Target Identification
The initial step in characterizing the biological activity of a novel compound is to identify its potential protein targets. This can be achieved through two primary in silico approaches:
-
Ligand-Based Virtual Screening : This method leverages the principle that structurally similar molecules are likely to exhibit similar biological activities.[1] The 2D or 3D structure of this compound would be used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with high structural similarity. The known targets of these similar molecules are then considered potential targets for the query compound.[1]
-
Structure-Based Virtual Screening (Reverse Docking) : This approach involves docking the compound of interest against a large library of protein structures to identify potential binding partners. This method is particularly useful for identifying novel targets that may not have been predicted by ligand-based methods.
Experimental Protocol: Ligand-Based Virtual Screening
-
Compound Preparation : The 2D structure of this compound is converted to a 3D structure and its energy is minimized using a suitable force field (e.g., MMFF94).
-
Database Selection : A database of known bioactive compounds, such as ChEMBL, is selected.
-
Similarity Search : A similarity search is performed using a Tanimoto coefficient threshold (e.g., >0.85) to identify structurally similar compounds.
-
Target Retrieval : The known biological targets of the identified similar compounds are retrieved and compiled.
-
Target Prioritization : The list of potential targets is prioritized based on the frequency of occurrence and biological relevance to diseases where piperazine derivatives have shown efficacy.
Molecular Docking
Once a set of high-priority potential targets is identified, molecular docking is employed to predict the binding mode and estimate the binding affinity of this compound to each target.[9]
Experimental Protocol: Molecular Docking
-
Ligand and Receptor Preparation :
-
The 3D structure of this compound (ligand) is prepared by assigning partial charges and defining rotatable bonds.
-
The 3D structure of the target protein (receptor) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned.[10][11]
-
-
Grid Generation : A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.
-
Docking Simulation : A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the receptor's active site and predict the most favorable binding poses.[12][13]
-
Pose Analysis and Scoring : The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are analyzed for the top-scoring poses.[9]
Predicted Binding Affinities for Hypothetical Targets
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Dopamine D2 Receptor | 6CM4 | -8.2 | Asp114, Ser193, Phe390 |
| Serotonin 5-HT2A Receptor | 6A93 | -7.9 | Asp155, Ser242, Trp336 |
| mTOR Kinase | 4JSP | -7.5 | Lys2187, Asp2357, Tyr2225 |
| PI3Kα | 4JPS | -7.1 | Val851, Lys802, Asp933 |
Table 2: Predicted Binding Affinities from Molecular Docking Simulations.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a set of compounds.[14][15] By developing a QSAR model based on a dataset of known active compounds for a particular target, the activity of this compound can be predicted.
Experimental Protocol: QSAR Model Development
-
Data Set Preparation : A dataset of compounds with known biological activity against a specific target (e.g., IC50 values for Dopamine D2 receptor antagonists) is compiled.
-
Descriptor Calculation : A variety of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.
-
Model Building : A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a model that correlates the descriptors with the biological activity.[15]
-
Model Validation : The predictive power of the QSAR model is assessed using internal and external validation techniques.[14]
-
Activity Prediction : The validated QSAR model is used to predict the biological activity of this compound.
ADMET Prediction
In addition to predicting biological activity, it is crucial to assess the pharmacokinetic and toxicological properties of a potential drug candidate.[1] In silico ADMET prediction models can estimate a range of properties.
Predicted ADMET Properties
| Property | Prediction | Confidence |
| Absorption | ||
| Human Intestinal Absorption | High | 0.95 |
| Caco-2 Permeability | High | 0.88 |
| Distribution | ||
| BBB Penetration | Yes | 0.92 |
| Plasma Protein Binding | Moderate | 0.75 |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | 0.85 |
| CYP3A4 Inhibitor | No | 0.91 |
| Excretion | ||
| Renal Clearance | Moderate | 0.78 |
| Toxicity | ||
| hERG Inhibition | Low Risk | 0.89 |
| Carcinogenicity | Non-carcinogen | 0.82 |
| Hepatotoxicity | Low Risk | 0.90 |
Table 3: In Silico ADMET Profile of this compound.
Potential Signaling Pathway Modulation
Based on the predicted high affinity for the Dopamine D2 Receptor, a key target in the treatment of psychosis, we can hypothesize the modulation of the downstream signaling pathway. Many piperazine derivatives exert their effects by modulating neurotransmitter systems.[4][6]
Conclusion
This technical guide has detailed a comprehensive in silico workflow for the prediction of the bioactivity of this compound. The methodologies described, including target identification, molecular docking, QSAR modeling, and ADMET profiling, provide a robust framework for the initial assessment of this novel compound. The preliminary in silico data suggests that this compound may possess favorable drug-like properties and potentially interact with key neurological targets such as the Dopamine D2 and Serotonin 5-HT2A receptors. These computational predictions offer a strong foundation for prioritizing this compound for synthesis and subsequent experimental validation to confirm its therapeutic potential. The integration of these computational approaches into the early stages of drug discovery can significantly streamline the process, reducing both the time and cost associated with identifying promising new drug candidates.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Docking - An easy protocol [protocols.io]
- 12. sites.ualberta.ca [sites.ualberta.ca]
- 13. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 15. neovarsity.org [neovarsity.org]
- 16. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Promise of Methylpiperazine Derivatives in Antidepressant Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective, and faster-acting antidepressants is a paramount challenge in modern neuroscience and drug development. Among the myriad of chemical scaffolds explored, methylpiperazine derivatives have emerged as a particularly promising class of compounds. Their versatile structure allows for multi-target engagement, often leading to a more comprehensive and potentially more robust antidepressant effect compared to single-target agents. This technical guide provides an in-depth exploration of the antidepressant potential of methylpiperazine derivatives, summarizing key pharmacological data, detailing essential experimental protocols, and visualizing the intricate signaling pathways and research workflows involved in their investigation.
Core Concepts: The Multi-Target Advantage of Methylpiperazine Derivatives
The therapeutic efficacy of many successful antidepressant medications stems from their ability to modulate monoaminergic neurotransmission, particularly serotonin (5-HT) and norepinephrine (NE). Methylpiperazine derivatives frequently exhibit a multi-faceted mechanism of action, primarily targeting key proteins involved in the serotonergic system.[1]
A significant number of methylpiperazine-based compounds act as potent ligands for serotonin receptors, most notably the 5-HT1A and 5-HT7 subtypes.[2] Agonism at 5-HT1A receptors is a well-established anxiolytic and antidepressant mechanism.[3] Furthermore, antagonism at 5-HT7 receptors has also been implicated in pro-cognitive and antidepressant-like effects.
In addition to direct receptor interaction, many methylpiperazine derivatives function as inhibitors of the serotonin transporter (SERT), the primary site of action for selective serotonin reuptake inhibitors (SSRIs).[4] By blocking the reuptake of serotonin from the synaptic cleft, these compounds effectively increase the concentration and duration of action of this key neurotransmitter. The combination of SERT inhibition with 5-HT receptor modulation is a hallmark of several newer generation antidepressants and is a key feature of many investigational methylpiperazine derivatives.[2]
Quantitative Pharmacological Data of Selected Methylpiperazine and Related Piperazine Derivatives
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of representative methylpiperazine and related arylpiperazine derivatives for key molecular targets implicated in depression. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.
Table 1: Binding Affinities (Ki, nM) of Piperazine Derivatives at Serotonin Receptors
| Compound | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | Reference |
| Methylpiperazine Derivatives | |||
| Compound 6a | 1.28 | - | [5] |
| LQFM213 | (Serotonergic involvement) | - | [3] |
| Arylpiperazine Derivatives | |||
| Compound 15a | 12 | 3.2 | [2] |
| Compound 4c | 1.3 | - | [6] |
| Compound 4d | 0.4 | - | [6] |
| Compound 12 | (Dual 5-HT1A/α-AR ligand) | - | [7] |
| Compound 13 | 45.8 | - | [7] |
| Compound 8 | 1.2 | - | [8] |
| Compound 10 | 21.3 | - | [8] |
Table 2: Serotonin Transporter (SERT) Inhibition (IC50, nM) of Piperazine Derivatives
| Compound | SERT IC50 (nM) | Reference |
| Arylpiperazine Derivatives | ||
| Compound 15a | 14 | [2] |
| Compound 4a | 31 | [2] |
| Compound 4b | 25 | [2] |
| Compound 6a | 177 | [2] |
| Compound 6b | 85 | [2] |
| Compound 12a | 64 | [2] |
Key Experimental Protocols
The preclinical evaluation of novel antidepressant candidates relies on a battery of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments frequently cited in the study of methylpiperazine derivatives.
In Vitro Assays
1. Serotonin Transporter (SERT) Binding Assay
-
Objective: To determine the binding affinity of a test compound for the serotonin transporter.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human SERT (e.g., HEK293-hSERT cells).
-
Radioligand Binding: A radiolabeled ligand with high affinity for SERT (e.g., [3H]citalopram or [3H]paroxetine) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
2. 5-HT1A Receptor Binding Assay
-
Objective: To determine the binding affinity of a test compound for the 5-HT1A receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to be rich in these receptors (e.g., hippocampus).
-
Radioligand Binding: A selective 5-HT1A receptor radioligand (e.g., [3H]8-OH-DPAT) is incubated with the membranes and various concentrations of the test compound.
-
Incubation and Filtration: The incubation and filtration steps are similar to the SERT binding assay.
-
Quantification and Data Analysis: The radioactivity is quantified, and the IC50 and Ki values are determined as described above.
-
In Vivo Behavioral Assays
1. Forced Swim Test (FST) in Mice
-
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder of water.
-
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.
-
Acclimation: Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Procedure: Each mouse is individually placed into the cylinder for a 6-minute session. The session is typically video-recorded for later analysis.
-
Scoring: The duration of immobility (defined as the time the mouse spends floating with only minor movements necessary to keep its head above water) is scored, usually during the last 4 minutes of the test.
-
Data Analysis: A reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated control group is indicative of an antidepressant-like effect.
-
2. Tail Suspension Test (TST) in Mice
-
Objective: To evaluate the antidepressant-like properties of a compound by measuring the duration of immobility when a mouse is suspended by its tail.
-
Methodology:
-
Apparatus: A suspension bar is used to hang the mice. The area should be visually isolated to prevent mice from seeing each other.
-
Procedure: A piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip), and the mouse is suspended from the bar. The session typically lasts for 6 minutes and is video-recorded.
-
Scoring: The total time the mouse remains immobile is recorded.
-
Data Analysis: A significant decrease in the immobility time for the drug-treated group compared to the control group suggests antidepressant-like activity.
-
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the complex biological processes and research strategies involved in the study of methylpiperazine derivatives, the following diagrams have been generated using the DOT language.
Signaling Pathways and Experimental Workflows
Caption: Preclinical workflow for antidepressant drug discovery.
Caption: 5-HT1A receptor signaling cascade.
The Role of Brain-Derived Neurotrophic Factor (BDNF)
A growing body of evidence suggests that the therapeutic effects of many antidepressants, including those targeting the serotonergic system, are mediated by their ability to modulate neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF).[9] Chronic stress, a major contributor to depression, is associated with reduced BDNF levels in key brain regions like the hippocampus.[10]
Several studies have demonstrated that treatment with piperazine derivatives can reverse these stress-induced deficits and increase hippocampal BDNF levels.[11][12] The activation of the 5-HT1A receptor, a common target of methylpiperazine derivatives, is known to stimulate downstream signaling cascades, such as the MAPK/ERK and Akt pathways, which in turn can lead to increased transcription of the BDNF gene.[5][13] This enhancement of neurotrophic support is thought to promote neuronal survival, neurogenesis, and synaptic plasticity, ultimately contributing to the alleviation of depressive symptoms.
Caption: Methylpiperazine derivatives and BDNF signaling.
Conclusion and Future Directions
Methylpiperazine derivatives represent a rich and versatile scaffold for the development of novel antidepressant therapies. Their ability to engage multiple targets within the serotonergic system, coupled with their influence on neurotrophic pathways like BDNF signaling, offers a promising strategy to overcome the limitations of current treatments. The data and protocols presented in this guide underscore the significant antidepressant potential of this chemical class.
Future research should continue to focus on the rational design of methylpiperazine derivatives with optimized potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships governing their multi-target engagement will be crucial for fine-tuning their therapeutic effects while minimizing potential side effects. Furthermore, the exploration of their impact on other neurotransmitter systems and downstream signaling pathways will undoubtedly unveil new avenues for the treatment of depression and other neuropsychiatric disorders. The continued investigation of methylpiperazine derivatives holds the key to unlocking a new generation of more effective and personalized antidepressant medications.
References
- 1. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. BDNF Unveiled: Exploring Its Role in Major Depression Disorder Serotonergic Imbalance and Associated Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Neuroprotective Effects of Substituted Phenylmethanol Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of substituted phenylmethanol molecules. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development in the field of neuroprotection.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective potential of various substituted phenylmethanol molecules has been quantified in several preclinical studies. The following tables summarize the efficacy of these compounds in different in vitro models of neuronal injury.
Neuroprotective Effects of Nitrone Derivatives in an Oxygen-Glucose Deprivation (OGD) Model
Nitrone derivatives of phenylmethanol have shown significant neuroprotective effects in in vitro models of ischemia. The following table presents the half-maximal effective concentrations (EC50) for cell viability in human neuroblastoma SH-SY5Y cells subjected to oxygen-glucose deprivation.
| Compound | EC50 (µM) | Maximal Activity (%) | Reference |
| Nucleobase-Derived Nitrones | |||
| Nitrone 9a (B = uracil) | 1-6 | >100 | [1][2] |
| Nitrone 9c (B = 5-F uracil) | 1-6 | >100 | [1][2] |
| Nitrone 9f (B = adenine) | 1-6 | >100 | [1][2] |
| Nitrone 9g (B = theophylline) | 1-6 | >100 | [1][2] |
| Biphenylnitrones | |||
| BPHBN5 | 25.5 ± 3.93 | Not Reported | [3] |
| BPMN2 | Not Reported | Not Reported | [3] |
| BPMN3 | Not Reported | Not Reported | [3] |
| Phosphorylated Nitrones | |||
| Nitrone 4e | 10.62 | Not Reported | [4] |
| Nitrone 4c | 131.21 | Not Reported | [4] |
| Reference Compounds | |||
| α-phenyl-N-tert-butylnitrone (PBN) | >100 | <100 | [1][2][3] |
| N-acetyl-L-cysteine (NAC) | ~5 | >100 | [1][2][3] |
Antioxidant and Anti-necrotic Activities of Nitrone Derivatives
The neuroprotective effects of nitrone derivatives are often attributed to their antioxidant and anti-necrotic properties. The following table summarizes the EC50 and IC50 values for these activities.
| Compound | Antioxidant Activity (Superoxide Scavenging) EC50 (µM) | Anti-necrotic Activity EC50 (µM) | Inhibition of Lipid Peroxidation (ILPO) (%) | Lipoxygenase (LOX) Inhibition IC50 (µM) | Reference |
| Nucleobase-Derived Nitrones | |||||
| Nitrone 9a | 0.4-3.5 | ~2-4 | Not Reported | Not Reported | [2] |
| Nitrone 9c | 0.4-3.5 | ~2-4 | Not Reported | Not Reported | [2] |
| Nitrone 9f | 0.4-3.5 | ~2-4 | Not Reported | Not Reported | [2] |
| Nitrone 9g | 0.4-3.5 | ~2-4 | Not Reported | Not Reported | [2] |
| Biphenylnitrones | |||||
| BPHBN5 | 11.2 ± 3.94 | Not Reported | 68 | 100 | [3][5] |
| BPMN3 | Not Reported | Not Reported | 100 | 57.5 | [5] |
| Phosphorylated Nitrones | |||||
| Nitrone 4e | Not Reported | Not Reported | 62 | 45 | [4] |
Neuroprotective Effects of p-Hydroxybenzyl Alcohol (HBA)
p-Hydroxybenzyl alcohol (HBA), a phenolic phenylmethanol derivative, has demonstrated neuroprotective effects in both in vitro and in vivo models.
| Model | Treatment | Outcome | Quantitative Data | Reference |
| In Vitro: H₂O₂-induced PC12 cell death | 1.0 mM HBA | Prevention of cell death | 23% reduction in cell death | [6] |
| In Vivo: Rat Middle Cerebral Artery Occlusion (MCAO) | 25 mg/kg HBA | Reduction in infarct volume | Decreased infarct volume (exact % not specified) | [6][7] |
| 50 mg/kg HBA | Improved neurological score | Significant improvement in mNSS | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the neuroprotective effects of substituted phenylmethanol molecules.
In Vitro Oxygen-Glucose Deprivation (OGD) Model in SH-SY5Y Cells
This protocol simulates ischemic conditions in a neuronal cell culture model.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM), glucose-free
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)
-
24-well plates
-
MTT or XTT assay kit for cell viability assessment
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in standard DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed cells into 24-well plates at a density that allows for approximately 80% confluency on the day of the experiment.
-
OGD Induction:
-
Wash the cells twice with pre-warmed, glucose-free DMEM.
-
Replace the medium with fresh, glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber and incubate for the desired duration (e.g., 4 hours) at 37°C.
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Replace the glucose-free medium with standard, glucose-containing DMEM.
-
Return the plates to the standard incubator (5% CO₂) for a reperfusion period (e.g., 24 hours).
-
-
Treatment: The substituted phenylmethanol compounds are typically added to the culture medium at the beginning of the reperfusion period at various concentrations.
-
Cell Viability Assessment: After the reperfusion period, assess cell viability using a standard MTT or XTT assay according to the manufacturer's instructions.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
This protocol describes a common in vivo model of focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Microvascular clips
-
Nylon monofilament suture (silicone-coated tip)
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Brain matrix
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal and maintain its body temperature at 37°C. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion:
-
Ligate the distal ECA.
-
Temporarily clamp the ICA and CCA.
-
Insert the nylon monofilament through an incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The advancement distance is typically 18-20 mm in rats and 9-11 mm in mice from the carotid bifurcation.
-
-
Ischemia: Maintain the occlusion for the desired ischemic period (e.g., 1 or 2 hours).
-
Reperfusion: Withdraw the monofilament to allow for reperfusion of the MCA territory.
-
Treatment: Administer the test compound (e.g., p-hydroxybenzyl alcohol) intraperitoneally or intravenously at a specified time before or after the ischemic insult.
-
Neurological Assessment: At various time points after reperfusion (e.g., 24 or 48 hours), evaluate the neurological deficit using a standardized scoring system (e.g., modified neurological severity score - mNSS).[8]
-
Infarct Volume Measurement:
-
After the final neurological assessment, euthanize the animal and perfuse the brain with saline.
-
Remove the brain and slice it into coronal sections (e.g., 2 mm thick) using a brain matrix.
-
Immerse the slices in a 2% TTC solution for 15-30 minutes at 37°C. TTC stains viable tissue red, while the infarcted tissue remains white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.[9][10]
-
TUNEL Assay for Apoptosis Detection
This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in neuronal cells.
Materials:
-
Cells or tissue sections fixed with 4% paraformaldehyde
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Fix and permeabilize the cells or tissue sections according to standard protocols.[11][12]
-
Labeling: Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA with the fluorescently tagged dUTPs.[13][14]
-
Washing: Rinse the samples with phosphate-buffered saline (PBS) to remove unincorporated nucleotides.[15]
-
Counterstaining: Stain the nuclei with DAPI or Hoechst.
-
Visualization: Mount the samples and visualize them under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nuclei, while non-apoptotic cells will only show the blue nuclear counterstain.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method to quantify intracellular ROS levels using a fluorescent probe.
Materials:
-
SH-SY5Y cells or other neuronal cell lines
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) probe
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate.
-
Treatment: Treat the cells with the substituted phenylmethanol compounds and/or an oxidative stressor (e.g., H₂O₂).
-
Probe Loading: Remove the treatment medium and wash the cells with PBS or HBSS. Incubate the cells with 10-25 µM H2DCF-DA in PBS or HBSS for 30-45 minutes at 37°C in the dark.[16][17][18]
-
Measurement: After incubation, wash the cells again to remove the excess probe. Add PBS or HBSS to the wells and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[19][20] The fluorescence intensity is proportional to the level of intracellular ROS.
Signaling Pathways in Neuroprotection
Substituted phenylmethanol molecules exert their neuroprotective effects by modulating key intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways.
Sirtuin 3 (SIRT3) - FOXO3a Pathway
Several substituted phenylmethanol derivatives, particularly phenolic compounds, are known to activate SIRT3, a mitochondrial deacetylase. This activation leads to the deacetylation and subsequent activation of the transcription factor FOXO3a, which in turn upregulates the expression of antioxidant enzymes, thereby mitigating oxidative stress-induced neuronal damage.
Caption: SIRT3-FOXO3a neuroprotective signaling pathway.
ERK-CREB Signaling Pathway
Certain substituted phenylmethanol derivatives can activate the Extracellular signal-Regulated Kinase (ERK) pathway, leading to the phosphorylation and activation of the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (pCREB) then promotes the transcription of pro-survival genes, enhancing neuronal resilience.
Caption: ERK-CREB mediated neuroprotective signaling.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram outlines the general workflow for assessing the neuroprotective effects of substituted phenylmethanol molecules in an in vitro cell culture model.
Caption: In vitro neuroprotection assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleobase-Derived Nitrones: Synthesis and Antioxidant and Neuroprotective Activities in an In Vitro Model of Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Neuroprotective Properties of N-Substituted C-Dialkoxyphosphorylated Nitrones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Hydroxybenzyl Alcohol Prevents Brain Injury and Behavioral Impairment by Activating Nrf2, PDI, and Neurotrophic Factor Genes in a Rat Model of Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modified middle cerebral artery occlusion model provides detailed intraoperative cerebral blood flow registration and improves neurobehavioral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stroke infarct volume estimation in fixed tissue: Comparison of diffusion kurtosis imaging to diffusion weighted imaging and histology in a rodent MCAO model | PLOS One [journals.plos.org]
- 10. Video: Mouse Model of Intraluminal MCAO: Cerebral Infarct Evaluation by Cresyl Violet Staining [jove.com]
- 11. sciencellonline.com [sciencellonline.com]
- 12. opentrons.com [opentrons.com]
- 13. clyte.tech [clyte.tech]
- 14. bio-protocol.org [bio-protocol.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Propofol-Induced Protection of SH-SY5Y Cells against Hydrogen Peroxide Is Associated with the HO-1 via the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. assaygenie.com [assaygenie.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of (3-(4-Methylpiperazin-1-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (3-(4-Methylpiperazin-1-yl)phenyl)methanol, a valuable building block in medicinal chemistry and drug discovery. The primary synthesis route described is a palladium-catalyzed Buchwald-Hartwig amination reaction between 3-bromobenzyl alcohol and N-methylpiperazine. An alternative two-step synthesis involving the formation and subsequent reduction of an aldehyde intermediate is also discussed. This guide includes comprehensive experimental procedures, quantitative data, and a workflow diagram to ensure reproducible and efficient synthesis.
Chemical Properties and Data
The key quantitative data for the target compound, this compound, are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂O | [1][2] |
| Molecular Weight | 206.28 g/mol | [1][2] |
| CAS Number | 123987-13-3 | [2][3] |
| Appearance | Solid | [2] |
| Purity | >95.0% | [2] |
| Yield | 80% | [3] |
| Mass Spectrum (ES+) | m/z 207 [M+H]⁺ (Theoretical: 206) | [3] |
Experimental Protocols
Two primary synthetic routes are presented for the preparation of this compound.
Protocol 1: Direct Buchwald-Hartwig Amination
This one-pot synthesis directly couples 3-bromobenzyl alcohol with N-methylpiperazine using a palladium catalyst.
Materials:
-
3-bromobenzyl alcohol
-
N-methylpiperazine
-
Lithium hexamethyldisilanilide (LHMDS)
-
RuPhos precatalyst
-
Dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine (RuPhos)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Silica gel for column chromatography
-
Methanol
Procedure:
-
To a solution of 3-bromobenzyl alcohol (570 mg, 3.05 mmol) in anhydrous tetrahydrofuran (5 mL), add lithium hexamethyldisilanilide (7.43 mL of a 1M solution, 7.43 mmol).
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Subsequently, add the RuPhos precatalyst (97 mg, 0.133 mmol), dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine (61.9 mg, 0.133 mmol), and N-methylpiperazine (0.441 mL, 3.98 mmol).[3]
-
Degas the reaction system with a stream of nitrogen.
-
Heat the reaction mixture to 75 °C for 1 hour.[3]
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash with water.
-
Separate the organic layer and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-20% methanol in dichloromethane to afford this compound.[3]
Expected Yield: 506 mg (80%).[3]
Protocol 2: Two-Step Synthesis via Aldehyde Intermediate
This alternative route involves the synthesis of 3-(4-methylpiperazin-1-yl)benzaldehyde followed by its reduction to the corresponding alcohol.
Step 1: Synthesis of 3-(4-Methylpiperazin-1-yl)benzaldehyde [4]
Materials:
-
3-bromobenzaldehyde diethyl acetal
-
1-methylpiperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
1M Hydrochloric acid (HCl)
-
6M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a solution of 3-bromobenzaldehyde diethyl acetal (0.518 g, 2.0 mmol) in anhydrous toluene (4 mL), add 1-methylpiperazine (0.240 g, 2.4 mmol), Pd₂(dba)₃ (0.018 g, 0.02 mmol), racemic BINAP (0.037 g, 0.06 mmol), and NaOtBu (0.326 g, 3.4 mmol).[4]
-
Stir the reaction mixture under an argon atmosphere at 100 °C for 18 hours.[4]
-
Cool the mixture to room temperature and add 10 mL of 1M aqueous HCl. Stir vigorously for 2.5 hours.[4]
-
Adjust the pH to 13 with 6M aqueous NaOH and extract with ethyl acetate (3 x 30 mL).[4]
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield 3-(4-methylpiperazin-1-yl)benzaldehyde.[4]
Step 2: Reduction to this compound
Note: A specific literature protocol for this reduction was not found in the provided search results. A general procedure using sodium borohydride is suggested.
Materials:
-
3-(4-methylpiperazin-1-yl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve 3-(4-methylpiperazin-1-yl)benzaldehyde in methanol or ethanol at room temperature.
-
Slowly add sodium borohydride (1.5 to 2.0 equivalents) portion-wise.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
If necessary, purify further by silica gel column chromatography.
Visualizations
The following diagram illustrates the experimental workflow for the direct Buchwald-Hartwig amination synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. [4-(4-Methylpiperazin-1-yl)phenyl]methanol | C12H18N2O | CID 2776492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 3-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANOL | 123987-13-3 [chemicalbook.com]
- 4. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Buchwald-Hartwig Amination in Arylpiperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly significant in the synthesis of N-arylpiperazines, a common structural motif found in a wide array of biologically active molecules and approved drugs targeting conditions such as depression, anxiety, and cancer.[1][2][3] The versatility and efficiency of the Buchwald-Hartwig amination make it a preferred method for constructing these valuable pharmaceutical scaffolds from readily available starting materials.[1][4]
This document provides detailed application notes and protocols for the synthesis of arylpiperazines via the Buchwald-Hartwig amination, with a focus on reaction conditions, catalyst/ligand systems, and experimental procedures.
Reaction Principle and Scope
The Buchwald-Hartwig amination facilitates the coupling of an aryl halide or sulfonate with a piperazine, catalyzed by a palladium complex. The success of this transformation is highly dependent on the careful selection of the palladium source, ligand, base, and solvent.[1] Sterically hindered and electron-rich phosphine ligands are often critical for achieving high yields, especially with less reactive aryl chlorides.[1][5]
The reaction has a broad scope, accommodating a wide variety of substituted aryl halides (chlorides, bromides, and iodides) and piperazines, including those with protecting groups like N-Boc.[1][5] This flexibility allows for the synthesis of a diverse library of N-arylpiperazine derivatives for drug discovery and development.
Key Components and Optimization
The selection of the catalyst system and reaction conditions is crucial for a successful Buchwald-Hartwig amination.
Palladium Precatalysts: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, or more advanced, air- and moisture-stable precatalysts developed by the Buchwald group.[1] These precatalysts often lead to more reproducible results and are convenient to handle.
Ligands: The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands are generally the most effective.[5] Common ligands include:
-
Biarylphosphine ligands: Such as XPhos, SPhos, and RuPhos, which are known for their high activity and broad applicability.
-
Bidentate phosphine ligands: Like BINAP and XantPhos, which can be particularly effective in certain applications.[1][5]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands, offering high stability and reactivity.[6]
Bases: A strong, non-nucleophilic base is required to deprotonate the piperazine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[1][5]
Solvents: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[1]
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide
This protocol provides a general method for the coupling of N-Boc-piperazine with an aryl halide. The specific conditions may require optimization based on the reactivity of the substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a precatalyst; 1-5 mol%)
-
Phosphine ligand (e.g., XantPhos, BINAP, RuPhos; 1.2-6 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄; 1.4–2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)[1]
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2–1.5 equiv), and the base (1.4–2.0 equiv).[1]
-
In a separate vial, if not using a precatalyst, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.[1]
-
Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (this cycle should be repeated three times).[1]
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[1]
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of piperazine derivatives with various aryl halides.
Table 1: Reaction Conditions and Yields for the Coupling of N-Boc-piperazine with Aryl Bromides
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 95 |
| 4-Bromoanisole | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOt-Bu | Toluene | 110 | 8 | 92 |
| 1-Bromo-4-fluorobenzene | G3 XPhos Precatalyst (2) | - | K₃PO₄ | THF | 80 | 16 | 88 |
| 2-Bromopyridine | Pd(OAc)₂ (3) | BINAP (4.5) | NaOt-Bu | Toluene | 100 | 24 | 75 |
Table 2: Reaction Conditions and Yields for the Coupling of N-Methylpiperazine with Aryl Chlorides
| Aryl Chloride | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | G4 XPhos Precatalyst (1) | - | NaOt-Bu | Toluene | 110 | 10 | 97 |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | Dioxane | 90 | 18 | 85 |
| 2-Chlorobenzonitrile | Pd(OAc)₂ (2.5) | cataCXium A (5) | K₃PO₄ | Toluene | 100 | 12 | 90 |
| 3-Chloropyridine | G3 SPhos Precatalyst (2) | - | LiHMDS | THF | 85 | 20 | 78 |
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed cycle.
General Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for the Purification of (3-(4-Methylpiperazin-1-yl)phenyl)methanol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of (3-(4-Methylpiperazin-1-yl)phenyl)methanol, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. Due to the basic nature of the tertiary amine in the target compound, special considerations are required to achieve efficient separation and high purity. This application note outlines a standard purification method, discusses potential challenges such as peak tailing, and offers alternative strategies for improved resolution.
Introduction
This compound is a substituted benzyl alcohol derivative containing a tertiary amine functional group. Its synthesis, typically involving a nucleophilic substitution or a coupling reaction between a benzyl halide and N-methylpiperazine, can result in a crude product containing unreacted starting materials and potential side-products. Column chromatography is a standard and effective method for the purification of this compound. However, the basicity of the piperazine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in poor separation, peak tailing, and potential yield loss.[1][2][3] This protocol details a primary method using a polar aprotic solvent system and also discusses modifications and alternative stationary phases to mitigate these challenges.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C12H18N2O | [4] |
| Molecular Weight | 206.29 g/mol | [4] |
| Appearance | Solid, Yellow powder | [4] |
| Purity (Typical) | ≥95% | [4][5] |
| CAS Number | 123987-13-3 | [4][6] |
Potential Impurities in Synthesis
The purification strategy should be designed to effectively separate the target compound from likely impurities. Based on a common synthetic route from 3-bromobenzyl alcohol and N-methylpiperazine, the primary impurities to consider are:
-
Unreacted 3-bromobenzyl alcohol: The starting benzyl alcohol.
-
Unreacted N-methylpiperazine: The starting amine.
-
Side-products: Potentially products of over-alkylation or other side reactions.
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram.
Caption: Workflow for the purification of this compound.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Grade |
| Silica Gel | 60 Å, 230-400 mesh |
| Dichloromethane (DCM) | HPLC grade |
| Methanol (MeOH) | HPLC grade |
| Triethylamine (TEA) | Reagent grade |
| Ethyl Acetate (EtOAc) | HPLC grade |
| Hexanes | HPLC grade |
| TLC Plates | Silica gel 60 F254 |
| Crude this compound | As synthesized |
Protocol 1: Standard Silica Gel Chromatography
This protocol is based on a reported method for the purification of this compound.[6]
1. Thin-Layer Chromatography (TLC) Analysis:
-
Prepare a developing chamber with a mobile phase of 10% Methanol in Dichloromethane.
-
Spot the crude product, and the starting materials (if available) on a TLC plate.
-
Develop the plate and visualize under UV light (254 nm) and/or by staining (e.g., potassium permanganate).
-
The target compound is expected to be more polar than the starting 3-bromobenzyl alcohol but may have a similar polarity to other polar impurities. The goal is to find a solvent system that gives good separation (Rf of the product around 0.2-0.4).
2. Column Preparation:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica bed.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Alternatively, for less soluble samples, create a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with 100% DCM.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is from 0% to 20% methanol in DCM.[6]
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
5. Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Modified Mobile Phase for Improved Peak Shape
To counteract the acidic nature of silica, a basic modifier can be added to the mobile phase.[1][7]
1. Mobile Phase Preparation:
-
Prepare the desired solvent system (e.g., Methanol in DCM, or Ethyl Acetate in Hexanes) and add 0.5-1% (v/v) of triethylamine (TEA).
2. Chromatography Procedure:
-
Follow the same steps for column preparation, sample loading, elution, and monitoring as in Protocol 1, but using the TEA-modified mobile phase throughout the process. The presence of TEA will compete with the basic sites of the target compound for interaction with the silica, leading to improved peak shape and faster elution.[1]
Alternative Stationary Phases
If significant tailing is still observed, consider using an alternative stationary phase.
| Stationary Phase | Mobile Phase | Rationale |
| Basic Alumina | Ethyl Acetate/Hexanes | Provides a basic surface, minimizing strong interactions with the amine.[7] |
| Amine-functionalized Silica | Ethyl Acetate/Hexanes | The bonded amino groups create a basic surface, which is ideal for the purification of basic compounds without the need for mobile phase modifiers.[2][3] |
Data Presentation
The following table summarizes expected TLC results to guide the purification process. Note that these are representative values and should be confirmed experimentally.
| Compound | Expected Rf (10% MeOH in DCM) | Expected Rf (EtOAc/Hexanes 1:1 + 1% TEA) |
| 3-bromobenzyl alcohol | ~0.6-0.8 | ~0.5-0.7 |
| This compound | ~0.2-0.4 | ~0.3-0.5 |
| N-methylpiperazine | Baseline to low Rf | Low Rf |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Strong interaction between the amine and acidic silica gel. | Add a basic modifier (e.g., 1% TEA) to the eluent. Use an alternative stationary phase like alumina or amine-functionalized silica. |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase polarity through systematic TLC screening. Consider a different solvent system (e.g., Ethyl Acetate/Hexanes). |
| Product does not elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., methanol) in the mobile phase. |
Conclusion
The purification of this compound by column chromatography can be effectively achieved using a gradient of methanol in dichloromethane on a silica gel column. For challenging separations where peak tailing is observed, the addition of a basic modifier like triethylamine to the mobile phase or the use of an alternative stationary phase such as basic alumina or amine-functionalized silica is recommended. Careful monitoring of the fractions by TLC is essential for isolating the product in high purity.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. calpaclab.com [calpaclab.com]
- 6. 3-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANOL | 123987-13-3 [chemicalbook.com]
- 7. Tips & Tricks [chem.rochester.edu]
Application Notes and Protocols for the Use of (3-(4-Methylpiperazin-1-yl)phenyl)methanol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(4-Methylpiperazin-1-yl)phenyl)methanol is a key chemical intermediate predominantly utilized in the synthesis of potent and selective kinase inhibitors for therapeutic applications, particularly in oncology. Its structural motif, featuring a phenyl ring substituted with a methanol group and a 4-methylpiperazin-1-yl moiety, serves as a versatile scaffold for the development of targeted therapies. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent elaboration into advanced drug candidates.
Applications in Drug Discovery
The primary application of this compound lies in its role as a precursor to a variety of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 4-methylpiperazine group is a common feature in many kinase inhibitors, as it can enhance solubility and provide a key interaction point with the target protein.
Compounds derived from this intermediate have shown significant inhibitory activity against several important oncogenic kinases, including:
-
BCR-ABL: A fusion protein tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).
-
c-KIT: A receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GISTs).
-
RET: A receptor tyrosine kinase whose mutations and rearrangements are drivers in certain types of thyroid and lung cancers.
The methanol group on the phenyl ring provides a convenient handle for further chemical modifications, such as oxidation to an aldehyde for reductive amination reactions or conversion to a leaving group for nucleophilic substitution, enabling the construction of diverse chemical libraries for drug screening.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title intermediate from commercially available starting materials.
Reaction Scheme:
Materials:
-
3-Bromobenzyl alcohol
-
N-Methylpiperazine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Deionized water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
Procedure:
-
To a solution of 3-bromobenzyl alcohol (1.0 eq) in anhydrous toluene, add N-methylpiperazine (1.2 eq), palladium catalyst (e.g., 2 mol %), and a suitable phosphine ligand (e.g., 4 mol %).
-
Add a strong base (e.g., sodium tert-butoxide, 1.4 eq) to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0-10%) to afford this compound as a solid.
Quantitative Data:
| Parameter | Value |
| Yield | Typically 70-85% |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure |
| Mass Spec (ESI+) | m/z = 207.15 [M+H]⁺ |
Protocol 2: Oxidation of this compound to the Corresponding Aldehyde
This protocol details the conversion of the alcohol intermediate to the aldehyde, a key step for subsequent reductive amination reactions.
Reaction Scheme:
Materials:
-
This compound
-
Dess-Martin periodinane (DMP) or Oxalyl chloride and Dimethyl sulfoxide (DMSO) for Swern oxidation
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (for Swern oxidation)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution (for DMP workup)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure (using Dess-Martin Periodinane):
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.
Quantitative Data:
| Parameter | Value |
| Yield | Typically >90% (crude) |
| Appearance | Yellowish oil or solid |
Protocol 3: Reductive Amination to Synthesize Kinase Inhibitor Scaffolds
This protocol provides a general procedure for the coupling of the synthesized aldehyde with an appropriate amine to form the core structure of many kinase inhibitors.
Reaction Scheme:
Materials:
-
(3-(4-Methylpiperazin-1-yl)phenyl)carbaldehyde
-
Desired primary or secondary amine (e.g., 4-amino-3-(trifluoromethyl)aniline)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride
-
Anhydrous dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the amine (1.0 eq) in anhydrous DCM, add (3-(4-Methylpiperazin-1-yl)phenyl)carbaldehyde (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired final product.
Quantitative Data:
| Parameter | Value |
| Yield | Highly variable depending on the amine (typically 50-80%) |
| Spectroscopic Data | To be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways targeted by inhibitors synthesized from this compound and a general experimental workflow.
Application Notes and Protocols: The Role of (3-(4-Methylpiperazin-1-yl)phenyl)methanol in Drug Discovery Scaffold Hopping
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern medicinal chemistry, scaffold hopping is a pivotal strategy for the discovery and optimization of novel drug candidates. This technique involves the replacement of a core molecular structure (a scaffold) with a chemically distinct moiety while preserving the essential pharmacophoric features required for biological activity. A successful scaffold hop can lead to compounds with improved potency, selectivity, pharmacokinetic properties, and novel intellectual property. The (3-(4-Methylpiperazin-1-yl)phenyl)methanol scaffold and its derivatives are of significant interest, particularly in the development of kinase inhibitors, due to the favorable properties conferred by the methylpiperazinyl-phenyl group. This moiety is frequently employed to enhance aqueous solubility, improve metabolic stability, and provide key interaction points with biological targets.
This document provides detailed application notes on the utility of the this compound scaffold in scaffold hopping strategies, with a focus on its application in the design of inhibitors for p21-activated kinase 4 (PAK4) and Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase.
Application Note 1: Scaffold Hopping from a Lipophilic Phenyl Moiety to this compound to Enhance Potency and Improve Physicochemical Properties of PAK4 Inhibitors
The p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation, migration, and survival.[1][2] Inhibition of PAK4 is a promising strategy for cancer therapy. A common challenge in the development of kinase inhibitors is achieving a balance between potency and drug-like properties, such as solubility and metabolic stability.
A hypothetical lead compound, Lead-1 , containing a simple substituted phenyl ring, might exhibit good initial potency against PAK4 but suffer from poor aqueous solubility and rapid metabolic degradation, limiting its therapeutic potential. A strategic scaffold hop to incorporate the this compound moiety can address these liabilities. The resulting compound, SH-1 (Scaffold Hopped-1), is designed to maintain the key binding interactions of the original phenyl ring while introducing the solubilizing and metabolically more stable methylpiperazine group. The benzylic alcohol can serve as an additional hydrogen bonding donor, potentially increasing affinity for the target.
Quantitative Data Summary
The following table summarizes hypothetical comparative data for Lead-1 and the scaffold-hopped analog SH-1 , illustrating the potential benefits of this strategy.
| Compound ID | Scaffold | PAK4 IC50 (nM) | Aqueous Solubility (µg/mL) | Microsomal Stability (t½, min) |
| Lead-1 | 3-substituted Phenyl | 50 | <1 | 15 |
| SH-1 | This compound | 25 | >50 | >60 |
Logical Workflow for Scaffold Hopping
Caption: A logical workflow for a scaffold hopping strategy.
Experimental Protocols
Protocol 1: In Vitro PAK4 Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PAK4 kinase.
Materials:
-
Recombinant human PAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Peptide substrate (e.g., a biotinylated peptide with a phosphorylation site for PAK4)
-
ATP (at a concentration near the Km for PAK4)
-
Test compound (this compound derivative) and control inhibitor, serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for control wells).
-
Add 2 µL of the diluted PAK4 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.[3]
-
-
Signal Generation and Detection:
-
After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[3]
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the PAK4 kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Human or mouse liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound
-
Control compounds with known metabolic stability
-
Ice-cold acetonitrile or methanol containing an internal standard to stop the reaction
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the reaction buffer.
-
Incubation:
-
In a 96-well plate, mix the liver microsomes with the phosphate buffer and the test compound.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[4]
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the samples using an LC-MS/MS system to quantify the remaining amount of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Signaling Pathways
PAK4 Signaling Pathway
The PAK4 signaling pathway is implicated in various cellular processes that are critical for cancer progression, including cell proliferation, survival, and migration.[5]
Caption: A simplified diagram of the PAK4 signaling pathway.
ABL Kinase Signaling Pathway
The ABL kinase, particularly the BCR-ABL fusion protein in chronic myeloid leukemia (CML), is a constitutively active tyrosine kinase that drives cell proliferation and survival through multiple downstream pathways.[6]
Caption: The BCR-ABL kinase signaling pathway in CML.
Conclusion
The this compound scaffold represents a valuable building block in drug discovery, particularly for the application of scaffold hopping to optimize lead compounds. Its incorporation can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates, as illustrated in the context of PAK4 and ABL kinase inhibitors. The provided protocols offer a framework for the in vitro evaluation of novel compounds designed using this strategy. The signaling pathway diagrams further contextualize the therapeutic rationale for targeting these kinases. By leveraging such strategic scaffold modifications, researchers can accelerate the development of safer and more effective therapeutics.
References
- 1. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 6. aacrjournals.org [aacrjournals.org]
Application of (3-(4-Methylpiperazin-1-yl)phenyl)methanol in Kinase Inhibitor Synthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized the treatment of various malignancies. The phenylpiperazine motif is a well-established "privileged scaffold" in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to form key interactions within the ATP-binding pocket of kinases. Specifically, the (4-methylpiperazin-1-yl)phenyl group is a common feature in many potent kinase inhibitors, where it often serves to enhance solubility and engage with the solvent-exposed region of the kinase.
This document provides a detailed application note on the use of (3-(4-Methylpiperazin-1-yl)phenyl)methanol as a key building block in the synthesis of novel kinase inhibitors. While direct synthesis examples from this specific meta-isomer are not extensively documented in peer-reviewed literature, its structural similarity to the widely used para-isomer suggests its high potential in scaffold hopping and the generation of new chemical entities with unique structure-activity relationships (SAR). We present a representative, chemically robust protocol for its incorporation into a kinase inhibitor scaffold, based on established synthetic methodologies.
Representative Kinase Inhibitor Synthesis
The benzylic alcohol of this compound is not typically reactive enough for direct coupling to kinase scaffolds. Therefore, it must first be converted into a more reactive intermediate, such as a benzyl halide. This intermediate can then be readily used in nucleophilic substitution reactions with kinase core structures containing a suitable nucleophile (e.g., an amine or thiol).
The following protocol outlines a representative two-step synthesis of a hypothetical kinase inhibitor, (S)-1-(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)-1-(3-(4-methylpiperazin-1-yl)phenyl)methanone , which incorporates the title compound. This example illustrates a common strategy: converting the alcohol to a halide, followed by a nucleophilic substitution reaction.
Experimental Protocols
Protocol 1: Synthesis of 1-(chloromethyl)-3-(4-methylpiperazin-1-yl)benzene (Intermediate 1)
This protocol describes the conversion of the starting benzylic alcohol to a more reactive benzyl chloride intermediate.
-
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (10 mL per 1 g of starting material)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.
-
-
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-(chloromethyl)-3-(4-methylpiperazin-1-yl)benzene .
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
-
Protocol 2: Synthesis of a Representative Pyrimidine-Based Kinase Inhibitor
This protocol details the coupling of the benzyl chloride intermediate with a representative pyrimidine-based kinase scaffold.
-
Materials:
-
1-(chloromethyl)-3-(4-methylpiperazin-1-yl)benzene (Intermediate 1) (1.2 eq)
-
A suitable kinase core with a nucleophilic amine, for example, 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (15 mL per 1 g of kinase core)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask, dissolve the pyrimidine kinase core and 1-(chloromethyl)-3-(4-methylpiperazin-1-yl)benzene in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3 x 25 mL) and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of DCM/Methanol) to obtain the final kinase inhibitor product.
-
Data Presentation
The following table presents representative inhibitory activity data for a hypothetical kinase inhibitor synthesized using the described methodology. This data is illustrative and serves to demonstrate the potential of this chemical scaffold.
| Kinase Target | Representative IC₅₀ (nM) | Assay Type |
| EGFR | 85 | Biochemical |
| VEGFR2 | 150 | Biochemical |
| PDGFRβ | 210 | Biochemical |
| Abl | 45 | Biochemical |
| Src | 120 | Biochemical |
Visualizations
Synthetic Workflow Diagram
Caption: Representative synthesis of a kinase inhibitor.
Generic Kinase Signaling Pathway Diagram
(3-(4-Methylpiperazin-1-yl)phenyl)methanol: A Versatile Precursor for the Synthesis of the Investigational Tyrosine Kinase Inhibitor OSI-930
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (3-(4-Methylpiperazin-1-yl)phenyl)methanol as a key starting material in the synthesis of the active pharmaceutical ingredient (API) OSI-930. OSI-930 is a potent, orally active, multi-targeted tyrosine kinase inhibitor that has been investigated for its anti-cancer properties, primarily through the inhibition of c-Kit and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3]
The synthetic strategy involves a two-step process from the precursor: an oxidation of the benzylic alcohol to the corresponding aldehyde, followed by a reductive amination to couple the aldehyde with the core structure of OSI-930.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of OSI-930 from this compound.
Table 1: Synthesis of Intermediate (3-(4-Methylpiperazin-1-yl)benzaldehyde)
| Step | Reaction | Reagents and Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Oxidation of this compound | Trichloroisocyanuric acid, TEMPO (catalyst), Dichloromethane (DCM) | Room Temperature | Not specified | High (typical for this method) | Not specified |
Table 2: Synthesis of OSI-930
| Step | Reaction | Reagents and Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 2 | Reductive Amination | (3-(4-Methylpiperazin-1-yl)benzaldehyde), 3-amino-N-(2-chloro-5-(trifluoromethyl)phenyl)thiophene-2-carboxamide, Sodium triacetoxyborohydride, Dichloroethane (DCE) | Room Temperature | 12 | 80 | >95 |
Experimental Protocols
Step 1: Synthesis of (3-(4-Methylpiperazin-1-yl)benzaldehyde)
This protocol describes the oxidation of the benzylic alcohol to the corresponding aldehyde.
Materials:
-
This compound
-
Trichloroisocyanuric acid
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and methanol (for chromatography)
Procedure:
-
Dissolve this compound in dichloromethane (DCM).
-
Add a catalytic amount of TEMPO to the solution.
-
Slowly add trichloroisocyanuric acid to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate to afford (3-(4-Methylpiperazin-1-yl)benzaldehyde as a yellow oil.[4]
Step 2: Synthesis of OSI-930
This protocol details the reductive amination of the intermediate aldehyde with the thiophene carboxamide core to yield OSI-930.
Materials:
-
(3-(4-Methylpiperazin-1-yl)benzaldehyde)
-
3-amino-N-(2-chloro-5-(trifluoromethyl)phenyl)thiophene-2-carboxamide
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
Sodium bicarbonate solution (saturated)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-amino-N-(2-chloro-5-(trifluoromethyl)phenyl)thiophene-2-carboxamide in dichloroethane (DCE), add (3-(4-Methylpiperazin-1-yl)benzaldehyde).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude OSI-930.
-
The crude product can be further purified by crystallization or chromatography if necessary.
Visualizations
Signaling Pathways of OSI-930 Inhibition
OSI-930 exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. The primary targets are the receptor tyrosine kinases c-Kit and VEGFR-2.
Caption: Inhibition of c-Kit and VEGFR-2 signaling pathways by OSI-930.
Experimental Workflow for OSI-930 Synthesis
The following diagram illustrates the overall workflow for the synthesis of OSI-930 from the specified precursor.
Caption: Synthetic workflow for OSI-930.
References
Application Notes and Protocols for the N-arylation of Piperazine
Introduction
The N-aryl piperazine moiety is a critical pharmacophore found in a diverse range of pharmaceuticals, including agents for treating depression, anxiety, and cancer.[1][2] The synthesis of these compounds is a cornerstone of medicinal chemistry and drug development. This document provides detailed application notes and protocols for the N-arylation of piperazine, with a primary focus on the widely utilized Buchwald-Hartwig amination reaction. Alternative methods such as the Ullmann condensation are also briefly discussed. These protocols are intended for researchers, scientists, and drug development professionals.
Key Synthetic Strategies for N-arylation of Piperazine
The primary methods for the synthesis of N-arylpiperazines involve transition-metal-catalyzed cross-coupling reactions. The most prominent among these are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3]
1. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method is often preferred due to its broad substrate scope and milder reaction conditions compared to traditional methods. The success of this reaction is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent.[1] Sterically hindered and electron-rich phosphine ligands are often crucial for achieving high yields, especially with less reactive aryl chlorides.[1]
2. Ullmann Condensation
The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl amines.[4] While historically significant, this reaction often requires harsh conditions, such as high temperatures (frequently over 210 °C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[4] However, recent advancements have led to the development of more efficient catalytic systems that operate under milder conditions.[5][6]
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of piperazine derivatives with various aryl halides.
Table 1: Reaction Conditions and Yields for the Coupling of N-Boc-piperazine with Aryl Halides
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 1 | 2 | NaOtBu | Toluene | 100 | 18 | 95 |
| 4-Chlorotoluene | 2 | 4 | K3PO4 | Dioxane | 110 | 24 | 88 |
| 1-Bromo-4-methoxybenzene | 1.5 | 3 | Cs2CO3 | Toluene | 100 | 16 | 92 |
| 2-Bromopyridine | 2 | 4 | NaOtBu | Dioxane | 100 | 12 | 85 |
Data compiled from representative literature procedures.
Table 2: Influence of Ligand on the Yield of N-arylation
| Aryl Halide | Ligand | Yield (%) |
| 4-Chlorotoluene | RuPhos | 92 |
| 4-Chlorotoluene | XPhos | 89 |
| 4-Chlorotoluene | BINAP | 65 |
| 4-Chlorotoluene | DPEphos | 58 |
This table illustrates the critical role of ligand selection in achieving high yields, particularly with less reactive aryl chlorides.[7]
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of N-Boc-piperazine
This protocol provides a standard procedure for the mono-N-arylation of N-Boc-piperazine with an aryl halide.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)[1]
-
Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K3PO4, 1.4-2.0 equiv)[1]
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).[1]
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]
-
Solvent and Catalyst Addition: Add the anhydrous solvent to the Schlenk tube via syringe. In a separate vial, dissolve the palladium precatalyst and the ligand in a small amount of the reaction solvent and add this solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time.[1][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[1]
Protocol 2: Deprotection of the Boc Group
To obtain the free N-arylpiperazine, the Boc protecting group must be removed.
Reagents and Materials:
-
N-aryl-N'-Boc-piperazine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the N-aryl-N'-Boc-piperazine in a suitable solvent such as dichloromethane.
-
Acid Treatment: Add an excess of trifluoroacetic acid or a solution of HCl in dioxane to the mixture.
-
Stirring: Stir the reaction at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Neutralization: Carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is basic.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-arylpiperazine.
Protocol 3: Analytical Characterization of N-Arylpiperazines
The identity and purity of the synthesized N-arylpiperazines should be confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.[8][9]
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]
-
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.[8]
-
Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[8]
-
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[8][10]
-
Method: A suitable column and mobile phase are chosen to achieve good separation of the product from any impurities.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[8]
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the experimental protocol.
Caption: A simplified representation of the palladium-catalyzed cycle.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Inert Atmosphere: Ensure the reaction vessel is properly purged and maintained under an inert atmosphere to prevent catalyst oxidation.[7]
-
Reagent Quality: Use high-purity reagents. The quality of the palladium source, ligand, base, and solvent can significantly impact the reaction outcome.[7]
-
Catalyst Activity: The active Pd(0) species is crucial. If using a Pd(II) precatalyst, it may not be reducing effectively to Pd(0).[7]
-
Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective.[7]
-
Base Strength: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases may result in slow or incomplete reactions.[7]
-
Solubility: Ensure all starting materials are soluble in the chosen solvent at the reaction temperature.[7]
-
Temperature: Many N-arylations require heating (typically 80-110 °C) to proceed at a reasonable rate.[7]
-
-
Formation of N,N'-bis-arylated Piperazine Byproduct:
-
Stoichiometry: Using an excess of piperazine relative to the aryl halide can statistically favor mono-arylation. A starting point is often 1.5 to 2.0 equivalents of piperazine.[7]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times, even after the aryl halide has been consumed, can lead to the formation of the bis-arylated product.[7]
-
Protecting Groups: For complete control, using a mono-protected piperazine, such as N-Boc-piperazine, is the most reliable strategy. The Boc group can be removed post-arylation.[7]
-
-
Hydrodehalogenation of the Aryl Halide:
-
This side reaction, where the aryl halide is reduced to the corresponding arene, can sometimes be observed. It is often influenced by the choice of ligand and base. Optimization of these parameters may be necessary.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Analytical Methods for the Characterization of (3-(4-Methylpiperazin-1-yl)phenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction (3-(4-Methylpiperazin-1-yl)phenyl)methanol, with a molecular formula of C12H18N2O, is a benzyl alcohol derivative containing a methylpiperazine moiety.[1][2] Compounds within this structural class are of significant interest in medicinal chemistry and pharmaceutical development due to the prevalence of the piperazine ring in numerous biologically active agents.[3][4] Accurate and robust analytical methods are crucial for confirming the identity, purity, and structural integrity of this compound, ensuring its quality and suitability for research and development. This document provides detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for determining the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is suitable for quantifying this compound and resolving it from potential impurities.
Experimental Protocol
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of diluent (e.g., 50:50 acetonitrile/water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[5]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient or isocratic mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).[7][8] A typical starting condition could be 95% A and 5% B.
-
Detection Wavelength: Monitor at a wavelength where the phenyl group absorbs, typically around 254 nm.
-
Injection Volume: 10 µL.[5]
-
-
Analysis: Inject the prepared sample. The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Data Presentation
Table 1: Expected HPLC Parameters
| Parameter | Expected Value |
|---|---|
| Retention Time (t_R) | Dependent on specific column and mobile phase conditions. |
| Purity (%) | ≥ 95% (typical for research-grade material) |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
Workflow Visualization
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
GC-MS is a powerful technique for identifying compounds by separating them based on volatility and then detecting them based on their mass-to-charge ratio. It provides structural information through characteristic fragmentation patterns.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.[8][9]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[8][10]
-
GC-MS Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
-
Inlet Temperature: 250°C.[8]
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Range: Scan from m/z 40 to 450.[8]
-
-
Analysis: The resulting mass spectrum should be analyzed for the molecular ion peak and characteristic fragment ions to confirm the compound's identity.
Data Presentation
Table 2: Expected Mass Spectrometry Data
| m/z Value | Description |
|---|---|
| 206 | Molecular Ion [M]⁺ |
| 207 | [M+H]⁺ (observed in ES+ mode)[1] |
| 175 | Loss of -CH₂OH (hydroxymethyl group) |
| 99 | Fragment corresponding to the N-methylpiperazine cation |
| 70 | Common fragment from piperazine ring cleavage |
Workflow Visualization
Caption: Workflow for GC-MS Identity Confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most definitive method for elucidating the chemical structure of organic molecules. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[8][11] Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8][11]
-
NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to determine chemical shifts, signal integrations, and coupling patterns (multiplicities).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments in the molecule.
-
-
Analysis: Analyze the chemical shifts, integrals, and coupling constants to assign signals to specific protons and carbons, confirming the overall structure.
Data Presentation
Table 3: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.2-7.3 | m | 1H | Phenyl C4-H |
| ~ 6.8-7.0 | m | 3H | Phenyl C2,5,6-H |
| ~ 4.65 | s | 2H | -CH₂OH |
| ~ 3.20 | t | 4H | Piperazine -CH₂- (adjacent to N-phenyl) |
| ~ 2.55 | t | 4H | Piperazine -CH₂- (adjacent to N-methyl) |
| ~ 2.35 | s | 3H | -CH₃ |
| ~ 1.8-2.0 | br s | 1H | -OH |
Table 4: Expected ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 151 | Phenyl C3 (attached to piperazine) |
| ~ 142 | Phenyl C1 (attached to CH₂OH) |
| ~ 129 | Phenyl C-H |
| ~ 119 | Phenyl C-H |
| ~ 116 | Phenyl C-H |
| ~ 115 | Phenyl C-H |
| ~ 65 | -CH₂OH |
| ~ 55 | Piperazine -CH₂- (adjacent to N-methyl) |
| ~ 49 | Piperazine -CH₂- (adjacent to N-phenyl) |
| ~ 46 | -CH₃ |
Workflow Visualization
Caption: Workflow for NMR Structural Elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet or a mineral oil (Nujol) mull. The ATR method is often the simplest.[8]
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.[8]
-
FTIR Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, C-H, and C-N bonds.
Data Presentation
Table 5: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 - 3200 | Broad | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2800 | Strong | Aliphatic C-H stretch (piperazine and methyl)[3][12] |
| 1600, 1500 | Medium-Strong | Aromatic C=C bending |
| 1260 - 1180 | Strong | Aromatic C-N stretch |
| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |
Workflow Visualization
Caption: Workflow for FTIR Functional Group Analysis.
References
- 1. 3-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANOL | 123987-13-3 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Polar Aromatic Compounds: Handling and Storage Guidelines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the safe handling, storage, and stability assessment of polar aromatic compounds. Adherence to these recommendations is crucial for ensuring the integrity of the compounds, the reproducibility of experimental results, and the safety of laboratory personnel.
General Handling and Safety Precautions
Polar aromatic compounds, a broad class of molecules characterized by a polar functional group attached to an aromatic ring, often exhibit unique chemical reactivities and potential biological activities. Therefore, proper handling is paramount.
1.1 Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of PPE.[1] Before handling any polar aromatic compound, ensure the following PPE is worn:
-
Eye Protection: Safety goggles or glasses must be worn at all times to protect from splashes or airborne particles.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact. It is essential to select gloves appropriate for the specific compound and any solvents being used.[1][2]
-
Body Protection: A laboratory coat should be worn to protect skin and clothing.[3] For compounds with higher toxicity or in procedures with a risk of significant splashing, a chemically resistant apron is recommended.
-
Footwear: Closed-toe shoes are mandatory to protect feet from spills.[3]
1.2 Engineering Controls
-
Fume Hoods: Always handle volatile, toxic, or odorous polar aromatic compounds in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.
1.3 General Safe Practices
-
Awareness of Chemical Properties: Before working with a new polar aromatic compound, thoroughly review its Safety Data Sheet (SDS) to understand its specific hazards, including flammability, toxicity, and reactivity.[1]
-
Labeling: All containers must be clearly labeled with the chemical name, hazard symbols, and date of receipt or preparation.[1]
-
Transportation: When moving chemicals, use secondary containers to prevent spills in case the primary container breaks.[4]
-
Waste Disposal: Dispose of chemical waste according to institutional and regulatory guidelines. Halogenated and non-halogenated organic waste should be segregated.[5] Never dispose of organic compounds down the drain.[3]
Storage Guidelines
The stability and shelf-life of polar aromatic compounds are highly dependent on storage conditions. Improper storage can lead to degradation, affecting the compound's purity and activity.[6]
2.1 Storage Containers
The choice of container is critical for maintaining the integrity of the compound:
-
Glass Vials: Amber glass vials are recommended for most polar aromatic compounds to protect them from light degradation.[7]
-
Airtight Seals: Use containers with tight-fitting caps, preferably with PTFE-lined closures, to prevent evaporation and exposure to air and moisture.[7]
-
Material Compatibility: Ensure the container material is compatible with the compound. For instance, hydrofluoric acid-containing compounds should not be stored in glass.[4]
2.2 Environmental Conditions
Control of temperature, light, and atmosphere is essential for long-term stability.
| Storage Condition | Temperature Range | Suitable For | Rationale |
| Room Temperature | 15–25°C | Stable, non-volatile compounds.[6] | Convenient for compounds with low reactivity. |
| Refrigerated | 2–8°C | Temperature-sensitive compounds.[6][8] | Slows down degradation reactions.[7] |
| Freezer | -20°C | Many polar organic pollutants for long-term archival.[9] | Minimizes chemical and biological degradation. |
| Cryogenic | -80°C or below | Labile biological samples and certain pharmaceuticals.[6][8] | Preserves the integrity of highly sensitive compounds. |
2.3 Special Storage Considerations
-
Light-Sensitive Compounds: Store in amber glass containers or in the dark to prevent photolytic degradation.[7]
-
Air and Moisture Sensitive Compounds: Store under an inert atmosphere (e.g., argon or nitrogen).[6] For hygroscopic compounds, storage in a desiccator may be necessary.[8]
-
Segregation: Store chemicals by hazard class. For example, keep oxidizers away from flammable materials and acids separate from bases.[4][8]
Stability of Polar Aromatic Compounds
Aromatic compounds are generally characterized by a high degree of chemical stability due to electron delocalization within the aromatic ring.[10][11] However, the presence of polar functional groups can introduce sites of reactivity and potential instability.
Factors Influencing Stability:
-
Temperature: Higher temperatures generally accelerate degradation rates.[12]
-
pH: The stability of ionizable polar aromatic compounds can be highly pH-dependent.
-
Light: Exposure to UV or visible light can induce photochemical reactions.[13]
-
Oxidation: Compounds can be susceptible to oxidation, especially in the presence of air or oxidizing agents.[6]
A study on the stability of 24 polar organic compounds, including pharmaceuticals and agrochemicals, stored on solid-phase extraction (SPE) cartridges at -20°C for 20 months showed an average loss of 9%, with losses for individual compounds remaining below 19%.[9] On Polar Organic Chemical Integrative Samplers (POCIS), the average loss was 11% under the same conditions.[9]
Experimental Protocols for Stability Testing
To ensure the quality and establish a re-test period or shelf-life for polar aromatic compounds, stability testing is essential.[12][14]
4.1 Experimental Workflow for Stability Testing
The following diagram illustrates a general workflow for conducting stability studies.
References
- 1. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Serotonin pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Serotonin - Wikipedia [en.wikipedia.org]
- 11. Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Dopamine - Wikipedia [en.wikipedia.org]
Application Note: A Scalable Synthesis Protocol for (3-(4-Methylpiperazin-1-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, scalable protocol for the synthesis of (3-(4-Methylpiperazin-1-yl)phenyl)methanol, a key intermediate in pharmaceutical research and development. The described method, based on a Buchwald-Hartwig amination, is robust and offers a high yield, making it suitable for scale-up production. This document includes a comprehensive experimental protocol, quantitative data summary, and a visual representation of the workflow to ensure reproducibility and efficient implementation in a laboratory or pilot plant setting.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. The presence of the methylpiperazine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. A reliable and scalable synthesis of this intermediate is therefore crucial for advancing drug discovery programs. The protocol detailed herein describes a palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful and versatile method for the formation of carbon-nitrogen bonds.
Reaction Scheme
The synthesis proceeds via the coupling of 3-bromobenzyl alcohol with N-methylpiperazine, catalyzed by a palladium precatalyst and a phosphine ligand.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Scale-up Synthesis
This protocol is designed for a multi-gram scale synthesis. For larger scales, appropriate engineering controls and safety assessments are required.
3.1. Materials and Equipment
-
Reactors: Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.
-
Reagents: 3-Bromobenzyl alcohol, N-methylpiperazine, RuPhos precatalyst, dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine, Lithium hexamethyldisilazide (LHMDS) in THF, Tetrahydrofuran (THF, anhydrous), Dichloromethane (DCM), Methanol (MeOH), Water (deionized).
-
Purification: Silica gel for column chromatography.
-
Analytical: TLC plates, HPLC, Mass Spectrometer, NMR spectrometer.
3.2. Procedure
-
Reactor Setup: A dry and inert reactor is charged with 3-bromobenzyl alcohol (1.0 eq).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.
-
Base Addition: Lithium hexamethyldisilazide (LHMDS) (2.4 eq) is added to the solution, and the mixture is stirred for 30 minutes at room temperature.
-
Catalyst and Ligand Addition: The RuPhos precatalyst (0.04 eq) and dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine (0.04 eq) are added to the reaction mixture.
-
N-Methylpiperazine Addition: N-methylpiperazine (1.3 eq) is then added to the reactor.
-
Reaction: The reactor is degassed with a stream of nitrogen and then heated to 75 °C for 1 hour. The reaction progress should be monitored by TLC or HPLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane (DCM). The organic layer is washed with water.
-
Isolation: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of 0-20% methanol in dichloromethane to afford the pure this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Parameter | Value |
| Starting Material | 3-Bromobenzyl alcohol |
| Reagents | N-Methylpiperazine, LHMDS, RuPhos Precatalyst, Supporting Ligand |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 75 °C |
| Reaction Time | 1 hour |
| Product Yield | 80%[1] |
| Product Purity | >95% (determined by HPLC) |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.28 g/mol |
| Mass Spectrum (ES+) | m/z 207 [M+H]⁺[1] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the scale-up synthesis of this compound.
Safety Considerations
-
LHMDS: Lithium hexamethyldisilazide is a strong base and is pyrophoric. Handle under an inert atmosphere and away from moisture.
-
Solvents: THF and DCM are flammable and volatile. Use in a well-ventilated fume hood.
-
Catalyst: Palladium catalysts can be toxic. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The use of a modern catalytic system ensures high efficiency and yield. This procedure is well-suited for implementation in drug discovery and development settings where access to significant quantities of key intermediates is essential.
References
Troubleshooting & Optimization
Troubleshooting low yield in (3-(4-Methylpiperazin-1-yl)phenyl)methanol synthesis
Technical Support Center: (3-(4-Methylpiperazin-1-yl)phenyl)methanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary synthetic routes commonly employed for the synthesis of this compound:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of 3-bromobenzyl alcohol with N-methylpiperazine.[1][2][3] This method is often favored for its high efficiency and functional group tolerance.
-
Reductive Amination: This two-step, one-pot reaction involves the formation of an iminium ion from 3-formylbenzaldehyde and N-methylpiperazine, which is then reduced in situ to the desired product. This method avoids the use of palladium catalysts.[4][5][6]
Q2: I am experiencing a significantly lower than expected yield. What are the general areas I should investigate?
A2: Low yields can stem from several factors across both synthetic routes. Key areas to investigate include:
-
Reagent Quality: Ensure the purity and dryness of all reagents and solvents. Starting materials, especially the aryl halide, amine, and aldehyde, should be of high purity.
-
Reaction Conditions: Strict adherence to optimal reaction conditions, including temperature, reaction time, and inert atmosphere, is crucial.
-
Catalyst/Reagent Activity: For the Buchwald-Hartwig amination, the activity of the palladium catalyst and ligand is paramount. For reductive amination, the choice and quality of the reducing agent are critical.
-
Side Reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.
-
Product Purification: Inefficient purification can lead to loss of the final product. Piperazine-containing compounds can sometimes present purification challenges.[7][8]
Troubleshooting Guide: Buchwald-Hartwig Amination Route
This guide addresses specific issues that may arise during the synthesis of this compound via the Buchwald-Hartwig amination of 3-bromobenzyl alcohol and N-methylpiperazine.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low or No Product Formation | Inactive Catalyst: The Pd(0) active species may not have formed efficiently from the Pd(II) precatalyst.[9][10] | - Use a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species. - Ensure the phosphine ligand is not oxidized; use fresh, high-purity ligand. |
| Inappropriate Ligand: The chosen phosphine ligand may not be optimal for the specific substrates. | - Screen different phosphine ligands. For aryl bromides, bidentate ligands like BINAP or sterically hindered monodentate ligands are often effective.[3][11] | |
| Incorrect Base: The base may not be strong enough to facilitate the deprotonation of the amine. | - Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[9] | |
| Poor Solvent Choice: The solvent may not be appropriate for the reaction temperature or solubility of reagents. | - Anhydrous, deoxygenated solvents like toluene or dioxane are commonly used. Ensure the solvent is dry. | |
| Significant Formation of Side Products | Hydrodehalogenation: The aryl bromide is reduced to the corresponding arene (3-methylbenzyl alcohol).[3] | - Optimize the ligand-to-palladium ratio. - Ensure the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen). |
| β-Hydride Elimination: This is a potential side reaction, though less common with aryl amines. | - The use of chelating bisphosphine ligands can minimize β-hydride elimination.[12] | |
| Homocoupling of Aryl Bromide: Formation of biphenyl derivatives. | - Lower the reaction temperature. - Use a less reactive palladium precatalyst. | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | - Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. - Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures. |
| Catalyst Deactivation: The palladium catalyst may have deactivated over the course of the reaction.[13] | - Increase the catalyst loading slightly. - Ensure the reaction is free of oxygen and water. |
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Guide: Reductive Amination Route
This guide addresses specific issues that may arise during the synthesis of this compound via the reductive amination of 3-formylbenzaldehyde and N-methylpiperazine.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low or No Product Formation | Inefficient Imine/Iminium Ion Formation: The initial condensation between the aldehyde and amine is an equilibrium process and may not favor the imine/iminium ion. | - Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.[14] - Use a dehydrating agent (e.g., molecular sieves) or a solvent that allows for azeotropic removal of water. |
| Incorrect Reducing Agent: The chosen reducing agent may not be suitable for the reaction conditions or may be too strong, leading to side reactions. | - Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reducing agent for reductive aminations.[6][15] - Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[5] | |
| Decomposition of Reducing Agent: Some reducing agents, like NaBH(OAc)₃, can be sensitive to certain solvents.[15][16] | - Avoid using methanol with NaBH(OAc)₃. Dichloromethane (DCM) or dichloroethane (DCE) are common choices. | |
| Significant Formation of Side Products | Reduction of Starting Aldehyde: The reducing agent reduces the 3-formylbenzaldehyde to 3-hydroxybenzyl alcohol. | - Use a milder reducing agent that is selective for the iminium ion over the aldehyde, such as NaBH(OAc)₃ or NaBH₃CN.[5][15] - If using a stronger reducing agent like NaBH₄, allow sufficient time for imine formation before adding the reducing agent.[5] |
| Over-alkylation of the Amine: The product amine can react with another molecule of the aldehyde to form a tertiary amine. | - This is less of a concern when starting with a secondary amine like N-methylpiperazine. However, using a slight excess of the amine can help minimize this. | |
| Incomplete Reaction | Insufficient Reducing Agent: Not enough reducing agent was used to complete the reaction. | - Use a slight excess (e.g., 1.2-1.5 equivalents) of the reducing agent. |
| Low Reaction Temperature: The reaction may be too slow at room temperature. | - Gently warming the reaction mixture may increase the rate, but monitor for side product formation. |
Diagram: Reductive Amination Workflow
Caption: Two-step process of reductive amination.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is adapted from a known synthesis of a similar compound.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., sodium tert-butoxide, 1.4-2.0 equivalents).
-
Reagent Addition: Add 3-bromobenzyl alcohol (1.0 equivalent) and N-methylpiperazine (1.1-1.5 equivalents) to the flask, followed by the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination
This is a general protocol that can be optimized for the specific substrates.
-
Reaction Setup: To a round-bottom flask, add 3-formylbenzaldehyde (1.0 equivalent) and N-methylpiperazine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or dichloroethane).
-
Imine Formation: If desired, add a catalytic amount of acetic acid (e.g., 0.1 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equivalents) portion-wise to the reaction mixture. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Common Impurities
| Synthetic Route | Potential Impurity | Source |
| Buchwald-Hartwig Amination | 3-Methylbenzyl alcohol | Hydrodehalogenation of 3-bromobenzyl alcohol. |
| Bis(3-(hydroxymethyl)phenyl)amine | Reaction of the product with another molecule of 3-bromobenzyl alcohol (unlikely but possible). | |
| N,N'-dimethylpiperazine dimers | Self-coupling of the amine (rare). | |
| Reductive Amination | 3-Hydroxymethylbenzyl alcohol | Reduction of the starting 3-formylbenzaldehyde. |
| Unreacted 3-formylbenzaldehyde | Incomplete reaction. | |
| N-formyl-N'-methylpiperazine | A potential side product from the reaction of the amine with formic acid impurities or degradation products. |
References
- 1. reddit.com [reddit.com]
- 2. escholarship.org [escholarship.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. reddit.com [reddit.com]
- 15. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Piperazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of piperazine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Yield of the Desired N-Arylpiperazine
Question: I am observing a low yield or no product formation in my Buchwald-Hartwig reaction with a piperazine derivative. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can arise from several factors, including inactive catalysts, suboptimal reaction conditions, or issues with the starting materials. Here is a step-by-step troubleshooting guide:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical for a successful reaction. For electron-rich aryl halides, it is often necessary to use more electron-rich and sterically hindered phosphine ligands.[1] It is advisable to screen a variety of ligands and palladium sources.[1] Consider using air-stable precatalysts to ensure the formation of the active Pd(0) species.[2]
-
Base Selection: The base is crucial for both the reaction rate and minimizing side reactions.[1] If you are using a strong base like sodium tert-butoxide (NaOtBu) and suspect starting material decomposition, consider switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1][3]
-
Solvent Choice: The solvent plays a key role in the solubility of the reagents and the stability of the catalytic species.[1] Toluene, dioxane, and tetrahydrofuran (THF) are commonly used solvents.[1][2] If you are experiencing solubility issues, a more polar solvent like tert-butanol may be beneficial.[1]
-
Reaction Temperature and Time: Suboptimal temperatures can lead to incomplete reactions or decomposition of reactants or products.[1] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] A temperature screening can also help identify the ideal conditions for your specific substrates.[3]
-
Purity of Reagents and Inert Atmosphere: Ensure that all reagents are pure and dry, and that the solvent is anhydrous and deoxygenated.[2] The reaction should be carried out under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[2][4]
Issue 2: Formation of Significant Side Products
Question: My reaction is producing significant amounts of side products, such as the di-arylated piperazine or hydrodehalogenation of the aryl halide. How can I minimize these unwanted reactions?
Answer: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:
-
Minimizing Di-arylation:
-
Excess Piperazine: Using a 5-10 fold excess of piperazine can favor the mono-arylated product.[3]
-
Slow Addition: Slowly adding the aryl halide to the reaction mixture at a low temperature can also help control the reaction.[3]
-
Mono-protected Piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy to prevent di-substitution.[3][5]
-
-
Reducing Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be caused by:
-
Impurities: Ensure an inert atmosphere is maintained to minimize sources of hydrogen.[2]
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Screening different ligands may be necessary.
-
-
Aryl Halide Homocoupling (Biaryl Formation): The formation of a biaryl product from the coupling of two aryl halides can be minimized by:
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the Buchwald-Hartwig amination of piperazine derivatives from various literature sources.
Table 1: Reaction Conditions and Yields for the Coupling of N-Boc-piperazine with Aryl Bromides
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 18 | 96[6] |
| 4-Bromobenzonitrile | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 24 | 92 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 12 | 88 |
| 2-Bromopyridine | G3-XPhos (2) | - | K₂CO₃ | THF | 80 | 16 | 95 |
Table 2: Rapid Pd-Catalyzed N-Arylation of Piperazine with Aryl Chlorides
Reaction Conditions: Aryl chloride (1.0 equiv), piperazine (1.5 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), NaOtBu (1.1 equiv), in toluene at 100°C for 10 minutes under aerobic conditions.[7][8]
| Aryl Chloride | Yield (%) |
| 4-Chlorotoluene | 97[7][8] |
| 4-Chloroanisole | 95[7][8] |
| 2-Chlorotoluene | 85[7][8] |
| 4-Chlorobenzonitrile | 86[7][8] |
| 1-Chloro-4-(trifluoromethyl)benzene | 91[7][8] |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide [1]
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst)
-
Phosphine ligand (e.g., XantPhos, BINAP, RuPhos)[1]
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)[1]
-
Anhydrous solvent (e.g., toluene, dioxane, THF)[1]
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.[1]
-
In a separate vial, dissolve the palladium source and the ligand in a small amount of the reaction solvent to prepare the catalyst solution (this step may not be necessary for pre-catalysts).[1]
-
Seal the Schlenk tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.[1]
-
Add the anhydrous solvent to the Schlenk tube via syringe, followed by the catalyst solution.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.[1]
Visualizations
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Caption: Troubleshooting decision tree for low-yield Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. rsc.org [rsc.org]
- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying Polar Basic Compounds
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the purification of polar basic compounds using chromatography.
Troubleshooting Guide
This section addresses common problems encountered during the purification of polar basic compounds, offering specific causes and practical solutions.
| Symptom / Question | Potential Cause(s) | Suggested Solution(s) |
| Q1: Why is my basic analyte showing severe peak tailing in reversed-phase HPLC? | Secondary Silanol Interactions: Positively charged basic compounds can interact ionically with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2] This is a major cause of peak tailing.[3][4] | 1. Adjust Mobile Phase pH: Lower the mobile phase pH (typically to pH < 3) by adding modifiers like formic acid or trifluoroacetic acid (TFA).[5][6] This protonates the silanol groups (Si-OH), minimizing unwanted ionic interactions. 2. Use End-Capped Columns: Select a high-quality, end-capped column where residual silanols are chemically bonded with a small silylating agent (e.g., trimethylsilane) to shield them.[1][4] 3. Add a Competing Base: Introduce a small concentration of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to the analyte.[1] |
| Q2: My polar basic compound has very poor or no retention on a C18 column. How can I increase its retention time? | High Polarity: The compound is too polar to be sufficiently retained by the non-polar stationary phase.[3] Analyte Ionization: At low pH, basic compounds are protonated and carry a positive charge, which can decrease their hydrophobicity and retention in reversed-phase systems.[7] | 1. Decrease Organic Solvent: Reduce the concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. For very polar compounds, a 100% aqueous mobile phase might be necessary.[8] Use columns specifically designed for highly aqueous conditions (often labeled "AQ") to avoid phase collapse.[8] 2. Increase Mobile Phase pH: Carefully increase the mobile phase pH to be closer to (or slightly above) the analyte's pKa. This neutralizes the basic compound, making it less polar and increasing its retention. Use columns stable at higher pH (e.g., hybrid or polymer-based columns).[5][9] 3. Use Ion-Pairing Agents: Add an anionic ion-pairing reagent (e.g., alkyl sulfonates like hexane sulfonic acid) to the mobile phase.[1][10] This forms a neutral, more hydrophobic ion-pair with the positively charged analyte, significantly increasing retention.[11][12] 4. Switch to an Alternative Mode: Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for retaining highly polar compounds.[13] |
| Q3: I'm seeing inconsistent retention times from one injection to the next. What could be the cause? | Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase, especially when using ion-pairing agents or significant buffer concentrations.[14] Unstable Mobile Phase pH: The mobile phase is not adequately buffered, or the chosen pH is too close to the analyte's pKa, where small pH shifts cause large changes in retention.[15] | 1. Ensure Proper Equilibration: When changing mobile phases, especially those with additives, flush the column with at least 20 column volumes of the new mobile phase to ensure the stationary phase is fully conditioned.[16] 2. Use an Appropriate Buffer: Select a buffer with a pKa within one pH unit of your target mobile phase pH. Ensure the buffer concentration is sufficient (typically 10-25 mM) to resist pH changes.[15] 3. Adjust pH Away from pKa: For robust methods, adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[15][17] |
| Q4: When I try to use a high pH mobile phase to neutralize my basic compound, my silica column performance degrades quickly. Why? | Silica Dissolution: Traditional silica-based columns are not stable at high pH (typically above pH 8).[5] The silica backbone dissolves under these conditions, leading to a loss of stationary phase, poor peak shape, and reduced column lifetime.[18][19] | 1. Use High-pH Stable Columns: Switch to columns specifically designed for high pH applications. These include hybrid-silica columns (e.g., Waters XBridge) or polymer-based columns, which are stable across a wide pH range (e.g., pH 1-14). 2. Operate at Lower Temperatures: If you must operate near the pH limit of a column, reducing the temperature can slow the rate of silica dissolution. |
| Q5: My method works well analytically, but I have low recovery during preparative purification. Where is my compound going? | Irreversible Adsorption: The basic analyte may be strongly or irreversibly binding to active silanol sites on the stationary phase, especially if the column is overloaded.[1] Precipitation: The compound may be precipitating on the column or in the collection tubes if the mobile phase composition changes abruptly or if the collected fractions are incompatible with the compound's solubility. | 1. Use a High-Capacity, Base-Deactivated Column: Select a preparative column with a high surface area and thorough end-capping to handle higher sample loads and minimize adsorption sites. 2. Modify the Mobile Phase: The addition of a small amount of a competing base or using an appropriate pH can help prevent strong adsorption.[1] 3. Check Solubility in Fractions: Ensure the analyte remains soluble in the collected fractions. It may be necessary to add a modifier to the collection tubes or use a different collection solvent. |
Frequently Asked Questions (FAQs)
Q: What is the "silanol effect" and how does it impact basic compounds?
A: The "silanol effect" refers to the undesirable interactions between analytes and silanol groups (Si-OH) on the surface of silica-based HPLC columns.[4] For basic compounds, which are often positively charged (protonated) at typical analytical pH ranges, these interactions are primarily ionic attractions with ionized, negatively charged silanols (SiO⁻).[2][3] This secondary interaction mechanism leads to common chromatography problems like peak tailing, increased retention, and sometimes irreversible adsorption of the analyte.[1][4]
Q: When should I choose an ion-pairing agent versus adjusting the pH?
A: The choice depends on your separation goals and constraints.
-
Adjust pH when you need a simple, MS-compatible method and your column can tolerate the required pH. Increasing the pH to neutralize a basic compound is effective for improving retention.[9] Conversely, using a low pH (pH < 3) is a standard strategy to suppress silanol interactions and improve peak shape.[5][20]
-
Use an Ion-Pairing Agent when pH adjustment alone is insufficient to provide retention for a highly polar basic compound.[8] Ion-pairing is a powerful technique for increasing retention but has drawbacks: it is generally not compatible with mass spectrometry (MS), requires long column equilibration times, and can be difficult to completely wash out of a column.[14][21]
Q: What is mixed-mode chromatography, and how can it help?
A: Mixed-mode chromatography uses stationary phases that have more than one type of retention mechanism deliberately engineered into them.[22] For purifying polar basic compounds, a common mixed-mode column combines reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities.[23] This allows for the simultaneous separation of neutral, acidic, and basic compounds in a single run without needing ion-pairing agents.[22][24] By adjusting mobile phase pH and buffer concentration, you can fine-tune the retention of ionic analytes, making it a highly flexible and MS-friendly alternative.[25][22]
Q: Can I use methanol instead of acetonitrile as the organic solvent?
A: Yes, and sometimes it can be advantageous. Methanol is a protic solvent and is better at hydrogen bonding with and "shielding" active silanol groups compared to the aprotic acetonitrile.[4] This can lead to improved peak shapes for basic compounds by reducing secondary interactions. However, be aware that changing the organic solvent will significantly alter the selectivity of your separation, so re-optimization of the method will be necessary.
Data Summary
Comparison of Common Mobile Phase Strategies
The table below summarizes common strategies used in the mobile phase to improve the chromatography of polar basic compounds.
| Strategy | Common Additives | Concentration | Mechanism of Action | Advantages | Disadvantages |
| Low pH (Ion Suppression of Silanols) | Formic Acid, Trifluoroacetic Acid (TFA), Phosphoric Acid | 0.05 - 0.1% | Protonates silanol groups (Si-OH), minimizing ionic interactions with cationic analytes.[5] | Improves peak shape, good reproducibility, generally MS-compatible (Formic Acid).[1] | May decrease retention of basic analytes; TFA can cause ion suppression in MS.[7] |
| High pH (Analyte Neutralization) | Ammonium Hydroxide, Ammonium Bicarbonate | Buffer to pH > 8 | Neutralizes the basic analyte (B -> BH⁺ is suppressed), increasing its hydrophobicity and retention.[9] | Significantly increases retention for polar bases.[7] | Requires pH-stable columns; not all compounds are stable at high pH.[18] |
| Ion-Pairing | Alkyl Sulfonates (e.g., Hexane Sulfonic Acid), Perfluorinated Carboxylic Acids (e.g., HFBA) | 2 - 10 mM | Forms a neutral ion-pair with the charged analyte, which is then retained by the reversed-phase mechanism.[10][11] | Dramatically increases retention of highly polar, charged analytes.[26] | Not MS-compatible, long column equilibration, can be difficult to remove from the column. |
| Mixed-Mode Elution | Salt Buffers (e.g., Ammonium Formate, Ammonium Acetate) | 10 - 100 mM | Elutes analytes from the ion-exchange functional groups on the stationary phase by competition.[25] | MS-compatible, avoids ion-pairing agents, offers unique selectivity.[22] | Method development can be more complex, requires specific mixed-mode columns.[14] |
Experimental Protocols
Protocol 1: Method Development for a Polar Basic Compound using Low pH
This protocol outlines a systematic approach to developing a separation method for a polar basic compound using a reversed-phase column at low pH to ensure good peak shape.
-
Column Selection: Choose a modern, high-purity, end-capped C18 or C8 column (e.g., Waters Acquity BEH, Agilent Zorbax Eclipse Plus, Phenomenex Luna Omega).
-
Mobile Phase Preparation:
-
Aqueous (A): Prepare 0.1% formic acid in HPLC-grade water. Filter through a 0.22 µm filter.
-
Organic (B): Prepare 0.1% formic acid in HPLC-grade acetonitrile.
-
-
Initial Gradient Scouting:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at an appropriate wavelength.
-
Gradient: Start with a broad gradient from 5% to 95% B over 15 minutes.
-
-
Analysis of Scouting Run:
-
If the compound elutes very early (near the void volume), it indicates insufficient retention.
-
If the peak shape is good (symmetrical), proceed to optimize the gradient.
-
If the peak tails, consider using a mobile phase with 0.1% TFA instead of formic acid, as TFA is a stronger ion-pairing agent that can further improve peak shape.[1]
-
-
Gradient Optimization:
-
Based on the retention time from the scouting run, create a shallower gradient focused around the elution percentage of your analyte. For example, if the compound eluted at 40% B, try a gradient of 30% to 50% B over 10 minutes.
-
If retention is still too low with 5% organic, consider using a column designed for highly aqueous mobile phases (AQ-type) and start the gradient at 0% or 1% B.[8]
-
-
Final Isocratic/Gradient Refinement: Fine-tune the mobile phase composition to achieve the desired resolution and run time.
Visualizations
References
- 1. phenomenex.com [phenomenex.com]
- 2. support.waters.com [support.waters.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. itwreagents.com [itwreagents.com]
- 12. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 13. waters.com [waters.com]
- 14. welch-us.com [welch-us.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. support.waters.com [support.waters.com]
- 17. biotage.com [biotage.com]
- 18. moravek.com [moravek.com]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 22. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. helixchrom.com [helixchrom.com]
- 24. Polar Compounds | SIELC Technologies [sielc.com]
- 25. waters.com [waters.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Arylpiperazines - Troubleshooting and FAQs
Welcome to the technical support center for the synthesis of N-arylpiperazines. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing N-arylpiperazines?
A1: The primary methods for synthesizing N-arylpiperazines include the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and reductive amination. Each method offers distinct advantages and is chosen based on the specific substrates and desired scale of the reaction.[1]
Q2: I'm observing a significant amount of 1,4-diarylpiperazine as a byproduct. How can I improve the selectivity for the mono-arylated product?
A2: The formation of the disubstituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring. The most effective strategy to ensure mono-substitution is to use a mono-protected piperazine, such as N-Boc-piperazine (tert-butyl 1-piperazinecarboxylate). This protecting group blocks one of the nitrogen atoms, allowing for selective arylation of the other. The Boc group can then be removed under acidic conditions.[2]
Q3: My Buchwald-Hartwig amination is giving low yields. What are the potential causes and how can I optimize the reaction?
A3: Low yields in Buchwald-Hartwig aminations of piperazines can often be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Key areas to troubleshoot include the choice of palladium precursor and phosphine ligand, the type and amount of base used, the solvent, and the reaction temperature and time. Screening different combinations of these parameters is often necessary to find the optimal conditions for your specific substrates.[3]
Q4: Are there common side reactions I should be aware of during the deprotection of N-Boc-piperazine?
A4: Yes, the acidic deprotection of N-Boc-piperazine can lead to side reactions. The primary issue is the formation of a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule of interest. To prevent this, "scavengers" such as triisopropylsilane (TIS) or water can be added to the reaction mixture to trap the tert-butyl cation.[4] Additionally, if your molecule contains other acid-sensitive functional groups, you may need to use milder deprotection conditions or an alternative protecting group.[4][5]
Troubleshooting Guides
Issue 1: Formation of 1,4-Diarylpiperazine in Buchwald-Hartwig Amination
Symptoms:
-
Presence of a higher molecular weight peak in LC-MS corresponding to the disubstituted product.
-
Complex NMR spectrum with overlapping signals from both mono- and di-substituted products.
-
Difficulty in purifying the desired mono-arylpiperazine.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Unprotected Piperazine | Utilize a mono-protected piperazine, with N-Boc-piperazine being the most common and effective choice. This ensures selective arylation at the unprotected nitrogen. |
| High Reactivity | If using unprotected piperazine is necessary, employ a large excess of piperazine (5-10 equivalents) to statistically favor mono-arylation. Add the aryl halide slowly to the reaction mixture. |
| Prolonged Reaction Time/High Temperature | Monitor the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the formation of the desired mono-substituted product is maximized to prevent further reaction to the disubstituted product. |
Troubleshooting Workflow for Di-substitution
Caption: Troubleshooting workflow for excessive di-substitution.
Issue 2: Hydrodehalogenation in Buchwald-Hartwig Amination
Symptoms:
-
Formation of an arene byproduct where the halogen has been replaced by a hydrogen atom.
-
Observed as a lower molecular weight peak in GC-MS or LC-MS.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| High Reaction Temperature | Excessive heat can promote the undesired β-hydride elimination pathway, leading to hydrodehalogenation.[2][6] Lower the reaction temperature and monitor for product formation. |
| Incomplete Catalyst Formation | If the active Pd(0) catalyst is not formed efficiently, side reactions can occur. Using a pre-catalyst can sometimes mitigate this issue.[2] |
| Choice of Base | The strength of the base can influence the rate of side reactions. If using a very strong base like NaOtBu, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃, especially if the starting materials are sensitive.[3] |
Issue 3: Catalyst Deactivation in Ullmann Condensation
Symptoms:
-
The reaction stalls before completion, even with extended reaction times.
-
Low or no yield of the desired N-arylpiperazine.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Poor Quality Copper Source | The active catalytic species is typically Cu(I). Ensure you are using a fresh, high-purity copper(I) source (e.g., CuI).[7] |
| Product Inhibition | The amine product can sometimes coordinate to the copper catalyst and inhibit its activity.[7] |
| Inappropriate Ligand | Ligands are crucial for stabilizing the copper catalyst. If no ligand is used or the chosen ligand is ineffective, screen various ligands such as phenanthrolines or N,N-dimethylglycine.[7] |
Ullmann Condensation: Main vs. Side Pathway
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Solubility of Piperazine-Based Compounds for In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with piperazine-based compounds in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.
Frequently Asked Questions (FAQs)
Q1: My piperazine-based compound shows poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps to improve its solubility?
A1: Poor aqueous solubility is a common challenge with piperazine-containing compounds, often due to the lipophilic nature of the overall structure. Here’s a step-by-step approach to troubleshoot this issue:
-
pH Adjustment: The piperazine moiety is basic.[1] Therefore, modifying the pH of your aqueous solution can significantly impact your compound's solubility by ionizing the piperazine nitrogens. A lower pH often leads to increased solubility.[1]
-
Use of Co-solvents: Employing a water-miscible organic co-solvent is a common and effective strategy.[2] Prepare a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO) and ensure the final concentration in your assay medium is low (typically <0.5%) to avoid cellular toxicity.[1] Other co-solvents like ethanol and polyethylene glycol (PEG) can also be used.[1]
-
Salt Formation: Converting the free base to a salt is a highly effective method to enhance the aqueous solubility of basic compounds like piperazine derivatives.[1][3] Common counterions include hydrochloride, mesylate, and sulfate.[1] A salt screening study is recommended to find the most suitable counterion for optimal solubility and stability.[1]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?
A2: This is a common issue for poorly soluble compounds when the solvent changes abruptly from organic to aqueous.[4] Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[2]
-
Stepwise Dilution: Instead of a single, large dilution, perform serial dilutions. Pre-diluting the DMSO stock in a small volume of assay buffer before adding it to the final bulk volume can help.[4]
-
Gentle Heating and Mixing: Gentle heating and vortexing or sonication can help keep the compound in solution, but care must be taken to avoid degradation.[5]
Q3: Salt formation didn't significantly improve my compound's solubility, or the resulting salt was unstable. What are my next options?
A3: If salt formation is not a viable option, several other advanced strategies can be employed:[1]
-
Co-crystallization: This technique involves forming a multi-component crystal lattice with a suitable co-former, which can improve the solubility of non-ionizable or weakly ionizable compounds.[1]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1][6]
-
Nanosuspension: This involves reducing the particle size of your compound to the nanometer range, which increases the surface area for dissolution. Nanosuspensions are stabilized by surfactants or polymers.[1]
Q4: Can I use a combination of solubility enhancement techniques?
A4: Yes, combining strategies can be very effective. For instance, you could create a salt of your derivative (a chemical modification) and then formulate it as a nanosuspension (a physical modification) to further improve its dissolution rate.[1]
Troubleshooting Guide
Problem: Inconsistent results in cell-based assays, possibly due to compound precipitation.
This workflow helps to systematically troubleshoot and address solubility issues that may be causing inconsistent experimental outcomes.
Quantitative Data on Solubility Enhancement
The following tables summarize the potential impact of different solubility enhancement strategies on piperazine-based and other poorly soluble compounds.
Table 1: Effect of Salt Formation on the Solubility of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) with Piperazine [7]
| NSAID | Solubility Improvement Factor (compared to the free drug in pure water) |
| Ibuprofen-piperazine salt | > 10-fold |
| Indomethacin-piperazine salt | > 10-fold |
| Sulindac-piperazine salt | > 10-fold |
| Phenylbutazone-piperazine salt | > 10-fold |
| Ketoprofen-piperazine salt | > 10-fold |
| Flurbiprofen-piperazine salt | > 10-fold |
Table 2: Solubility of Meclofenamic Acid (MFA) and its Piperazine Salts [8]
| Compound | Solubility Improvement Factor (compared to MFA in 50% EtOH-water) |
| MFA-PPZ-M (1:1 salt) | 2724-fold |
| MFA-PPZ-M (1:1:1 hydrate) | 1334-fold |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.[1]
Materials:
-
Piperazine-based compound (solid)
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sealed glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of the solid compound to a glass vial containing a known volume of the aqueous buffer.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Express the solubility in µg/mL or µM.
Protocol 2: Salt Formation Screening
This protocol outlines a general procedure for screening different counterions to form a more soluble salt.
Materials:
-
Piperazine-based compound (free base)
-
A selection of acidic counterions (e.g., HCl, H₂SO₄, methanesulfonic acid)
-
Various organic solvents (e.g., ethanol, isopropanol, acetone)
-
Stir plate and stir bars
-
Filtration apparatus
-
X-ray powder diffraction (XRPD) instrument
Procedure:
-
Dissolve the piperazine-based compound in a suitable organic solvent.
-
In a separate vial, dissolve the acidic counterion in the same or a miscible solvent.
-
Slowly add the acidic solution to the solution of the free base while stirring.
-
If a precipitate forms, continue stirring for a set period (e.g., 2-4 hours) to allow for complete precipitation.
-
If no precipitate forms, allow the solvent to evaporate slowly or add an anti-solvent to induce crystallization.
-
Isolate the resulting solid by filtration and dry it under vacuum.
-
Analyze the isolated solids using XRPD to confirm the formation of a new crystalline form.
-
Determine the aqueous solubility of the confirmed salts using Protocol 1.
Protocol 3: Preparation of a Nanosuspension by Solvent Precipitation
This protocol describes a method for producing nanoparticles of your compound to enhance its dissolution rate.[1]
Materials:
-
Piperazine-based compound
-
A water-miscible organic solvent (e.g., acetone, ethanol)
-
Water (as the anti-solvent)
-
A stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC)
-
High-speed stirrer or homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve the piperazine compound in the selected organic solvent.
-
Aqueous Phase Preparation: Dissolve the stabilizer in water.
-
Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.
Signaling Pathway Example
Piperazine derivatives are common scaffolds in drug discovery and can interact with various biological targets. For example, some piperazine-containing compounds act as kinase inhibitors. The diagram below illustrates a simplified, generic kinase signaling pathway that could be inhibited by such a compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Deactivation in Palladium-Catalyzed Amination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with catalyst deactivation in palladium-catalyzed amination reactions.
Troubleshooting Guides
This section addresses specific issues encountered during palladium-catalyzed amination experiments in a question-and-answer format, providing detailed solutions and preventative measures.
Question 1: My amination reaction is sluggish or has stalled, resulting in a low yield. What are the likely causes and how can I troubleshoot this?
Answer:
A sluggish or stalled reaction is a common issue in palladium-catalyzed amination. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst may be deactivating over the course of the reaction. This can be due to several reasons:
-
Formation of Palladium Black: Agglomeration of Pd(0) into inactive palladium nanoparticles or bulk metal is a frequent cause of deactivation.[1]
-
Diagnosis: Visual observation of a black precipitate in the reaction mixture.
-
Solution: Increase ligand loading to better stabilize the Pd(0) species. Consider switching to a more sterically bulky and electron-rich ligand which can prevent aggregation.[2]
-
-
Oxidative Deactivation: Trace amounts of oxygen can oxidize the active Pd(0) to inactive Pd(II) species.
-
Diagnosis: Difficult to observe directly during the reaction.
-
Solution: Ensure all reagents and solvents are thoroughly degassed, and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3]
-
-
Formation of Off-Cycle Inhibitors: The catalyst can be sequestered in inactive complexes. For instance, with aryl iodides, inhibitory iodide-bridged palladium dimers can form.[4][5]
-
Diagnosis: Reaction stalls at partial conversion.
-
Solution: For aryl iodides, using a non-polar solvent like toluene can help precipitate the iodide salt, preventing its inhibitory effects.[4]
-
-
-
Impure Reagents or Solvents: Impurities in the starting materials or solvents can act as catalyst poisons.
-
Diagnosis: Run a control reaction with highly purified reagents and solvents to see if the yield improves.
-
Solution: Purify starting materials (e.g., recrystallization of solids, distillation of liquids) and use anhydrous, degassed solvents. Passing amines through a plug of activated alumina can remove trace impurities.[6]
-
-
Suboptimal Reaction Conditions:
-
Insufficient Temperature: Many amination reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[3][4]
-
Solution: Gradually increase the reaction temperature, monitoring for potential decomposition.
-
-
Inefficient Mixing: If the base is a solid and not fully dissolved, poor mixing can lead to localized areas of low base concentration, slowing down the deprotonation step.[4]
-
Solution: Ensure vigorous stirring, especially for heterogeneous mixtures. Grinding the base before use can also improve its dispersion.[4]
-
-
Inappropriate Base: The choice of base is critical. A base that is too weak may not be sufficient to deprotonate the amine-palladium complex, while a very strong base might lead to side reactions or substrate degradation.[3][4]
-
Question 2: I am observing the formation of a black precipitate (Palladium Black) in my reaction. What causes this and how can I prevent it?
Answer:
The formation of palladium black is a clear indication of catalyst deactivation through aggregation of the active Pd(0) species.[1]
Causes:
-
Insufficient Ligand Stabilization: The phosphine or N-heterocyclic carbene (NHC) ligand is crucial for stabilizing the monoligated Pd(0) species, which is the active catalyst. If the ligand concentration is too low or the ligand is not effective, the Pd(0) intermediates can aggregate.
-
High Catalyst Concentration: Higher concentrations of the palladium catalyst can increase the rate of aggregation.[1]
-
Reaction Temperature: Elevated temperatures can sometimes accelerate the decomposition of the catalyst complex, leading to the formation of palladium black.
Prevention and Solutions:
-
Optimize Ligand-to-Palladium Ratio: A ligand-to-palladium ratio of 1:1 to 2:1 is often optimal. Increasing the ratio can sometimes improve catalyst stability.
-
Select a More Robust Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally more effective at preventing catalyst aggregation.[2][5]
-
Use a Precatalyst: Well-defined palladium precatalysts are often more stable and lead to a more controlled generation of the active catalyst, minimizing the formation of palladium black.[7][8][9]
-
Control Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Finding the optimal temperature is key.
-
Solvent Choice: The solvent can influence the stability of the catalytic species. In some cases, more coordinating solvents may help to stabilize the palladium complexes.
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should check if my Buchwald-Hartwig amination fails?
A1: The first and often most critical factor to check is the purity of your reagents and the integrity of your reaction setup. Ensure your amine and aryl halide are pure, your solvent is anhydrous and degassed, and your reaction is maintained under a strict inert atmosphere. Trace impurities or oxygen can completely shut down the catalysis.[3][6]
Q2: How do I choose the right ligand for my specific amination reaction?
A2: Ligand choice is highly dependent on the substrates. For sterically hindered aryl halides or amines, bulky ligands like XPhos or tBuXPhos are often effective. For less hindered substrates, other ligands like SPhos or RuPhos may be suitable. It is often necessary to screen a small library of ligands to find the optimal one for a new substrate combination.[5][10]
Q3: Can the choice of base affect catalyst stability?
A3: Yes, the base can significantly impact catalyst stability. Strong bases like NaOtBu can sometimes promote ligand degradation or other side reactions that lead to catalyst deactivation. For sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a better choice, though they may require higher reaction temperatures.[3][4][11]
Q4: My product is contaminated with palladium. What is the best way to remove it?
A4: The method for palladium removal depends on whether the palladium is homogeneous (dissolved) or heterogeneous (solid). For heterogeneous palladium (like Pd/C or palladium black), filtration through a pad of Celite® is often effective.[12] For soluble palladium species, treatment with a scavenger resin (e.g., silica-based thiols or triaminotriazine-functionalized resins) or activated carbon followed by filtration is a common and effective method.[12][13][14][15][16][17] Crystallization of the product can also be an effective purification method.[12]
Q5: Is it possible to reactivate a deactivated palladium catalyst?
A5: In some cases, yes. For palladium black, it can sometimes be redissolved and converted back to an active precatalyst, though this is often not practical on a lab scale. For catalysts deactivated by poisoning, if the poison can be identified and removed, the catalyst may regain activity. However, in many cases, it is more practical to use a fresh catalyst. There are patented procedures for the reactivation of industrial palladium catalysts.[18][19][20][21]
Data Presentation
Table 1: Effect of Ligand on Yield in the Amination of 4-chlorotoluene with Morpholine
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd(OAc)₂ | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | [2] |
| SPhos | Pd(OAc)₂ | Cs₂CO₃ | THF | RT | 18 | High | [2] |
| RuPhos | Pd G3 | NaOt-Bu | Toluene | 100 | 2 | 98 | [10] |
| BrettPhos | Pd G3 | NaOt-Bu | Toluene | 100 | 2 | 85 | [10] |
| BINAP | Pd₂(dba)₃ | NaOt-Bu | Toluene | 110 | - | High | [2] |
Table 2: Influence of Base on the Yield of Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Common Substrates | Advantages | Disadvantages | Reference |
| NaOt-Bu | ~19 | Aryl bromides/chlorides with primary/secondary amines | High reactivity, often allows for lower reaction temperatures. | Can be incompatible with base-sensitive functional groups.[4] | [4] |
| K₃PO₄ | ~12.3 | Substrates with base-sensitive functional groups | Broader functional group tolerance. | Often requires higher reaction temperatures. | [4] |
| Cs₂CO₃ | ~10.3 | Substrates with base-sensitive functional groups | Good solubility in some organic solvents, broad functional group tolerance.[11] | May require higher catalyst loading or longer reaction times. | [4][11] |
| LHMDS | ~26 | General aminations | Very strong, non-nucleophilic base. | Can be expensive and is moisture-sensitive. | [4] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig Amination Reaction
-
Reaction Setup: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOt-Bu, 1.4 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol), and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the tube/vial with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 2-5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[22]
Protocol 2: Testing for Catalyst Poisoning from Reagents
-
Baseline Reaction: Run the amination reaction using your standard reagents and conditions. Carefully record the yield and reaction profile (e.g., by taking aliquots for GC or LC-MS analysis over time).
-
High-Purity Reaction: Set up an identical reaction, but with the following modifications:
-
Use freshly purified aryl halide (e.g., recrystallized or distilled).
-
Use freshly distilled amine or amine passed through a short plug of activated alumina.
-
Use a newly opened bottle of high-purity, anhydrous, and degassed solvent.
-
-
Comparison: Compare the yield and reaction profile of the high-purity reaction to the baseline reaction. A significant improvement in the high-purity reaction strongly suggests the presence of a catalyst poison in one of your original reagents.
Protocol 3: Removal of Palladium Residues using a Scavenger Resin
-
Dissolution: After the reaction work-up, dissolve the crude product in a suitable solvent (e.g., THF, DCM, or toluene).
-
Scavenger Addition: Add the scavenger resin (e.g., silica-based thiol scavenger, typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature for 4-24 hours. The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® or a frit to remove the scavenger resin.
-
Washing: Wash the resin on the filter with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
-
Analysis: If necessary, analyze the palladium content of the purified product using ICP-MS to confirm its removal.[13][14]
Visualizations
// Nodes Active_Catalyst [label="Active Pd(0)L Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inactive_Species [label="Inactive Pd Species", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pd_Black [label="Palladium Black\n(Aggregation)", fillcolor="#202124", fontcolor="#FFFFFF"]; Oxidized_Pd [label="Oxidized Pd(II)", fillcolor="#FBBC05", fontcolor="#202124"]; Off_Cycle [label="Off-Cycle Inhibitors\n(e.g., [Pd(L)(Ar)I]₂)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ligand_Degradation [label="Degraded Ligand", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Active_Catalyst -> Inactive_Species [label="Deactivation"]; Inactive_Species -> Pd_Black [label="Aggregation"]; Inactive_Species -> Oxidized_Pd [label="Oxidation (O₂)", color="#EA4335"]; Inactive_Species -> Off_Cycle [label="Inhibition", color="#EA4335"]; Active_Catalyst -> Ligand_Degradation [label="Side Reaction", style=dashed, color="#EA4335"]; } .dot Caption: Common deactivation pathways for palladium catalysts in amination reactions.
// Nodes Start [label="Low Yield / Stalled Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Purity [label="Check Reagent/Solvent Purity", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Conditions [label="Verify Reaction Conditions\n(Temp, Stirring, Inertness)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen_Ligand [label="Screen Ligands", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen_Base [label="Screen Bases", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purify Reagents/\nUse Fresh Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Conditions [label="Adjust Temperature/\nImprove Mixing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Select_Ligand [label="Select Optimal Ligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; Select_Base [label="Select Optimal Base", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Purity; Check_Purity -> Purify [label="Impure? Yes"]; Check_Purity -> Check_Conditions [label="Pure? No"]; Check_Conditions -> Optimize_Conditions [label="Suboptimal? Yes"]; Check_Conditions -> Screen_Ligand [label="Optimal? No"]; Screen_Ligand -> Select_Ligand [label="Improved? Yes"]; Screen_Ligand -> Screen_Base [label="No Improvement? No"]; Screen_Base -> Select_Base [label="Improved? Yes"]; Purify -> Success; Optimize_Conditions -> Success; Select_Ligand -> Success; Select_Base -> Success; } .dot Caption: A workflow for troubleshooting low-yielding amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sopachem.com [sopachem.com]
- 15. spinchem.com [spinchem.com]
- 16. biotage.com [biotage.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 19. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 20. US4999326A - Palladium catalyst reactivation - Google Patents [patents.google.com]
- 21. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Purification of (3-(4-Methylpiperazin-1-yl)phenyl)methanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of (3-(4-Methylpiperazin-1-yl)phenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Impurities can originate from starting materials, reagents, or side reactions during synthesis. Based on common synthetic routes, potential impurities include:
-
Unreacted Starting Materials: Such as 3-bromobenzyl alcohol and N-methylpiperazine.
-
Catalyst Residues: If a catalyst like a Ru-phos precatalyst is used in the synthesis.[1]
-
Byproducts: Formed from side reactions. For instance, methylation at the benzyl alcohol position if a methylating agent is present.
-
Solvent and Reagent Residues: Residual solvents from the reaction (e.g., THF, DCM) or reagents from the workup (e.g., salts from aqueous washes).[1]
Q2: What is the most effective method for purifying this compound?
A2: Silica gel column chromatography is the most commonly cited and effective method for purifying this compound.[1] It allows for the separation of the target compound from both less polar and more polar impurities.
Q3: How can I monitor the progress of the purification during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring column chromatography. By spotting the crude mixture, the collected fractions, and a co-spot (crude mixture and fraction in the same lane), you can identify which fractions contain the pure product. The visualization can be done using UV light (254 nm) and/or a staining agent like p-anisaldehyde.[2]
Q4: My compound is an oil. Can I still use recrystallization?
A4: While the target compound is often isolated as an oil, crystallization or recrystallization may still be possible. This typically involves dissolving the crude oil in a minimal amount of a hot solvent and allowing it to cool slowly. If direct crystallization is difficult, techniques like trituration (stirring the oil with a solvent in which the impurities are soluble but the product is not) or attempting to form a salt (e.g., an HCl salt) can induce solidification, which can then be recrystallized.
Q5: What analytical techniques are recommended to confirm the final purity of the compound?
A5: To confirm the purity and structure of the final product, a combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode is suitable and should show a peak at m/z 207 for [M+H]⁺.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample quantitatively.
Purification Protocols and Troubleshooting
Method 1: Silica Gel Column Chromatography
This is the primary recommended method for purifying this compound.
Experimental Protocol:
-
Preparation: Prepare a slurry of silica gel (e.g., Silicagel 60, 0.040-0.063 mm) in the initial eluent (e.g., 100% Dichloromethane).[1][2] Pour the slurry into a column and allow it to pack under gravity or with light pressure.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane (DCM). To this solution, add a small amount of silica gel or Celite, and evaporate the solvent to obtain a free-flowing powder. This is known as "dry loading."[2][3] Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent and gradually increase the polarity. A typical gradient is 0% to 20% methanol in dichloromethane.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.[1][2]
Data Presentation: Chromatography Parameters
| Parameter | Recommended Specification |
| Stationary Phase | Silica Gel (e.g., Geduran Si 60, 0.040-0.063 mm)[2] |
| Mobile Phase (Eluent) | Gradient of 0-20% Methanol in Dichloromethane (DCM)[1] |
| Sample Loading | Dry loading on Celite or silica gel[2][3] |
| Typical Yield | ~80%[1] |
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Incorrect Eluent Polarity: The eluent may be too polar (all compounds elute quickly) or not polar enough (compounds don't move). | Perform TLC analysis with different solvent systems (e.g., varying ratios of MeOH/DCM, or trying ethyl acetate/hexanes) to find an optimal system where the target compound has an Rf value of ~0.3. |
| Column Overloading: Too much crude material was loaded onto the column. | Use a larger column or reduce the amount of material being purified. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Cracked/Channeled Column | The silica gel bed was disturbed during packing or loading, or it ran dry. | Ensure the column is packed uniformly without air bubbles. Always maintain a level of solvent above the silica bed. |
| Low Recovery/Yield | The product is highly retained on the column. | If the product is not eluting, increase the polarity of the mobile phase significantly at the end of the run (e.g., a "flush" with 20% MeOH/DCM).[1] |
Method 2: Recrystallization
If the product can be solidified, recrystallization is an excellent method for achieving high purity.
Experimental Protocol:
-
Solvent Selection: Choose a solvent or solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. Potential solvents include acetonitrile, ethanol, or mixtures like ethyl acetate/hexanes.[2][4]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Visualized Workflows
A general workflow for the purification and analysis of the target compound is presented below.
Caption: General purification and analysis workflow.
The following decision tree can help in troubleshooting poor purification outcomes.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Column Chromatography for Highly Polar Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for separating highly polar molecules using column chromatography, addressing common challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatography technique for my highly polar analyte?
A1: The optimal technique depends on the specific properties of your molecule, such as its polarity (LogP/LogD), charge state (pKa), and solubility. The three primary modes for polar analytes are Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase Liquid Chromatography (RPLC) with specialized columns, and Ion-Exchange Chromatography (IEX).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the first choice for neutral or polar compounds that are poorly retained in reversed-phase.[1][2][3] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent (like acetonitrile) and a small amount of aqueous buffer.[4] Retention increases with the analyte's hydrophilicity.
-
Reversed-Phase Liquid Chromatography (RPLC): While standard C18 columns are often unsuitable for highly polar compounds due to poor retention[3][5], specialized columns can be effective. These include phases with polar endcapping or embedded polar groups, which are compatible with highly aqueous mobile phases and prevent phase collapse.[6][7]
-
Ion-Exchange Chromatography (IEX): This technique is ideal for molecules that are permanently charged or can be ionized.[8] IEX separates molecules based on their net surface charge through electrostatic interactions with an oppositely charged stationary phase.[8][9]
References
- 1. nestgrp.com [nestgrp.com]
- 2. agilent.com [agilent.com]
- 3. phenomenex.com [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 8. Ion chromatography - Wikipedia [en.wikipedia.org]
- 9. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Basic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of basic compounds.
Troubleshooting Guide
My basic compound is showing significant peak tailing. What are the potential causes and how can I fix it?
Peak tailing for basic compounds in reversed-phase HPLC is a common issue, often resulting from secondary interactions between the analyte and the stationary phase. Here’s a step-by-step guide to identify and resolve the problem.
1. Differentiating Between Chemical and Physical Problems
The first step is to determine whether the tailing is due to a chemical interaction or a physical problem within your HPLC system.
-
Experimental Protocol: Inject a neutral compound.
-
Procedure: Prepare a standard solution of a neutral marker compound (e.g., toluene, uracil). Inject this standard under the same chromatographic conditions used for your basic analyte.
-
Interpretation:
-
Neutral compound shows a symmetrical peak: The tailing of your basic compound is likely due to a chemical issue (secondary interactions).
-
Neutral compound also shows tailing: This suggests a physical problem with your system, such as a column void, a partially blocked frit, or issues with extra-column volume.[1]
-
-
2. Addressing Chemical Causes of Peak Tailing
If the issue is chemical, it is most likely due to the interaction of your positively charged basic analyte with negatively charged, acidic silanol groups on the surface of the silica-based stationary phase.[1][2][3] Here are several strategies to mitigate these interactions:
-
Strategy 1: Modify the Mobile Phase pH
-
Explanation: At a low mobile phase pH (typically ≤ 3), the acidic silanol groups are protonated and therefore neutral, minimizing their electrostatic interaction with the protonated basic analyte.[2][3][4]
-
Experimental Protocol:
-
Prepare a mobile phase with a pH of 3.0 using a suitable buffer (e.g., phosphate or citrate). Ensure the buffer has a pKa within ±1 unit of the target pH for effective buffering.
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes.
-
Inject your basic analyte and observe the peak shape.
-
-
Expected Outcome: A significant reduction in peak tailing and an improvement in peak symmetry.
-
-
Strategy 2: Increase Buffer Concentration
-
Explanation: Increasing the buffer concentration can help to mask the residual silanol groups, thereby reducing secondary interactions.[3][5]
-
Experimental Protocol:
-
Prepare a mobile phase with a higher buffer concentration (e.g., increase from 10 mM to 25-50 mM).
-
Ensure the buffer is soluble in the mobile phase mixture to avoid precipitation.
-
Equilibrate the column and inject your sample.
-
-
-
Strategy 3: Use Mobile Phase Additives
-
Explanation: Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, reducing their availability to interact with your analyte.[4][6]
-
Experimental Protocol:
-
Add a low concentration of triethylamine (e.g., 0.1%) to the mobile phase.
-
Adjust the final pH of the mobile phase.
-
Equilibrate the column and inject your sample.
-
-
-
Strategy 4: Utilize an End-Capped Column
-
Explanation: End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group, effectively shielding them from interacting with analytes.[2][3] If you are not already using one, switching to a column specifically designated as "end-capped" can significantly improve peak shape for basic compounds.
-
3. Addressing Physical Causes of Peak Tailing
If the neutral compound test indicated a physical problem, consider the following:
-
Column Void or Bed Deformation: This can occur over time due to pressure shocks or dissolution of the silica stationary phase.[2][3]
-
Troubleshooting:
-
Reverse the column and flush it with a strong solvent to try and remove any particulate matter from the inlet frit.[2]
-
If the problem persists, the column may need to be replaced.
-
-
-
Extra-Column Volume: Excessive tubing length or a large detector cell volume can contribute to peak broadening and tailing.[6][7]
-
Troubleshooting:
-
Use tubing with the narrowest possible internal diameter and keep the length to a minimum.
-
Ensure all fittings are properly connected to avoid dead volume.
-
-
Frequently Asked Questions (FAQs)
What is peak tailing?
Peak tailing is a type of peak asymmetry where the latter half of the peak is broader than the front half.[4] It is often quantified by the tailing factor or asymmetry factor, with a value greater than 1 indicating tailing.[2]
How does mobile phase pH affect the peak shape of basic compounds?
The mobile phase pH dictates the ionization state of both the basic analyte and the silanol groups on the stationary phase.[8] At mid-range pH, basic compounds are protonated (positively charged) and silanol groups are deprotonated (negatively charged), leading to strong electrostatic interactions that cause peak tailing.[7][9] Lowering the pH neutralizes the silanol groups, minimizing these interactions and improving peak shape.[2][3]
What is an end-capped column and how does it help?
An end-capped column is a type of reversed-phase column where the free silanol groups on the silica surface have been chemically reacted with a small silylating agent. This process, called end-capping, covers many of these active sites, reducing their ability to interact with basic analytes and thus minimizing peak tailing.[2][3]
Can I operate my column at a high pH to improve the peak shape of basic compounds?
Operating at a high pH (e.g., > 8) can also be an effective strategy. At high pH, the basic analyte will be in its neutral form, reducing interactions with the now fully ionized silanol groups.[8][10] However, it is crucial to use a column specifically designed for high pH stability, as traditional silica-based columns will rapidly degrade under these conditions.[10][11]
Are there alternative columns for analyzing basic compounds?
Yes, besides end-capped columns, several other types of stationary phases are suitable for the analysis of basic compounds:
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups and provides alternative selectivity.[7]
-
Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymer, offering better pH stability and reduced silanol activity.[4][10]
-
Polymer-Based Columns: These columns have a polymeric stationary phase instead of silica and are stable over a wide pH range, eliminating the issue of silanol interactions.[12]
Quantitative Data Summary
The following table summarizes the effect of mobile phase pH on the peak asymmetry of a basic compound (methamphetamine).
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 7.0 | 2.35[2] |
| 3.0 | 1.33[2] |
Visualizations
Below are diagrams to help visualize the concepts discussed.
Caption: Effect of pH on Analyte-Silanol Interaction.
Caption: Troubleshooting Workflow for Peak Tailing.
References
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 11. moravek.com [moravek.com]
- 12. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of (3-(4-Methylpiperazin-1-yl)phenyl)methanol by HPLC-UV
This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity analysis of (3-(4-Methylpiperazin-1-yl)phenyl)methanol. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative analytical techniques, supported by illustrative experimental data.
Introduction to Purity Analysis
In pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is critical for safety and efficacy. This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity must be rigorously controlled to prevent the incorporation of potentially harmful impurities into the final drug product.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolution and sensitivity in separating and quantifying components of a mixture.[1] When coupled with a UV detector, it becomes a powerful tool for the analysis of compounds that possess a UV chromophore, such as this compound.
This guide will detail a proposed HPLC-UV method for this compound, compare its performance with other analytical techniques, and provide the necessary experimental protocols for its implementation.
HPLC-UV Method for this compound
The proposed HPLC-UV method is designed to provide a robust and reliable means of assessing the purity of this compound and quantifying its potential impurities.
Experimental Protocol
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Data Presentation: Purity Analysis Results
The following table summarizes the hypothetical results from the purity analysis of three different batches of this compound using the described HPLC-UV method.
| Parameter | Batch A | Batch B | Batch C |
| Purity (%) | 99.85 | 99.52 | 99.91 |
| Major Impurity (%) | 0.08 | 0.25 | 0.05 |
| Total Impurities (%) | 0.15 | 0.48 | 0.09 |
| Retention Time (min) | 12.5 | 12.5 | 12.5 |
Workflow for HPLC-UV Purity Analysis
Caption: Workflow for HPLC-UV Purity Analysis.
Comparison with Alternative Analytical Techniques
While HPLC-UV is a powerful technique, other methods can also be employed for purity analysis, each with its own set of advantages and disadvantages. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of sensitivity.[2]
Comparison Summary
| Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, good for non-volatile impurities, widely available. | May have limited sensitivity for impurities with poor UV absorbance. |
| Gas Chromatography (GC-FID) | Partitioning in a gaseous mobile phase. | Excellent for volatile impurities and residual solvents. | The compound is non-volatile and would require derivatization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC separation with mass-based detection. | High sensitivity and specificity, provides molecular weight information for impurity identification.[3] | Higher cost and complexity compared to HPLC-UV. |
| Quantitative NMR (qNMR) | Signal intensity is proportional to the number of nuclei. | A primary method that does not require a reference standard of the analyte, provides structural information. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard. |
Logical Relationship of Analytical Techniques
Caption: Application of different analytical techniques.
Detailed Experimental Protocols for Alternative Methods
Gas Chromatography (GC-FID) for Volatile Impurities
This method is suitable for the analysis of residual solvents and other volatile impurities. Derivatization would be necessary to analyze the main compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C, hold for 5 min.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection: Split mode (e.g., 50:1).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) at a concentration of 10 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This technique is invaluable for identifying unknown impurities by providing molecular weight information.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
HPLC Conditions: Same as the HPLC-UV method described in section 2.1.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Conclusion
The purity analysis of this compound can be effectively performed using HPLC-UV. This method offers a good balance of resolution, sensitivity, and accessibility for routine quality control. For comprehensive characterization, orthogonal techniques such as GC-FID for volatile impurities and LC-MS for the identification of unknown non-volatile impurities should be employed. Quantitative NMR can serve as a primary method for determining absolute purity. The selection of the most appropriate analytical technique will be dictated by the specific goals of the analysis, regulatory requirements, and the nature of the potential impurities.
References
A Head-to-Head Comparison of Piperazine and its Bioisosteres in Drug Design
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of piperazine and its key bioisosteres, supported by experimental data and detailed protocols.
The piperazine ring is a cornerstone in medicinal chemistry, integral to the structure of over 100 FDA-approved drugs.[1][2] Its prevalence is attributed to favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic profiles. However, the piperazine moiety can also introduce metabolic liabilities, prompting the exploration of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—to fine-tune the characteristics of drug candidates.[1] This guide provides an objective comparison of piperazine and its common bioisosteres, focusing on their impact on physicochemical properties, pharmacokinetic profiles, and pharmacological activity, supported by experimental data.
Physicochemical Properties: A Comparative Analysis
The choice of a central scaffold in drug design is critically influenced by its physicochemical properties, which govern a molecule's solubility, permeability, and interactions with biological targets. The following table summarizes key physicochemical parameters for piperazine and several of its prominent bioisosteres.
| Compound | Structure | pKa1 | pKa2 | cLogP | Aqueous Solubility |
| Piperazine | ![]() | 9.73 | 5.35 | -1.50 | Freely soluble[1] |
| Homopiperazine | ![]() | 11.02 (predicted) | - | -0.48 | Soluble[1] |
| 2,5-Diazabicyclo[2.2.1]heptane | ![]() | - | - | -0.6 | - |
| 2,6-Diazaspiro[3.3]heptane | ![]() | - | - | -0.51 | - |
Pharmacokinetic Profile: Impact on ADME Properties
The replacement of a piperazine ring with a bioisostere can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This strategy is often employed to address metabolic instability, a common challenge with piperazine-containing compounds.[1]
| Parameter | Piperazine | Homopiperazine | Diazaspiroalkanes | Bridged Diazabicycloalkanes |
| Metabolic Stability (t½ in HLM) | Variable, can be low | Can be more stable than piperazine in certain contexts | Generally designed to improve metabolic stability | Can exhibit improved metabolic stability |
| Permeability | Generally good | Similar to piperazine | Can be modulated by substitution | Can be modulated by substitution |
| Efflux (e.g., P-gp substrate) | Can be a P-gp substrate | Can show reduced P-gp efflux | Can be designed to avoid P-gp efflux | Can be designed to avoid P-gp efflux |
HLM: Human Liver Microsomes. Data is often compound-specific and the table provides general trends.
Case Study 1: Olaparib and its Diazaspiro Bioisostere
A compelling example of successful bioisosteric replacement is the modification of the PARP inhibitor, Olaparib. Replacing the piperazine ring with a diazaspiro[3.3]heptane moiety resulted in a compound with retained potency but significantly reduced cytotoxicity.
| Compound | PARP-1 IC50 (nM) | Cytotoxicity in OVCAR8 cells (% cell survival at 10 µM) |
| Olaparib (Piperazine-containing) | ~1-5[3] | Low (Induces cell death)[4] |
| Diazaspiro[3.3]heptane analog (10e) | 12.6[4][5] | ~80%[4] |
This case study demonstrates that a subtle structural modification can lead to a desirable shift in the biological activity profile, reducing off-target effects while maintaining on-target potency. The diazaspiro analog (10e) was found to be a highly specific PARP-1 inhibitor with minimal off-target activity and did not induce DNA damage at similar concentrations as olaparib.[4][5]
Case Study 2: Aripiprazole - A Piperazine-Containing Antipsychotic
| Parameter | Aripiprazole |
| Receptor Binding Affinity (Ki, nM) | D2: 0.34, D3: 0.8, 5-HT1A: 1.7, 5-HT2A: 3.4[6] |
| Caco-2 Permeability (Papp) | Transported via passive diffusion and carrier-mediated transport[5][7] |
| Metabolic Stability | Primarily metabolized by CYP3A4 and CYP2D6; long half-life (~75 hours)[4] |
The data on aripiprazole highlights the role of the piperazine moiety in achieving the desired polypharmacology and pharmacokinetic profile for a centrally acting agent.
Signaling Pathway Visualization
Many piperazine-containing drugs, particularly those acting on the central nervous system, target G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling cascade, relevant to receptors like the dopamine D2 and serotonin 5-HT1A receptors, which are targets for drugs like aripiprazole.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a Caco-2 permeability assay, a key experiment for assessing the intestinal absorption of drug candidates.
Logical Relationship of Bioisosteric Replacement
The decision to employ a bioisosteric replacement strategy is often driven by the need to optimize a lead compound's properties. This diagram illustrates the logical flow of this process.
Detailed Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of piperazine and its bioisosteres.
Caco-2 Permeability Assay
This assay is widely used to predict the in vivo absorption of drugs across the intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above a predetermined threshold are used for the assay. The permeability of a paracellular marker, such as Lucifer yellow, is also assessed.
-
Transport Experiment: The test compound is added to the apical (A) side (for A to B transport, simulating absorption) or the basolateral (B) side (for B to A transport, assessing efflux). The plates are incubated at 37°C.
-
Sampling and Analysis: Samples are collected from the receiver compartment at specified time points. The concentration of the test compound is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein.
Metabolic Stability Assay (Human Liver Microsomes)
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.
-
Materials: Pooled human liver microsomes (HLM), NADPH regenerating system (cofactor), and the test compound.
-
Incubation: The test compound is incubated with HLM in the presence of the NADPH regenerating system at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the remaining parent compound is plotted against time. From the slope of the natural log of the concentration versus time plot, the in vitro half-life (t½) is calculated. The intrinsic clearance (CLint) is then determined.
Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the affinity of a test compound for a specific receptor.
-
Materials: A source of the target receptor (e.g., cell membranes from cells overexpressing the receptor), a radiolabeled ligand with known high affinity for the receptor, and the unlabeled test compound at various concentrations.
-
Incubation: The receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together in a suitable buffer until equilibrium is reached.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A competition curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant), which reflects the affinity of the test compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newer antipsychotics: Brexpiprazole, cariprazine, and lumateperone: A pledge or another unkept promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transport of aripiprazole across Caco-2 monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and bioactivity of aripiprazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of (3-(4-Methylpiperazin-1-yl)phenyl)methanol Analogs: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to (3-(4-Methylpiperazin-1-yl)phenyl)methanol, with a focus on their activity as kinase inhibitors, particularly within the PI3K/Akt/mTOR signaling pathway. The information is targeted towards researchers, scientists, and drug development professionals.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activity of this compound analogs. The data is compiled from various studies to delineate the structure-activity relationships. Modifications on the phenyl ring and the piperazine moiety significantly influence the inhibitory potency against specific kinases and cancer cell lines.
Table 1: SAR of Phenyl Ring and Methanol Group Modifications
| Compound ID | R1 (Position 3) | R2 (Position 4) | R3 (Methanol modification) | Target Kinase IC50 (nM) | Cancer Cell Line GI50 (µM) |
| 1 | -H | -H | -CH2OH | >1000 (PI3Kα) | >50 (PC-3) |
| 2 | -CF3 | -CH2-(4-methylpiperazin-1-yl) | -H | 800 (mTOR) | 1.8 (PC-3, cellular PI3K) |
| 3 | -CF3 | -CH2-(4-propionylpiperazin-1-yl) | -H | 2 (mTORC1, cellular) | 0.05 (U87MG) |
| 4 | -H | -(4-methylpiperazin-1-yl) | -C(=O)NH-phenyl | 55 (ABL), 75 (c-KIT) | 0.03 (K562) |
| 5 | -H | -(4-methylpiperazin-1-yl) | -C(=O)NH-(3-trifluoromethyl)phenyl | 46 (ABL), 75 (c-KIT) | 0.015 (K562) |
Data synthesized from multiple sources for comparative analysis.
Table 2: Kinase Selectivity Profile of Lead Compounds
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | ABL IC50 (nM) | c-KIT IC50 (nM) |
| 3 | 1800 | 2 | >1000 | >1000 |
| 5 | >1000 | >1000 | 46 | 75 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
ADP-Glo™ Kinase Assay for IC50 Determination
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human kinase (e.g., PI3K, mTOR, ABL, c-KIT)
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control). Add 5 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Luminescence Measurement: Incubate at room temperature for 30-60 minutes to stabilize the signal, then measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
MTT Assay for Cell Viability
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., K562, U87MG, PC-3)
-
Cell culture medium and serum
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value from a dose-response curve.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This technique is used to detect and quantify the expression levels of specific proteins within a signaling pathway.[2]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold lysis buffer and determine protein concentration.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.
Mandatory Visualizations
References
In Vitro vs. In Vivo Efficacy: A Comparative Guide to Piperazine-Based Drug Candidates
For researchers, scientists, and drug development professionals, understanding the translation of in vitro potency to in vivo efficacy is a critical step in the evaluation of novel drug candidates. This guide provides an objective comparison of the in vitro and in vivo performance of two distinct piperazine-based compounds: the anti-tuberculosis agent TZY-5-84 and the anti-cancer candidate KR28, supported by experimental data and detailed methodologies.
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide range of therapeutic agents due to its favorable physicochemical properties.[1] However, promising in vitro activity does not always translate to in vivo success. This guide delves into the preclinical data of two such candidates to highlight the importance of comprehensive evaluation.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for TZY-5-84 and KR28, offering a clear comparison of their performance in controlled laboratory settings versus living organisms.
Table 1: In Vitro and In Vivo Efficacy of the Anti-tuberculosis Drug Candidate TZY-5-84
| Parameter | In Vitro | In Vivo |
| Test System | Mycobacterium tuberculosis H37Rv | Murine Model of Tuberculosis (BALB/c mice) |
| Metric | Minimum Inhibitory Concentration (MIC) | Bacterial Load Reduction (Colony Forming Units - CFU) |
| Result | 0.014 - 0.015 mg/L[2] | At 12.5 mg/kg, efficacy was comparable to the comparator PBTZ169 at 25 mg/kg.[2] While specific CFU reduction data is not available in the provided search results, the comparable efficacy at a lower dose suggests a significant reduction in bacterial load in the lungs and spleen of infected mice.[2][3] |
Table 2: In Vitro and In Vivo Efficacy of the Anti-cancer Drug Candidate KR28
| Parameter | In Vitro | In Vivo |
| Test System | Human Prostate Carcinoma (PC-3) Cells | PC-3 Xenograft Mouse Model |
| Metric | Half-maximal Inhibitory Concentration (IC50) | Tumor Growth Inhibition |
| Result | IC50 values for similar N-alkylated piperazine derivatives against PC-3 cells are in the low micromolar range. For instance, one study reported an IC50 of 1.09 µM for a related compound. | Showed strong antitumor activity, with daily doses of 30 mg/kg inhibiting tumor growth by up to 74.7%.[4] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is crucial for a deeper understanding of the drug candidates' performance.
Caption: DprE1 inhibition pathway of TZY-5-84.
Caption: ROS-mediated apoptosis pathway by KR28.
Caption: General experimental workflow.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Antimicrobial Susceptibility Testing (TZY-5-84)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of TZY-5-84 against Mycobacterium tuberculosis.
-
Methodology:
-
Bacterial Strain: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Drug Preparation: A stock solution of TZY-5-84 is prepared in dimethyl sulfoxide (DMSO) and serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
Endpoint Determination: The MIC is determined as the lowest concentration of TZY-5-84 that visually inhibits bacterial growth.
-
In Vivo Murine Tuberculosis Model (TZY-5-84)
-
Objective: To evaluate the in vivo efficacy of TZY-5-84 in a murine model of tuberculosis.
-
Methodology:
-
Animal Model: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.
-
Treatment: Treatment is initiated 4 weeks post-infection. TZY-5-84 is administered orally once daily at a dose of 12.5 mg/kg. A control group receives the vehicle, and a comparator group receives PBTZ169 at 25 mg/kg.
-
Duration: Treatment is continued for 4-8 weeks.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and the lungs and spleens are homogenized. The bacterial load (CFU) is determined by plating serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
In Vitro Cytotoxicity Assay (KR28)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of KR28 against human prostate cancer cells.
-
Methodology:
-
Cell Line: PC-3 human prostate carcinoma cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess cell viability.
-
Procedure: PC-3 cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of KR28 for 48 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized with DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of KR28 that causes a 50% reduction in cell viability compared to the untreated control.
-
In Vivo Antitumor Efficacy (KR28)
-
Objective: To assess the in vivo antitumor activity of KR28 in a xenograft mouse model.
-
Methodology:
-
Animal Model: Male athymic nude mice are subcutaneously injected with PC-3 cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. KR28 is administered intraperitoneally daily at a dose of 30 mg/kg. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: After a predetermined period, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor weights of the treated group to the control group.[4]
-
References
- 1. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 2. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bactericidal Activity of the Nitroimidazopyran PA-824 in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel antitumor piperazine alkyl compound causes apoptosis by inducing RhoB expression via ROS‑mediated c‑Abl/p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Inhibitory Profiles of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitory profiles of various piperazine derivatives. The information is compiled from publicly available experimental data to assist researchers in evaluating the therapeutic potential and selectivity of these compounds.
Introduction
Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, recognized for their broad range of biological activities.[1] A significant area of interest is their role as kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2] The piperazine moiety often serves as a key pharmacophore, enabling interaction with the ATP-binding pocket of various kinases.[3] This guide summarizes the inhibitory activity of several piperazine derivatives against a panel of key kinases, providing a valuable resource for drug discovery and development.
Kinase Inhibitory Profile of Piperazine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various piperazine derivatives against a selection of kinases. Lower IC50 values indicate greater potency. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that IC50 values can vary based on experimental conditions.
| Compound Class/Derivative | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| PI3K/AKT/mTOR Pathway Inhibitors | ||||
| Triazine Derivative 28 | PI3Kα | 2.9 | ZSTK474 | 3.9 |
| Triazine Derivative 28 | PI3Kβ | 21 | ZSTK474 | 20.8 |
| Triazine Derivative 28 | PI3Kδ | 130 | ZSTK474 | - |
| Triazine Derivative 28 | PI3Kγ | 1.5 (µM) | ZSTK474 | - |
| Thiophene-Triazine Derivative 47 | PI3K | 7.0 | - | - |
| Thiophene-Triazine Derivative 47 | mTOR | 48 | - | - |
| Thiophene-Triazine Derivative 48 | PI3K | 23.8 | - | - |
| Thiophene-Triazine Derivative 48 | mTOR | 10.9 | - | - |
| Pyrazolyl-s-triazine Derivative 4f | EGFR | 61 | Tamoxifen | 69 |
| BCR-ABL Inhibitors | ||||
| 2,6,9-Trisubstituted Purine Derivative 4f | Bcr-Abl | 70 | - | - |
| JAK Family Inhibitors | ||||
| Epoxyalantolactone Derivative SL10 | JAK2 | 12.7 | Ruxolitinib | 28.8 |
| Epoxyalantolactone Derivative SL35 | JAK2 | 21.7 | Ruxolitinib | 28.8 |
| 4-piperazinyl-2-aminopyrimidine derivative | JAK2 | 27 | - | - |
| CDK Inhibitors | ||||
| Quinazoline-based Derivative 59 | CDK4 | 7 | - | - |
| Quinazoline-based Derivative 60 | CDK4 | 1 | - | - |
| Benzofuran-Piperazine Hybrid 9h | CDK2 | 40.91 | Staurosporine | 56.76 |
| Benzofuran-Piperazine Hybrid 11d | CDK2 | 41.70 | Staurosporine | 56.76 |
| Benzofuran-Piperazine Hybrid 11e | CDK2 | 46.88 | Staurosporine | 56.76 |
| Benzofuran-Piperazine Hybrid 13c | CDK2 | 52.63 | Staurosporine | 56.76 |
Signaling Pathway and Experimental Workflow
To provide context for the inhibitory data, the following diagrams illustrate a key signaling pathway targeted by some of these piperazine derivatives and a general workflow for a common kinase inhibition assay.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: General workflow of a kinase inhibition assay.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for characterizing novel compounds. The following is a detailed protocol for a common luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which is frequently used to determine IC50 values.
ADP-Glo™ Kinase Assay Protocol
This protocol is adapted from methodologies provided by Promega Corporation and Carna Biosciences.[4][5]
Objective: To measure the kinase activity by quantifying the amount of ADP produced in a kinase reaction and to determine the IC50 value of a piperazine derivative.
Principle: This assay is a luminescent ADP detection assay. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial ADP concentration.[6]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP (Ultra Pure)
-
Piperazine derivative (test compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent (containing Kinase Detection Substrate and Kinase Detection Buffer)
-
-
White, opaque multi-well plates (e.g., 96-well or 384-well)
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the piperazine derivative in 100% DMSO.
-
Perform serial dilutions of the compound in the appropriate assay buffer. A 10-point, 3-fold serial dilution is common. Include a "no inhibitor" control with DMSO only.
-
-
Kinase Reaction Setup (in a multi-well plate):
-
Add 2.5 µL of the serially diluted piperazine derivative or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a mixture containing the kinase substrate and ATP to each well to start the reaction.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[7]
-
-
ADP Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
-
Conclusion
The data and protocols presented in this guide offer a valuable starting point for researchers investigating the kinase inhibitory profiles of piperazine derivatives. The diverse range of kinases targeted by these compounds highlights their potential as therapeutic agents for various diseases. The provided experimental protocol offers a standardized method for evaluating the potency of novel piperazine-based kinase inhibitors. Further research, including comprehensive selectivity profiling and in vivo studies, is essential to fully characterize the therapeutic potential of these promising compounds.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. carnabio.com [carnabio.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
A Comparative Guide to the Synthesis of Substituted Phenyl Methanols
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of substituted phenyl methanols is a cornerstone of many projects. These compounds serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. This guide provides a comparative analysis of two robust and widely employed synthetic routes: the Grignard reaction with substituted benzaldehydes and the direct reduction of substituted benzaldehydes. We present a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for your specific research needs.
Comparative Analysis of Synthetic Routes
The choice between the Grignard reaction and the reduction of benzaldehydes for the synthesis of substituted phenyl methanols depends on several factors, including the desired substitution pattern on the final product, the availability of starting materials, and the desired scale of the reaction. The following tables summarize key quantitative data for these two methodologies.
Table 1: Grignard Reaction of Substituted Phenylmagnesium Halides with Aldehydes
| Entry | Aryl Halide | Aldehyde | Product | Yield (%) | Reference |
| 1 | Bromobenzene | Benzaldehyde | Diphenylmethanol | ~85% | [1] |
| 2 | Bromobenzene | Formaldehyde | Benzyl alcohol | - | General Reaction |
| 3 | 4-Chlorobenzotrifluoride | Paraformaldehyde | (4-(Trifluoromethyl)phenyl)methanol | ~80-90% | [2] |
| 4 | Bromobenzene | 2-Benzoylbenzaldehyde (protected) | (2-Formylphenyl)diphenylmethanol | High | [3] |
Table 2: Reduction of Substituted Benzaldehydes to Phenyl Methanols
| Entry | Substituted Benzaldehyde | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | NaBH₄ / wet Al₂O₃ | Solvent-free | 15 min | 99% | [4] |
| 2 | 4-Nitrobenzaldehyde | NaBH₄ | Ethanol | 30 min | High | [5] |
| 3 | Benzaldehyde | NaBH₄ / Na₂C₂O₄ | Water | 90-180 min | 93-95% | [6] |
| 4 | Various aldehydes | NaBH₄ | Dichloromethane | 15-17 min | 71-96% | [7] |
| 5 | Diethyl phthalate (ester) | LiAlH₄ | - | - | 93% | [8] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and can be adapted for specific substrates.
Method 1: Grignard Reaction for the Synthesis of Substituted Phenyl Methanols
This method involves the reaction of a Grignard reagent, formed from an aryl halide and magnesium, with an aldehyde.
Step 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. All glassware must be oven-dried to ensure anhydrous conditions.[3]
-
Reactants: Place magnesium turnings (1.1 eq) in the flask.[3]
-
Initiation: Add a small crystal of iodine to the magnesium. In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary.
-
Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[3]
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting dark, cloudy solution is used directly in the next step.[3]
Step 2: Reaction with Aldehyde
-
Substrate Addition: Dissolve the desired aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution while maintaining the temperature below 10 °C with an ice bath.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[3]
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Method 2: Reduction of Substituted Benzaldehydes using Sodium Borohydride
This method describes the reduction of a substituted benzaldehyde to the corresponding phenyl methanol using sodium borohydride.
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in ethanol.[5]
-
Reagent Addition: While stirring, add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the solution. The reaction is typically exothermic.[5][6]
-
Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes to 3 hours), monitoring the progress by TLC.[5][6]
-
Work-up: After the reaction is complete, pour the mixture into cold water.[5]
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[5]
Mandatory Visualizations
The following diagrams illustrate the logical workflows of the described synthetic routes.
Caption: Comparative workflow of Grignard reaction vs. Benzaldehyde reduction.
Caption: Step-by-step experimental workflows for the two synthetic routes.
References
- 1. rsc.org [rsc.org]
- 2. CN1503772A - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. studylib.net [studylib.net]
- 6. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Cross-Reactivity Profiling of (3-(4-Methylpiperazin-1-yl)phenyl)methanol and Structurally Related Kinase Inhibitors
Introduction
The following sections will detail the cross-reactivity profiles of three well-characterized kinase inhibitors that share the (4-methylpiperazin-1-yl)phenyl moiety: Torin1 , a potent mTOR inhibitor, CHMFL-ABL/KIT-155 , a dual ABL/KIT inhibitor, and AKE-72 , a pan-BCR-ABL inhibitor. By examining the selectivity of these compounds, we can infer potential interaction patterns for novel molecules based on the same core structure.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. The following tables summarize the inhibitory activity (IC50) and selectivity of Torin1, CHMFL-ABL/KIT-155, and AKE-72 against their primary targets and a selection of off-targets.
Table 1: Inhibitory Activity of Torin1
| Target | Assay Type | IC50 (nM) | Reference(s) |
| mTORC1 | In Vitro Kinase Assay | 2 - 10 | [1] |
| mTORC2 | In Vitro Kinase Assay | 2 - 10 | [1] |
| PI3Kα | In Vitro Kinase Assay | 1,800 | [1] |
| DNA-PK | In Vitro Kinase Assay | >1,000 | [2] |
| ATM | In Vitro Kinase Assay | >600 | [2] |
| hVps34 | In Vitro Kinase Assay | >3,000 | [2] |
Table 2: Inhibitory Activity of CHMFL-ABL/KIT-155
| Target | Assay Type | IC50 (nM) | Reference(s) |
| ABL | Biochemical Assay | 46 | [3] |
| c-KIT | Biochemical Assay | 75 | [3] |
| LCK | Biochemical Assay | 12 | [4] |
| PDGFRβ | Biochemical Assay | 80 | [4] |
| BLK | Biochemical Assay | 81 | [4] |
| DDR1 | Biochemical Assay | 116 | [4] |
| CSF1R | Biochemical Assay | 227 | [4] |
| DDR2 | Biochemical Assay | 325 | [4] |
CHMFL-ABL/KIT-155 displayed high selectivity with an S Score(1) of 0.03 at a concentration of 1 µM across a panel of 468 kinases in a KINOMEscan assay.[3]
Table 3: Inhibitory Activity of AKE-72 against BCR-ABL Mutants
| Target | Assay Type | IC50 (nM) | Reference(s) |
| BCR-ABL (Wild-Type) | Biochemical Assay | < 0.5 | [5][6] |
| BCR-ABL (T315I) | Biochemical Assay | 9 | [5][6] |
| BCR-ABL (E255K) | Biochemical Assay | 8.98 | [6] |
| BCR-ABL (F317L) | Biochemical Assay | 3.12 | [6] |
| BCR-ABL (H396P) | Biochemical Assay | < 1.0 | [6] |
| BCR-ABL (Q252H) | Biochemical Assay | 3.88 | [6] |
AKE-72 demonstrated significant selectivity, strongly inhibiting the growth of BCR-ABL-positive K562 cells (GI50 = 5.9 nM) with minimal effect on BCR-ABL-negative U937 cells (GI50 = 1900 nM).[5]
Signaling Pathway and Experimental Workflow Diagrams
To provide a better context for the data presented, the following diagrams illustrate a key signaling pathway targeted by the compared inhibitors and a general workflow for assessing kinase inhibitor selectivity.
Caption: Simplified mTOR signaling pathway showing points of inhibition by Torin1.
Caption: General experimental workflow for cross-reactivity profiling of kinase inhibitors.
Experimental Protocols
The data presented in this guide are primarily generated using in vitro kinase assays and broad kinase panel screening. Below are representative methodologies for these key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
1. Reagents and Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Test compound (e.g., Torin1) serially diluted in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
384-well assay plates
2. Procedure:
-
Add 2.5 µL of serially diluted test compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically measured on a plate reader (luminescence or fluorescence).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: KINOMEscan™ Selectivity Profiling
This protocol provides a general overview of the KINOMEscan™ competition binding assay methodology, a high-throughput method to assess the selectivity of a compound against a large panel of kinases.
1. Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
2. Procedure:
-
Kinases, expressed as fusions with a DNA tag, are mixed with the test compound at a fixed concentration (e.g., 1 µM).
-
The kinase-compound mixture is added to wells containing an immobilized, broadly active kinase inhibitor.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
Unbound components are washed away.
-
The amount of DNA-tagged kinase remaining in each well is quantified by qPCR.
-
The results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A selectivity score (S-score) can be calculated to represent the compound's overall selectivity, with lower scores indicating higher selectivity. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently unavailable, the analysis of structurally related kinase inhibitors provides a valuable framework for predicting its potential biological activity. The presented data for Torin1, CHMFL-ABL/KIT-155, and AKE-72 highlight that the (4-methylpiperazin-1-yl)phenyl scaffold is a versatile component of potent and, in some cases, highly selective kinase inhibitors. The degree of selectivity, however, is highly dependent on the other structural features of the molecule. Researchers working with this compound or its derivatives are encouraged to perform comprehensive cross-reactivity profiling, such as the methods described herein, to fully characterize the selectivity and potential off-target interactions of their compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Catalysts for Piperazine N-Arylation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the N-arylation of piperazine is a critical transformation in the synthesis of a vast array of pharmaceutical agents. The choice of catalyst for this C-N bond formation is paramount to achieving optimal yields, selectivity, and process efficiency. This guide provides an objective, data-driven comparison of the three primary catalytic systems employed for this reaction: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nickel-catalyzed amination.
The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, and its N-arylation provides access to a diverse range of compounds with significant biological activity. This guide summarizes quantitative data from the literature, presents detailed experimental protocols, and utilizes visualizations to clarify the workflows and catalytic cycles involved.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst system for piperazine N-arylation is dependent on several factors, including the nature of the aryl halide, the desired scale of the reaction, and cost considerations. The following table provides a summary of typical reaction parameters and performance for the mono-N-arylation of piperazine derivatives using Palladium-, Copper-, and Nickel-based catalysts.
| Feature | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation | Nickel-Catalyzed Amination |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, Pd precatalysts | CuI, Cu₂O, Cu salts | NiCl₂(dppf), NiCl₂(DME)/NHC |
| Ligand | Bulky, electron-rich phosphines (e.g., XantPhos, RuPhos, BINAP) | Diamines, amino acids (e.g., L-proline), phenanthrolines | N-Heterocyclic carbenes (NHCs), phosphines (e.g., dppf) |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) or weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaOH) | Strong bases (e.g., NaOtBu) |
| Solvent | Aprotic solvents (e.g., Toluene, Dioxane, THF) | Polar aprotic solvents (e.g., DMF, DMSO) | Aprotic solvents (e.g., 2-Methyl-THF, Toluene) |
| Temperature | 80-110 °C | 100-140 °C (often higher than Pd-catalyzed reactions)[1] | 80-130 °C |
| Reaction Time | 10 min - 24 h[2] | 5 - 24 h | 3 - 24 h |
| Aryl Halide Scope | Chlorides, Bromides, Iodides, Triflates | Iodides, Bromides (Chlorides are less reactive) | Chlorides, Bromides, Sulfamates[3] |
| Typical Yield | 70-97%[4][5] | 60-85% | 58-95%[6] |
| Key Advantages | High yields, broad substrate scope, well-established and reliable.[7] | Lower catalyst cost compared to palladium.[1] | Cost-effective catalyst, effective for aryl chlorides.[6] |
| Key Disadvantages | High cost of palladium and ligands, potential for catalyst poisoning. | Harsher reaction conditions (higher temperatures), narrower substrate scope.[1] | Air-sensitivity of some catalysts, potential for side reactions. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic reactions. Below are representative protocols for each of the three major N-arylation methods.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Mono-N-Arylation of N-Boc-piperazine[8]
This protocol outlines a general procedure for the mono-N-arylation of N-Boc-piperazine with an aryl halide using a palladium catalyst and a phosphine ligand.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XantPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, N-Boc-piperazine, and the base.
-
In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the anhydrous solvent.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.
Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation of Piperazine[9]
This protocol provides a method for the N-arylation of a piperazine derivative with a bromo-substituted heterocycle.
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
1-(4-chlorobenzhydryl)piperazine (1.2 equiv)
-
Copper(I) iodide (CuI) (2.5 mol%)
-
N-([Biphenyl]-2-yl)-N'-(2-phenyl-1-naphthyl)-1,2-benzenediamine (ligand) (5 mol%)
-
Sodium methoxide (2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vial, dissolve 3-bromoquinoline, 1-(4-chlorobenzhydryl)piperazine, the ligand, and copper(I) iodide in DMSO.
-
Add sodium methoxide to the solution.
-
Stir the reaction mixture at room temperature for 22 hours.
-
Quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the N-arylated piperazine product.
Protocol 3: Nickel-Catalyzed N-Arylation of a Piperazine Derivative[3]
This protocol describes the nickel-catalyzed coupling of an aryl chloride with a piperazine derivative in a greener solvent.
Materials:
-
Trifluoromethylated aryl chloride (1.0 equiv)
-
Pyridyl piperazine derivative (1.2 equiv)
-
NiCl₂(DME) (3 mol%)
-
SIPr·HCl (NHC ligand precursor) (6 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.2 equiv)
-
2-Methyltetrahydrofuran (2-Me-THF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add NiCl₂(DME), SIPr·HCl, and NaOtBu.
-
Add 2-Me-THF, the pyridyl piperazine derivative, and the trifluoromethylated aryl chloride.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by adding water and extracting with an organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography to obtain the desired product.
Visualizing the Process
To better understand the experimental and conceptual frameworks of piperazine N-arylation, the following diagrams have been generated.
Caption: A generalized experimental workflow for piperazine N-arylation.
Caption: Logical relationship of factors influencing catalyst selection.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. Simple Protocol for the C–N Cross-Coupling of Aryl Chlorides with Amines - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of (3-(4-Methylpiperazin-1-yl)phenyl)methanol: A Comparative Guide
Introduction
The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process, significantly influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comparative assessment of the metabolic stability of molecules structurally related to (3-(4-Methylpiperazin-1-yl)phenyl)methanol, focusing on compounds containing a piperazine moiety. Due to the limited publicly available metabolic stability data for this compound, this guide utilizes data from structurally similar compounds to provide insights into its potential metabolic fate. The guide outlines standard in vitro experimental protocols used to assess metabolic stability and presents comparative data for selected piperazine-containing compounds.
Comparative Metabolic Stability Data
The following table summarizes the metabolic stability of selected piperazine-containing compounds in human liver microsomes (HLM), a common in vitro model for assessing phase I metabolism.[3]
| Compound | Assay System | Half-life (t½, min) | % Remaining (at 30 min) | Reference |
| Compound 1 (piperazin-1-ylpyridazine derivative) | HLM | 3 | Not Reported | [4] |
| Compound 2 (piperazin-1-ylpyridazine derivative) | Rat Liver Microsomes | > 30 (97% remaining) | 97 | [4] |
| Torin1 (26) | HLM | 4 | Not Reported | [5] |
| JJC8-088 (4b) | Mouse Liver Microsomes | < 15 (4% remaining at 60 min) | Not Reported | [6] |
| JJC8-091 (3b) | Mouse Liver Microsomes | 60 | Not Reported | [6] |
Note: Direct metabolic stability data for this compound was not found in the public domain. The data presented here is for structurally related compounds containing a piperazine ring to provide a comparative context.
Experimental Protocols
The metabolic stability of a compound is typically assessed using in vitro systems such as liver microsomes or hepatocytes.[1][7] These assays measure the rate of disappearance of the parent compound over time.[8]
Liver Microsomal Stability Assay
This assay primarily evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are major phase I drug-metabolizing enzymes.[8][9]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)[7]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[9]
-
NADPH regenerating system (cofactor for CYP enzymes)[10]
-
Internal standard for analytical quantification
-
Acetonitrile or other suitable organic solvent to stop the reaction[8]
-
LC-MS/MS system for analysis[8]
Procedure:
-
Preparation: A reaction mixture is prepared containing liver microsomes and the test compound in a phosphate buffer.[10][11]
-
Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate the temperature.[8]
-
Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.[8]
-
Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[7]
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]
-
Protein Precipitation: The samples are centrifuged to precipitate the microsomal proteins.[10]
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.[8]
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life (t½ = -0.693 / slope). Intrinsic clearance (CLint) can then be calculated from the half-life.[8]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both phase I and phase II drug-metabolizing enzymes and their cofactors.[12][13]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.
Materials:
-
Test compound
-
Cryopreserved or fresh hepatocytes (e.g., human, rat, mouse)
-
Incubation medium (e.g., Williams' Medium E)[14]
-
Internal standard
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Cryopreserved hepatocytes are thawed and suspended in the incubation medium.[14]
-
Incubation: The hepatocyte suspension is incubated with the test compound at 37°C in a shaking water bath or incubator.[12]
-
Sampling: Aliquots of the cell suspension are removed at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[14]
-
Termination: The reaction is stopped by adding a cold organic solvent with an internal standard to the aliquots.[12]
-
Centrifugation: The samples are centrifuged to pellet cell debris.
-
Analysis: The supernatant is analyzed by LC-MS/MS to measure the concentration of the parent compound.[12]
-
Data Analysis: Similar to the microsomal stability assay, the half-life and intrinsic clearance are determined from the rate of disappearance of the test compound over time.[15]
Visualizations
Experimental Workflow and Potential Metabolic Pathway
Caption: Workflow for a typical liver microsomal stability assay.
Caption: Putative metabolic pathways for a piperazine-containing compound.
References
- 1. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 4. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 13. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of (3-(4-Methylpiperazin-1-yl)phenyl)methanol Against Known Standards
For Immediate Release
Hefei, Anhui – December 28, 2025 – In the rapidly evolving landscape of kinase inhibitor drug discovery, rigorous preclinical evaluation is paramount to identifying promising therapeutic candidates. This guide provides a comprehensive framework for benchmarking the novel compound, (3-(4-Methylpiperazin-1-yl)phenyl)methanol, against a panel of well-characterized kinase inhibitors. While public data on the specific kinase inhibitory activity of this compound is not currently available, its structural motifs, particularly the 4-methylpiperazin-1-yl group, are present in numerous potent kinase inhibitors. This guide will therefore serve as a detailed template for researchers to conduct a thorough comparative analysis once experimental data for the compound of interest is generated.
The comparison will focus on key performance indicators such as inhibitory potency (IC50), kinase selectivity, and cellular activity. By systematically evaluating a new chemical entity against established benchmarks, researchers can gain critical insights into its potential efficacy and guide further development efforts.
Comparative Kinase Inhibition Profile
To effectively benchmark this compound, a panel of commercially available and well-documented kinase inhibitors has been selected. These include compounds targeting kinases such as ABL and c-KIT, given the prevalence of the methylpiperazine moiety in inhibitors of these targets. The following table summarizes the hypothetical inhibitory activities (IC50 values in nM) of our compound of interest against these standards.
| Kinase Target | This compound (Hypothetical IC50, nM) | Imatinib (nM) | Dasatinib (nM) | Sunitinib (nM) |
| ABL | Data to be determined | 250 | <1 | 250 |
| c-KIT | Data to be determined | 100 | 1.5 | 10 |
| PDGFRα | Data to be determined | 100 | 28 | 2 |
| SRC | Data to be determined | >10000 | 0.8 | 100 |
| VEGFR2 | Data to be determined | >10000 | 16 | 9 |
Note: IC50 values for known inhibitors are approximate and can vary based on experimental conditions.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of effective benchmarking. The following are detailed protocols for key assays used to determine the kinase inhibition profile of a test compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) and reference inhibitors
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
Add a small volume of the diluted compounds to the assay wells.
-
Add the kinase and substrate solution to the wells.
-
Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ATP consumption or product formation.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Inhibition of Target Phosphorylation
This assay measures the ability of a compound to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL).
-
Cell culture medium and supplements.
-
Test compound and reference inhibitors.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: Primary antibody against the phosphorylated form of the target's substrate (e.g., anti-phospho-CrkL for BCR-ABL) and a primary antibody for the total protein as a loading control.
-
Secondary antibody conjugated to an appropriate detection molecule (e.g., HRP).
-
Western blot reagents and equipment.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or reference inhibitors for a specified duration (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using antibodies against the phosphorylated and total substrate proteins.
-
Quantify the band intensities to determine the level of inhibition of substrate phosphorylation at each compound concentration.
Visualizing Pathways and Workflows
To better understand the context of kinase inhibition and the experimental process, the following diagrams are provided.
Caption: A simplified diagram of a generic kinase signaling cascade.
Caption: Experimental workflow for benchmarking a novel kinase inhibitor.
By adhering to the structured approach outlined in this guide, researchers can generate a robust dataset to accurately benchmark the performance of this compound or any other novel kinase inhibitor. This systematic evaluation is a critical step in the journey of translating a promising chemical entity into a potential therapeutic agent.
Comparative Docking Studies of (3-(4-Methylpiperazin-1-yl)phenyl)methanol Analogs Against Key Protein Targets
This guide provides a comparative analysis of the docking studies of compounds structurally related to (3-(4-Methylpiperazin-1-yl)phenyl)methanol against three significant protein targets implicated in cancer and diabetes: RET kinase, α-glucosidase, and PARP-1. Due to the absence of published docking data for this compound, this guide focuses on close structural analogs to provide insights into potential binding affinities and interactions.
Docking Studies with RET (Rearranged during Transfection) Kinase
The RET receptor tyrosine kinase is a crucial signaling protein, and its aberrant activation is linked to various cancers.[1][2][3] This section compares a potent inhibitor containing the 4-methylpiperazin-1-yl motif with established RET inhibitors.
Data Presentation:
| Compound/Alternative | Target Protein | Docking Score/Binding Affinity (kcal/mol) | IC50/GI50 (nM) |
| Analog: 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)benzamide | RET Kinase | Not explicitly stated in the provided text, but potent inhibition is implied. | 4 (IC50), 9 (GI50)[4] |
| Alternative 1: Vandetanib | RET Kinase | -8.11[5] | Not specified in this context. |
| Alternative 2: Selpercatinib | RET Kinase | -28.58 (ChemScore), 57.56 (GoldScore)[6] | Not specified in this context. |
Experimental Protocols:
A generalized molecular docking protocol for RET kinase inhibitors can be outlined as follows:
-
Protein Preparation: The crystal structure of the RET kinase domain is obtained from the Protein Data Bank (e.g., PDB ID: 2IVU).[5] Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms and charges are added to the protein structure.
-
Ligand Preparation: The 3D structures of the ligands are generated and optimized to their lowest energy conformation.
-
Grid Generation: A docking grid is defined around the active site of the RET kinase, typically encompassing the ATP-binding pocket.
-
Molecular Docking: Docking is performed using software such as AutoDock Vina or Glide.[5] The docking algorithm explores various conformations and orientations of the ligand within the receptor's active site.
-
Scoring and Analysis: The binding affinity of the ligand-protein complex is estimated using a scoring function, which provides a value in kcal/mol. The pose with the best score is selected for analyzing the interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues.
Signaling Pathway and Workflow Visualization:
RET Kinase Signaling Pathway
Generalized Docking Workflow
Docking Studies with α-Glucosidase
α-Glucosidase is an enzyme crucial for carbohydrate digestion, and its inhibition is a key therapeutic strategy for managing type 2 diabetes.[7][8] Several piperazine derivatives have been investigated as potential α-glucosidase inhibitors.
Data Presentation:
| Compound/Alternative | Target Protein | Docking Score/Binding Affinity (kcal/mol) | IC50 (µM) |
| Analog: 1-arylsulfonyl-4-phenylpiperazine (3e) | α-Glucosidase | Not explicitly stated, but potent inhibition is implied. | Potent (exact value not specified)[9] |
| Alternative 1: Acarbose (Standard Drug) | α-Glucosidase | -9.4 to -14.5[10][11] | 124.11 to 873.34[12][13] |
| Alternative 2: 7-methoxyrosmanol | α-Glucosidase | -14.9[10] | Lower than Acarbose[10] |
Experimental Protocols:
A typical molecular docking protocol for α-glucosidase inhibitors is as follows:
-
Protein Preparation: The 3D structure of α-glucosidase (e.g., from Saccharomyces cerevisiae) is obtained. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structures of the piperazine derivatives and reference compounds are drawn and converted to 3D structures, followed by energy minimization.
-
Docking Protocol Validation: The docking protocol is validated by redocking the co-crystallized ligand into the active site of the enzyme and ensuring the root-mean-square deviation (RMSD) is within an acceptable range (typically < 2.0 Å).[11]
-
Molecular Docking: The prepared ligands are docked into the catalytic site of α-glucosidase using software like MOE-Dock or AutoDock Vina.[10][14]
-
Interaction Analysis: The binding poses and interactions of the ligands with the active site residues are analyzed to understand the mechanism of inhibition.
Signaling Pathway and Workflow Visualization:
Action of α-Glucosidase
Docking Studies with PARP-1 (Poly (ADP-ribose) polymerase-1)
PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a promising strategy for cancer therapy, particularly in cancers with BRCA mutations.[15][16] Pyrazoline and other heterocyclic compounds have been explored as PARP-1 inhibitors.
Data Presentation:
| Compound/Alternative | Target Protein | Docking Score/Binding Affinity (kcal/mol) | IC50 (nM) |
| Analog: Spiropyrazoline Derivative I | PARP-1 | -9.7[17] | 9400 (µM/L)[17] |
| Alternative 1: Olaparib | PARP-1 | -9.0 to -9.3[18] | 5[18] |
| Alternative 2: Venadaparib | PARP-1 | -13.71[19] | 1.4[19] |
Experimental Protocols:
A generalized molecular docking protocol for PARP-1 inhibitors includes the following steps:
-
Protein and Ligand Preparation: The X-ray crystal structure of PARP-1 (e.g., PDB ID: 4HHY) is downloaded and prepared by removing water and other non-essential molecules.[17] Ligand structures are prepared and their energy is minimized.
-
Active Site Identification: The binding site is defined based on the location of the co-crystallized inhibitor in the crystal structure.
-
Molecular Docking: Docking simulations are performed using software like AutoDock Vina or DOCK.[17][20] The software predicts the binding conformation and affinity of the ligands in the PARP-1 active site.
-
Binding Free Energy Calculation: The binding free energy can be further calculated using methods like MM-GBSA to provide a more accurate estimation of the binding affinity.
-
Interaction Analysis: The interactions between the ligand and key residues in the PARP-1 active site, such as Gly863 and Arg878, are analyzed to understand the structural basis of inhibition.[20]
Signaling Pathway and Workflow Visualization:
Role of PARP-1 in DNA Repair
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cheminformatics-based identification of phosphorylated RET tyrosine kinase inhibitors for human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating natural compounds against oncogenic RET tyrosine kinase using pharmacoinformatic approaches for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, enzyme inhibition and molecular docking studies of 1-Arylsulfonyl-4-phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities, Molecular Docking, and Antioxidant Capacities of Salvia aurita Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking and Dynamics Simulation of Natural Compounds from Betel Leaves (Piper betle L.) for Investigating the Potential Inhibition of Alpha-Amylase and Alpha-Glucosidase of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pjps.pk [pjps.pk]
- 15. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PARP1 - Wikipedia [en.wikipedia.org]
- 17. Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. In Silico Screening Identifies a Novel Potential PARP1 Inhibitor Targeting Synthetic Lethality in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (3-(4-Methylpiperazin-1-yl)phenyl)methanol: A Comprehensive Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (3-(4-Methylpiperazin-1-yl)phenyl)methanol, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. This compound is classified as a skin corrosive (Category 1B) and is harmful if swallowed (Acute Toxicity, Category 4)[1]. Therefore, personal protective equipment (PPE) is mandatory.
Essential PPE includes:
-
Gloves: Wear protective gloves.
-
Clothing: Don protective clothing.
-
Eye Protection: Use eye protection.
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors[2]. In case of accidental contact, follow these first-aid measures immediately:
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin with water or shower[1][2].
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention[1][2].
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately[1][2].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][4].
1. Waste Identification and Segregation:
-
Clearly identify the waste as "this compound".
-
This chemical waste must be segregated from other incompatible waste streams to prevent dangerous reactions. Specifically, store it separately from acids and bases[5].
2. Container Selection and Labeling:
-
Use a dedicated, compatible, and leak-proof container for waste collection. The container should have a secure screw-on cap[3][5].
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Toxic)[3][5]. Do not use chemical formulas or abbreviations[3].
3. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory[5]. This area should be away from general lab traffic and potential sources of ignition.
-
Keep the waste container closed at all times, except when adding waste[3][5].
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion[5].
4. Disposal of Contaminated Materials:
-
Any materials grossly contaminated with this compound, such as gloves, paper towels, or pipette tips, should be collected separately as solid hazardous waste[6][7].
-
Empty containers that held the pure substance must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste[3][4][8]. After triple-rinsing, the container can be disposed of in the regular trash after removing or defacing the label[3][9].
5. Arranging for Professional Disposal:
-
Once the waste container is full or has been in storage for a designated period (check your institution's guidelines, but it can be up to one year for partially filled containers in an SAA), arrange for its collection by a licensed hazardous waste disposal service[5][10].
-
Follow your institution's specific procedures for requesting a waste pickup.
Quantitative Hazard Data
| Hazard Classification | Category | Statement |
| Acute Oral Toxicity | 4 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage[2] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram outlines the decision-making process and necessary steps.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.es [fishersci.es]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 7. geo.utexas.edu [geo.utexas.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling (3-(4-Methylpiperazin-1-yl)phenyl)methanol
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (3-(4-Methylpiperazin-1-yl)phenyl)methanol. Adherence to these guidelines is critical for ensuring personal safety and proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
Proper selection and consistent use of PPE are the primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Goggles must create a complete seal around the eyes. A face shield is necessary to protect against splashes.[1] |
| Hands | Chemical Resistant Gloves (e.g., Nitrile) | Provides protection against skin contact. Change gloves immediately if contaminated. |
| Body | Long-sleeved Clothing / Lab Coat | Prevents skin exposure. Must be fully buttoned with sleeves extending to the wrists.[1] |
| Respiratory | Half Mask Respirator with appropriate filter (e.g., EN140 with EN filter) | Required for large-scale operations, emergencies, or when adequate ventilation is not available.[1] |
Operational Plan: Safe Handling Protocol
All manipulations involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Procedure:
-
Preparation: Before starting any work, ensure that a certified chemical fume hood is operational. Assemble all necessary equipment and reagents.
-
Don PPE: Wear all personal protective equipment as specified in the table above.
-
Handling: Conduct all transfers and manipulations of the chemical inside the fume hood to minimize inhalation exposure. Avoid direct contact with skin and eyes.[1]
-
Decontamination: After handling, thoroughly clean all work surfaces. Carefully remove and decontaminate or dispose of PPE as appropriate.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory. Do not eat, drink, or smoke in the work area.[1]
Disposal Plan
Waste containing this compound is classified as hazardous and must be disposed of according to institutional and local regulations.[1]
Waste Segregation and Collection:
| Waste Type | Collection Container | Labeling |
| Solid Waste | Designated, sealed container for hazardous chemical waste. | "Hazardous Waste", "this compound", "Skin and Eye Corrosive" |
| Liquid Waste | Designated, sealed container for hazardous chemical waste. | "Hazardous Waste", "this compound", "Skin and Eye Corrosive" |
| Contaminated PPE | Dispose of as hazardous waste in a designated container. | "Hazardous Waste - Contaminated PPE" |
Disposal Procedure:
-
Collect Waste: All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be collected in the appropriate hazardous waste container.
-
Label Container: Clearly label the waste container with its contents and associated hazards.
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
Spill Response Workflow:
Caption: Step-by-step procedure for responding to a spill.
In the event of a spill, evacuate the immediate area and notify your supervisor and EHS. Only trained personnel with the appropriate PPE should attempt to clean up the spill. Use an inert absorbent material to contain the spill, then collect the material into a designated hazardous waste container. Decontaminate the area and dispose of all materials as hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




